molecular formula C9H5F3N2O B1392932 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-68-7

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Numéro de catalogue: B1392932
Numéro CAS: 1261365-68-7
Poids moléculaire: 214.14 g/mol
Clé InChI: NZIOEGPYGBYZAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-14-8-5(1-2-13-8)6(7)4-15/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOEGPYGBYZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679127
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-68-7
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1261365-68-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, CAS 1261365-68-7. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is paramount. This guide will delve into the interpretation of its spectral data, provide detailed experimental protocols for data acquisition, and offer insights into the causality behind experimental choices, adhering to the principles of scientific integrity and expertise.

Introduction to CAS 1261365-68-7

This compound is a heterocyclic organic compound with the molecular formula C₉H₅F₃N₂O.[1] Its structure, featuring a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, substituted with a trifluoromethyl group and a carbaldehyde (aldehyde) group, makes it a valuable intermediate in the synthesis of various biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile handle for further chemical modifications.

Table 1: Physicochemical Properties of CAS 1261365-68-7

PropertyValueSource
IUPAC NameThis compound[2]
CAS Number1261365-68-7[1]
Molecular FormulaC₉H₅F₃N₂O[1]
Molecular Weight214.15 g/mol [1]
AppearanceYellow solid[1]
StorageStore at 0-8 °C[1]

Structural Elucidation through Spectral Data

The unambiguous identification and structural confirmation of this compound rely heavily on modern analytical techniques, primarily NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For CAS 1261365-68-7, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative. While publicly available spectra for this specific compound are scarce, data from closely related structural isomers and derivatives allow for a robust prediction and interpretation of its NMR data.

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine ring system and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the trifluoromethyl and aldehyde groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde will appear significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group, which will appear as a singlet.

Table 2: Predicted NMR Spectral Data for CAS 1261365-68-7

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~10.0s-Aldehyde-H
¹H~8.5s-H-6
¹H~7.8d~3.0H-2
¹H~6.8d~3.0H-3
¹H~12.0br s-NH
¹³C~190s-C=O (Aldehyde)
¹³C~150q~35C-5
¹³C~145s-C-7a
¹³C~135s-C-6
¹³C~130s-C-2
¹³C~125q~275CF₃
¹³C~120s-C-4
¹³C~115s-C-3a
¹³C~105s-C-3
¹⁹F~ -65s-CF₃

Note: These are predicted values based on known chemical shift ranges and data from similar compounds. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. For C₉H₅F₃N₂O, the expected exact mass is approximately 214.0354.

Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. Common fragmentation pathways would involve the loss of the aldehyde group (CHO), the trifluoromethyl group (CF₃), or other neutral losses.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for CAS 1261365-68-7.

NMR Data Acquisition

Rationale for Experimental Choices: The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution.[3]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the acquisition parameters for ¹H NMR: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the acquisition parameters for ¹³C NMR: spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Employ proton decoupling to simplify the spectrum.

    • Set the acquisition parameters for ¹⁹F NMR: spectral width of ~100 ppm, relaxation delay of 2 seconds, and 16-32 scans.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard TMS (δ 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Mass Spectrometry Data Acquisition

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, often producing the protonated molecule [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry using a time-of-flight (TOF) or Orbitrap analyzer is chosen for its high mass accuracy.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters: electrospray voltage, nebulizer gas flow, and drying gas temperature should be optimized for the specific compound and instrument.

    • Set the mass analyzer to acquire data in a positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate and acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Use the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information.

Visualization of Key Relationships

The following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.

cluster_structure Molecular Structure cluster_analysis Analytical Workflow structure This compound Sample Sample (CAS 1261365-68-7) NMR_MS NMR & MS Spectroscopy Sample->NMR_MS Analysis Data_Processing Spectral Data Processing NMR_MS->Data_Processing Generates Structure_Confirmation Structural Elucidation Data_Processing->Structure_Confirmation Leads to Further_Research Drug Discovery Applications Structure_Confirmation->Further_Research Enables

Caption: Molecular structure and analytical workflow for CAS 1261365-68-7.

Conclusion

The structural characterization of this compound (CAS 1261365-68-7) is a critical step in its application in research and development. This guide has provided a framework for understanding and obtaining its NMR and MS spectral data. By following the detailed protocols and utilizing the interpretive insights, researchers can confidently verify the identity and purity of this important chemical entity, paving the way for its use in the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates the predicted physicochemical properties of the molecule, drawing upon the characteristics of its 7-azaindole core, trifluoromethyl substituent, and aldehyde functional group. A detailed exploration of the theoretical factors governing its solubility in various solvent systems is presented. Recognizing the critical need for empirical data in research and development, this guide offers detailed, field-proven, step-by-step protocols for determining both kinetic and thermodynamic solubility. These methodologies are designed to be self-validating and are supported by explanations of the underlying scientific principles. The guide also includes recommendations for data analysis and presentation, ensuring that researchers, scientists, and drug development professionals can accurately characterize and utilize this compound in their workflows.

Introduction: The Significance of Pyrrolo[2,3-b]pyridines in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1] Its structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisosteric replacement for indole in many biologically active molecules. This substitution can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing an additional hydrogen bond acceptor through the pyridine nitrogen, potentially enhancing target binding affinity.[2] Derivatives of 7-azaindole have shown promise in a range of therapeutic areas, including as kinase inhibitors for oncology applications.[3]

The subject of this guide, this compound (CAS No. 1261365-68-7), incorporates two key functional groups onto this core structure: a trifluoromethyl group and a carbaldehyde. The trifluoromethyl (-CF3) group is a common addition in modern drug design, valued for its ability to enhance metabolic stability and lipophilicity.[4] The aldehyde (-CHO) group is a versatile synthetic handle and can participate in hydrogen bonding. Understanding the interplay of these structural features is paramount to predicting and experimentally determining the compound's solubility, a critical parameter for its handling, formulation, and biological activity.

Physicochemical Properties and Solubility Predictions

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₅F₃N₂OBased on chemical structure.[5]
Molecular Weight 214.14 g/mol Calculated from the molecular formula.[6]
Appearance Likely a solid at room temperatureSimilar trifluoromethyl-substituted pyrrolopyridines are solids.[7]
pKa Weakly acidic N-H proton (pyrrole), weakly basic pyridine nitrogenThe trifluoromethyl group's electron-withdrawing nature will decrease the basicity of the pyridine nitrogen and increase the acidity of the N-H proton compared to unsubstituted 7-azaindole.
LogP (Lipophilicity) Moderately highThe 7-azaindole core is somewhat lipophilic, and the -CF3 group significantly increases lipophilicity.[4] This suggests a preference for non-polar organic solvents over aqueous media.
Aqueous Solubility Predicted to be lowThe increased lipophilicity from the -CF3 group is expected to be the dominant factor, likely leading to poor solubility in water. The polar aldehyde group may offer some limited capacity for hydrogen bonding with water.[8][9]
Organic Solvent Solubility Good solubility expected in polar aprotic solvents (e.g., DMSO, DMF, THF) and moderate solubility in polar protic solvents (e.g., methanol, ethanol).The parent 7-azaindole scaffold shows good solubility in solvents like THF and acetone.[10][11] DMSO is a powerful solvent for a wide range of organic molecules and is commonly used for creating stock solutions.[12]

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute and the solvent.[1] For this compound, the key considerations are:

  • The 7-Azaindole Core: This heterocyclic system can act as both a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N). Its aromatic nature also allows for π-π stacking interactions.

  • The Trifluoromethyl Group (-CF3): This group is highly lipophilic and a poor hydrogen bond acceptor. Its strong electron-withdrawing nature influences the electronic properties of the entire ring system.[5] The C-F bond's strength contributes to high metabolic stability.[4] While often increasing lipophilicity, the effect of a -CF3 group on solubility can be complex and depends on its position on the molecule.[13]

  • The Carbaldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, which can interact favorably with protic solvents like water or alcohols.[8]

In aqueous media, the high lipophilicity imparted by the -CF3 group is expected to be the primary determinant, leading to a low intrinsic solubility. In organic solvents, the molecule's ability to engage in dipole-dipole interactions and hydrogen bonding will dictate its solubility profile.

Experimental Determination of Solubility

In drug discovery and development, two types of solubility are routinely measured: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when an aqueous buffer is added to a concentrated DMSO stock. It reflects the compound's behavior in many in vitro biological assays.[14]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid-state material. It is a critical parameter for formulation and preclinical development.[15]

Below are detailed protocols for determining both types of solubility.

Kinetic Solubility Determination by Nephelometry

Nephelometry provides a rapid assessment of solubility by measuring the amount of light scattered by insoluble particles (precipitate) in a solution.[16][17]

A concentrated stock solution of the test compound in DMSO is serially diluted in an aqueous buffer. A laser is passed through the solution in a microplate, and a detector measures the forward-scattered light. The intensity of scattered light is directly proportional to the amount of precipitate formed.[18]

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis prep1 Prepare 10 mM stock of test compound in 100% DMSO assay1 Dispense DMSO stock solutions into microplate prep1->assay1 Transfer prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay2 Add aqueous buffer to all wells to initiate precipitation prep2->assay2 Dispense prep3 Prepare positive control (e.g., poorly soluble compound) and negative control (e.g., highly soluble compound) prep3->assay1 Transfer assay1->assay2 assay3 Mix plate and incubate (e.g., 1-2 hours at RT) assay2->assay3 analysis1 Read plate on a nephelometer assay3->analysis1 analysis2 Plot Nephelometric Turbidity Units (NTU) vs. compound concentration analysis1->analysis2 analysis3 Determine kinetic solubility limit (concentration at which NTU signal significantly increases) analysis2->analysis3

Caption: Workflow for kinetic solubility determination using nephelometry.

  • Preparation of Stock Solutions:

    • Accurately weigh the test compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution, using gentle warming or vortexing if necessary.[12]

    • Prepare stock solutions of a known poorly soluble compound (e.g., Ondansetron) and a highly soluble compound (e.g., 2'-Deoxy-5-fluorouridine) to serve as controls.[19]

  • Preparation of Assay Plate (384-well format):

    • Using an automated liquid handler for precision, perform serial dilutions of the 10 mM stock solution directly in the assay plate or in a separate dilution plate. A typical concentration range would be from 200 µM down to ~1.5 µM.

    • Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solutions into the wells of a clear-bottom 384-well microplate.

  • Initiation of Precipitation:

    • Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).[20]

  • Incubation:

    • Seal the plate to prevent evaporation and mix on a plate shaker for 5-10 minutes.

    • Incubate the plate at room temperature for 1 to 2 hours to allow for the formation of precipitate.[21]

  • Measurement and Data Analysis:

    • Place the microplate into a laser nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the forward-scattered light, expressed in Nephelometric Turbidity Units (NTU).[17][18]

    • Plot the NTU values against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the NTU value begins to rise significantly above the baseline established by the soluble concentrations. This can be determined by setting a threshold (e.g., 3 standard deviations above the mean of the baseline) or by identifying the inflection point of the curve.

Thermodynamic Solubility Determination by Shake-Flask/HPLC

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent over an extended period, followed by quantifying the concentration of the dissolved compound in the supernatant.[22]

An excess amount of the solid compound is added to a specific solvent and agitated until the solution is saturated and in equilibrium with the undissolved solid. The suspension is then filtered, and the concentration of the solute in the clear filtrate is determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[23][24]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sample Processing & Analysis prep1 Add excess solid compound (e.g., 1-2 mg) to a vial prep2 Add a precise volume of solvent (e.g., aqueous buffer, organic solvent) prep1->prep2 equil1 Seal vial and shake at a constant temperature (e.g., 24-48 hours at 25°C) prep2->equil1 analysis1 Filter the suspension to remove undissolved solid (e.g., using a 0.45 µm syringe filter) equil1->analysis1 analysis2 Dilute the clear filtrate with mobile phase analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC-UV method against a standard curve analysis2->analysis3 analysis4 Calculate thermodynamic solubility (e.g., in µg/mL or µM) analysis3->analysis4

Caption: Workflow for thermodynamic solubility determination via the shake-flask method and HPLC analysis.

  • Preparation of Standard Curve for HPLC:

    • Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Perform serial dilutions of this stock solution with the HPLC mobile phase to create a series of standards of known concentrations (e.g., from 100 µg/mL down to 0.1 µg/mL).

    • Inject each standard onto the HPLC system and record the peak area at the compound's maximum absorbance wavelength (λmax).

    • Plot peak area versus concentration and perform a linear regression to generate a standard curve. The R² value should be >0.99 for a reliable curve.[25]

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid test compound (e.g., 1-2 mg, ensuring some solid remains undissolved at equilibrium) to a glass vial.

    • Add a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, or organic solvents like ethanol).

    • Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[26]

  • Sample Processing:

    • After incubation, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particles.[23]

    • Dilute the filtrate with the HPLC mobile phase as necessary to bring the concentration within the linear range of the standard curve.

  • HPLC Analysis and Calculation:

    • Inject the diluted filtrate onto the HPLC system using the same method as for the standard curve.

    • Determine the peak area for the compound in the sample.

    • Using the equation from the standard curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final thermodynamic solubility in the original solvent. Report the result in units such as µg/mL, mg/L, or µM.

Conclusion and Best Practices

Characterizing the solubility of this compound is a foundational step for its effective use in any research or drug development program. Based on its structure, low aqueous solubility and good solubility in polar aprotic solvents are anticipated. However, these predictions must be confirmed through rigorous experimental validation.

The protocols provided herein for kinetic and thermodynamic solubility determination represent robust and reliable methods for generating this critical data. For high-throughput screening campaigns, the nephelometric kinetic solubility assay offers a rapid and resource-efficient approach. For later-stage development, the shake-flask HPLC method provides the definitive thermodynamic solubility value necessary for formulation and biopharmaceutical assessment. By applying these methodologies, researchers can gain a comprehensive understanding of the solubility profile of this promising molecule, enabling its confident progression through the discovery and development pipeline.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of a Bioisostere and a Powerhouse Functional Group

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, prized for its ability to mimic the natural purine system and form crucial hydrogen bond interactions with a variety of biological targets, particularly protein kinases.[1][2] Its isosteric relationship with indole, a common motif in biologically active molecules, allows for subtle yet impactful modulation of physicochemical properties such as solubility and metabolic stability.[3][4]

Parallel to the rise of the 7-azaindole core, the trifluoromethyl (CF₃) group has established itself as a powerhouse functional group in drug design. The introduction of a CF₃ group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles. This is attributed to the high electronegativity of fluorine and the strong carbon-fluorine bond.

This technical guide provides an in-depth exploration of the intersection of these two key components in medicinal chemistry: the discovery and history of trifluoromethylated 7-azaindoles. We will trace the evolution of synthetic strategies for their preparation, from early concepts to modern, highly efficient methodologies, and examine their impact on the development of targeted therapeutics.

Early Developments: A Foundation in Pyridine Chemistry

While the precise first synthesis of a trifluoromethylated 7-azaindole is not prominently documented in readily available literature, the historical context of trifluoromethylating N-heterocycles, particularly pyridines, provides a crucial backdrop. The first introduction of a trifluoromethyl group into a pyridine ring was reported as early as 1947.[5] However, it was the development of more economically viable synthetic processes in the early 1980s that spurred a significant increase in research and development involving trifluoromethylpyridines.[1][5] These early methods often involved harsh conditions, such as the reaction of trichloromethylpyridines with hydrogen fluoride or antimony trifluoride.[5][6][7]

These foundational methods for trifluoromethylating the pyridine ring laid the groundwork for the eventual synthesis of trifluoromethylated 7-azaindoles. The logical progression was to apply these and newer, more refined techniques to the 7-azaindole scaffold as its importance in medicinal chemistry grew.

The Modern Era of Synthesis: A Trifecta of Approaches

The contemporary synthesis of trifluoromethylated 7-azaindoles can be broadly categorized into three main strategies: radical, nucleophilic, and electrophilic trifluoromethylation. The choice of method is often dictated by the desired regioselectivity, the availability of starting materials, and the functional group tolerance of the substrate.

graph Synthesis_Approaches {
  layout=neato;
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"];
  edge [fontname="Arial", fontsize=10];

center [label="Trifluoromethylated\n7-Azaindoles", pos="0,0!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

radical [label="Radical Trifluoromethylation", pos="-3,2!", style=filled, fillcolor="#EA4335"]; nucleophilic [label="Nucleophilic Trifluoromethylation", pos="3,2!", style=filled, fillcolor="#FBBC05"]; electrophilic [label="Electrophilic Trifluoromethylation", pos="0,-3!", style=filled, fillcolor="#34A853"];

center -> radical [label=" CF3• sources\n(e.g., Langlois' Reagent)"]; center -> nucleophilic [label=" 'CF3-' sources\n(e.g., Ruppert-Prakash Reagent)"]; center -> electrophilic [label=" 'CF3+' sources\n(e.g., Togni's/Umemoto's Reagents)"]; }

Generalized synthetic workflow for Vemurafenib.
Compound Target IC₅₀ Significance
VemurafenibBRAF V600E~31 nMFirst-in-class inhibitor for metastatic melanoma. [8]

Conclusion and Future Perspectives

The journey of trifluoromethylated 7-azaindoles from early synthetic concepts to life-saving therapeutics exemplifies the power of strategic molecular design. The convergence of a privileged heterocyclic scaffold with a key fluorine-containing functional group has yielded compounds with profound biological activity.

Looking ahead, the development of more efficient, regioselective, and environmentally benign methods for the trifluoromethylation of 7-azaindoles will continue to be a major focus of research. The exploration of novel trifluoromethylating reagents and the application of cutting-edge technologies such as photoredox catalysis and flow chemistry are expected to open new avenues for the synthesis of these valuable compounds. As our understanding of the intricate roles of protein kinases and other biological targets in disease progression deepens, trifluoromethylated 7-azaindoles are poised to remain at the forefront of drug discovery and development for years to come.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and strategic importance, particularly as a key intermediate in the synthesis of targeted therapeutics. This document will detail a robust synthetic pathway, grounded in established chemical principles, and explore the rationale behind its application in the development of potent kinase inhibitors, thereby offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure is bioisosteric to indole and purine systems, allowing it to function as a versatile hinge-binding motif in various enzymes, particularly protein kinases.[1] The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's electronic properties, solubility, and metabolic stability, often leading to improved pharmacokinetic profiles compared to their indole counterparts.

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on a specific, functionalized 7-azaindole, This compound , a compound that synergistically combines the benefits of the 7-azaindole core with the advantageous properties of the trifluoromethyl group, and possesses a reactive aldehyde functionality for further chemical elaboration.

IUPAC Name, Structure, and Physicochemical Properties

The correct IUPAC name for the topic compound is This compound . Its chemical structure and key properties are detailed below.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1261365-68-7[1]
Molecular Formula C₉H₅F₃N₂O[1]
Molecular Weight 214.15 g/mol [1]
Appearance Solid[2]
Category Pharmaceutical Intermediate, Antipsychotics[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this aldehyde is strategically approached from its nitrile precursor, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . The conversion of a nitrile to an aldehyde is a classic transformation in organic synthesis, often achieved through a controlled reduction followed by hydrolysis. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is a preferred method to prevent over-reduction to the primary amine.[3][4]

Rationale for the Synthetic Approach

The chosen synthetic route leverages the stability of the nitrile group during the construction of the core 7-azaindole ring system. The final step, a selective reduction, is a high-yielding and reliable transformation. This approach allows for late-stage functionalization, a key strategy in medicinal chemistry for the rapid generation of analogues.

Experimental Protocol: Reduction of the Nitrile Precursor

This protocol is based on established methods for the DIBAL-H reduction of nitriles to aldehydes.[3][4]

Diagram 1: Synthetic Workflow

G Nitrile 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1261365-58-5) Aldehyde This compound (CAS: 1261365-68-7) Nitrile->Aldehyde 1. DIBAL-H, Anhydrous Solvent (e.g., Toluene or DCM) 2. Low Temperature (-78 °C) 3. Aqueous Workup (e.g., Rochelle's salt or dilute acid)

Caption: Synthetic conversion of the nitrile to the target aldehyde.

Materials:

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Dry ice/acetone bath

  • Aqueous workup solution (e.g., saturated aqueous potassium sodium tartrate (Rochelle's salt) or dilute hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.1-1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of the aqueous workup solution.

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent for extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired this compound.

Role in Drug Development: An Intermediate for Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[5] The title compound, with its reactive aldehyde group, is a valuable intermediate for the synthesis of a diverse range of kinase inhibitors, including those targeting Janus kinases (JAKs).[6][7]

Application in the Synthesis of JAK Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases. The aldehyde functionality of this compound can be readily converted into various functional groups to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of JAK inhibitors.[6][7]

Diagram 2: Role in Kinase Inhibitor Synthesis

G Aldehyde 5-(Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde Reaction Reductive Amination, Wittig Reaction, Condensation, etc. Aldehyde->Reaction Inhibitor Substituted Pyrrolo[2,3-b]pyridine (e.g., JAK Inhibitor) Reaction->Inhibitor

Caption: Elaboration of the aldehyde to form kinase inhibitors.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, accessible through the controlled reduction of the corresponding nitrile, provides a versatile platform for the development of novel therapeutics. The combination of the privileged 7-azaindole scaffold, the beneficial properties of the trifluoromethyl group, and the reactive aldehyde handle makes this compound a valuable asset for researchers and scientists dedicated to the discovery of next-generation kinase inhibitors and other targeted therapies.

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. Its structural complexity, featuring a trifluoromethyl group on the 7-azaindole core, necessitates a carefully considered synthetic strategy. This guide provides a detailed examination of the primary synthetic routes to this valuable building block, with a core focus on the selection, preparation, and critical considerations of the necessary starting materials. We will explore two principle pathways: the construction of the substituted 7-azaindole core followed by formylation, and a route involving the synthesis of a pre-functionalized pyridine precursor. This analysis is designed to equip researchers with the foundational knowledge required to efficiently and effectively synthesize this important molecule.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structure, a bioisostere of indole, allows it to mimic the natural substrate in various biological processes, leading to its incorporation into numerous drug candidates. The addition of a trifluoromethyl group at the 5-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The subsequent introduction of a carbaldehyde group at the 4-position provides a versatile handle for further chemical modifications, making this compound a highly sought-after intermediate in drug discovery programs.[2]

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two strategic approaches. The first involves the initial synthesis of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core, followed by a formylation step. The second, and often more direct, approach involves the construction of the bicyclic system from a pyridine precursor that already contains the trifluoromethyl group and a handle for the subsequent introduction of the aldehyde.

Pathway 1: Synthesis of the 5-Trifluoromethyl-7-Azaindole Core and Subsequent Formylation

This pathway is a common and reliable method for accessing the target molecule. It can be broken down into two key stages: the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its subsequent formylation.

Starting Materials for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 5-trifluoromethyl-7-azaindole core typically begins with a suitably substituted pyridine derivative. A key and commercially available starting material for this route is 2-amino-3-chloro-5-(trifluoromethyl)pyridine .

Starting MaterialCommercial AvailabilityKey Considerations
2-Amino-3-chloro-5-(trifluoromethyl)pyridineReadily available from various chemical suppliers.Purity should be assessed as it can impact the efficiency of subsequent cross-coupling reactions.
Terminal Alkynes (e.g., Ethoxyacetylene)Commercially available.The choice of alkyne will determine the substituent at the 2-position of the azaindole. For the parent azaindole, a simple alkyne is used.

The synthesis of trifluoromethyl-substituted pyridines themselves can be achieved through various methods, including the chlorine/fluorine exchange of trichloromethylpyridines or cyclocondensation reactions using trifluoromethyl-containing building blocks.[3][4] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for many agrochemicals and can be synthesized from 3-picoline.[3]

Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Representative Protocol

A common method to construct the pyrrole ring is through a Sonogashira coupling followed by an intramolecular cyclization.

Step-by-Step Protocol:

  • Sonogashira Coupling: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is reacted with a terminal alkyne, such as (2-ethoxyvinyl)borolane, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

  • Cyclization: The resulting enamine intermediate is then subjected to acid-catalyzed cyclization, often using a strong acid like trifluoroacetic acid, to afford the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[5]

Formylation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

With the 5-trifluoromethyl-7-azaindole core in hand, the next step is the introduction of the carbaldehyde group at the 4-position. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.[6][7][8]

Starting Materials for Vilsmeier-Haack Formylation:

ReagentRoleKey Considerations
Phosphorus oxychloride (POCl₃)Activates DMFHighly reactive and corrosive. Should be handled with care in a fume hood.
N,N-Dimethylformamide (DMF)Formylating agentShould be anhydrous to prevent side reactions.

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide to form the electrophilic Vilsmeier reagent (a chloromethyliminium salt).[7]

  • Electrophilic Aromatic Substitution: The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is then added to the Vilsmeier reagent. The electron-rich pyrrole ring undergoes electrophilic substitution, typically at the C3 position. However, in this case, formylation occurs at the C4 position of the pyridine ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed upon aqueous workup to yield the final product, this compound.[8]

Synthesis_Pathway_1 A 2-Amino-3-chloro- 5-(trifluoromethyl)pyridine C 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine A->C Sonogashira Coupling & Cyclization B Terminal Alkyne B->C E 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine-4-carbaldehyde C->E Vilsmeier-Haack Formylation D POCl3 / DMF (Vilsmeier Reagent) D->E

Caption: Synthetic pathway starting from a substituted pyridine.

Pathway 2: Synthesis from a Pre-functionalized Pyridine Precursor

An alternative and potentially more convergent approach involves the synthesis of a pyridine derivative that already contains the trifluoromethyl group and a precursor to the aldehyde function.

Key Starting Materials

A crucial starting material for this route is 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine .[9] This intermediate can be synthesized through various methods, often involving the construction of the pyrrolopyridine core from simpler pyridine building blocks.

Starting MaterialCommercial AvailabilityKey Considerations
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineAvailable from specialized suppliers.[9]Can be synthesized from 2,4-dichloro-5-(trifluoromethyl)pyridine.
Organometallic Reagents (e.g., n-BuLi)Commercially available.Require anhydrous and inert reaction conditions.
Formylating Agents (e.g., DMF)Commercially available.Should be anhydrous.
Synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

The synthesis of this key intermediate often starts from a di-substituted pyridine. For instance, a process could involve the reaction of 2,4-dichloro-5-(trifluoromethyl)pyridine with an appropriate amine, followed by cyclization to form the pyrrole ring.

Introduction of the Aldehyde Group

Once 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is obtained, the aldehyde group can be introduced at the 4-position. This is typically achieved through a metal-halogen exchange followed by quenching with a formylating agent.

Step-by-Step Protocol:

  • Metal-Halogen Exchange: The 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is treated with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperature to generate a lithiated intermediate.

  • Formylation: The organolithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

  • Workup: An aqueous workup then yields the desired this compound.

Synthesis_Pathway_2 A 4-Chloro-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine C 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine-4-carbaldehyde A->C Metal-Halogen Exchange & Formylation B 1. n-BuLi 2. DMF B->C

Caption: Synthetic pathway from a pre-functionalized azaindole.

Conclusion

The synthesis of this compound relies on well-established synthetic methodologies in heterocyclic chemistry. The choice of the synthetic route will often depend on the availability and cost of the starting materials. The pathway involving the formylation of the pre-formed 5-trifluoromethyl-7-azaindole core is a robust and widely used method. However, for large-scale synthesis, a more convergent approach starting from a pre-functionalized pyridine may be more efficient. A thorough understanding of the properties and reactivity of the starting materials is paramount for the successful execution of these synthetic sequences. This guide has provided a comprehensive overview of the key starting materials and synthetic strategies, offering a solid foundation for researchers in the field.

References

The Enduring Legacy of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone in contemporary drug discovery. Its remarkable versatility and biological promiscuity have cemented its status as a "privileged scaffold." This bicyclic heterocycle is a bioisostere of the endogenous purine system and the indole nucleus, allowing it to mimic the interactions of these vital biological motifs. The strategic placement of a nitrogen atom in the six-membered ring of the indole structure can significantly modulate a compound's potency and physicochemical properties, while also opening up new intellectual property avenues.

The profound impact of the 7-azaindole scaffold is evidenced by its presence in several marketed drugs. For instance, vemurafenib (Zelboraf®), a potent BRAF inhibitor for the treatment of melanoma, and venetoclax (Venclexta®), a Bcl-2 inhibitor for certain types of leukemia, both feature this remarkable core structure. These successes have spurred extensive research into the synthesis and application of 1H-pyrrolo[2,3-b]pyridine derivatives, leading to a plethora of candidates targeting a wide array of diseases. This guide provides an in-depth exploration of the synthesis, medicinal chemistry, and therapeutic potential of this exceptional scaffold.

Synthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole nucleus has been a subject of intense investigation, leading to the development of numerous synthetic methodologies. These strategies often involve the formation of the pyrrole ring onto a pre-existing pyridine core or vice versa.

One elegant and efficient approach involves a domino reaction of 2-fluoro-3-methylpyridine with arylaldehydes, where the choice of an alkali-amide base dictates the final product.[1] For example, using potassium hexamethyldisilazide (KHMDS) favors the formation of 7-azaindoles.[1]

Another powerful set of methods relies on transition-metal-catalyzed cross-coupling reactions. For instance, a one-pot Suzuki-Miyaura cross-coupling reaction can be employed to synthesize C3,C6-diaryl 7-azaindoles.[2] This involves the sequential and selective reaction of a dihalogenated 7-azaindole precursor with different boronic acids. Microwave-assisted, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes has also emerged as a rapid and efficient route to substituted 7-azaindoles.[3]

Illustrative Synthetic Pathway: Domino Synthesis of 7-Azaindoles

The following diagram illustrates a generalized domino reaction for the synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine and an arylaldehyde.

G start 2-Fluoro-3-methylpyridine + Arylaldehyde base KN(SiMe3)2 start->base Reaction Initiation intermediate1 Intermediate Adduct base->intermediate1 Deprotonation & Addition cyclization Intramolecular Cyclization intermediate1->cyclization Domino Process product 7-Azaindole Derivative cyclization->product Aromatization

Caption: Domino synthesis of 7-azaindoles.

Representative Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a reported synthesis and provides a key intermediate for further functionalization.[4]

  • Starting Material: 1H-pyrrolo[2,3-b]pyridin-4-ol.

  • Reagents and Solvents: Dimethylformamide (DMF), methanesulfonyl chloride.

  • Procedure: a. To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-4-ol (18.5 g, 0.14 mol) in DMF (150 mL) at 52 °C, add methanesulfonyl chloride (32 mL, 0.41 mol) dropwise. b. Heat the reaction mixture to 72 °C for 2 hours. c. After completion, pour the reaction mixture over crushed ice. d. Neutralize with a 5 M NaOH solution. e. Filter the resulting solid and dry under vacuum to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The true power of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its ability to serve as a foundation for a diverse range of potent and selective inhibitors of various biological targets.

Kinase Inhibitors: The Vanguard of 7-Azaindole Therapeutics

The 7-azaindole moiety is a highly effective "hinge-binding" fragment in kinase inhibitors.[5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.[5]

G cluster_inhibitor Inhibitor cluster_kinase Kinase ATP Binding Site scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) h_bond1 H-Bond Acceptor (Pyridine N) h_bond2 H-Bond Donor (Pyrrole NH) inhibition ATP-Competitive Inhibition scaffold->inhibition Leads to hinge Kinase Hinge Region (Backbone Amides) h_bond1->hinge Hydrogen Bond h_bond2->hinge Hydrogen Bond

Caption: H-bonding of 7-azaindole with the kinase hinge.

This has led to the development of inhibitors for a multitude of kinases implicated in cancer and other diseases:

  • Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[6] Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the scaffold can lead to highly potent and selective FGFR inhibitors.[6][7] For example, compound 4h from one study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[6]

  • Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[8][9] This compound demonstrated significant anti-tumor growth in in vivo models of colorectal cancer by downregulating the WNT/β-catenin signaling pathway.[8][9]

  • Janus Kinase 3 (JAK3): The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 7-azaindole ring resulted in a significant increase in JAK3 inhibitory activity.[10] These compounds have potential as immunomodulators for treating autoimmune diseases and organ transplant rejection.[10]

  • Polo-like Kinase 4 (PLK4): Screening of an in-house kinase library identified 1H-pyrrolo[2,3-b]pyridine analogs as potential PLK4 inhibitors.[11] SAR studies indicated that substituents at the 3- and 5-positions are crucial for potency and selectivity.[11]

  • Other Kinases: The 7-azaindole scaffold has also been successfully employed in the development of inhibitors for TNIK, PDK1, and GSK-3β, highlighting its broad applicability in kinase-targeted drug discovery.[12][13][14]

Compound Class Target Kinase Key IC50 Values Therapeutic Area
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1/2/37-25 nMCancer
1H-pyrrolo[2,3-b]pyridine derivativeCDK848.6 nMColorectal Cancer
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Potent inhibitionImmune Diseases
1H-pyrrolo[2,3-b]pyridine analogsPLK4Active in screeningCancer
1H-pyrrolo[2,3-b]pyridine derivativesGSK-3β0.22-0.26 nMAlzheimer's Disease
Beyond Kinases: Expanding the Therapeutic Horizon

The utility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition:

  • Human Neutrophil Elastase (HNE) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent HNE inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 14-15 nM).[15] HNE is a serine protease implicated in inflammatory diseases, particularly those affecting the lungs.[15]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: Through a scaffold-hopping approach, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were discovered as a novel class of PDE4B inhibitors.[16] These compounds have shown promise in cellular assays by inhibiting pro-inflammatory cytokine activity.[16]

Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its proven success in targeting kinases, coupled with its emerging potential against other enzyme classes, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel substitution patterns to access new chemical space, and the application of this versatile scaffold to an even broader range of biological targets. The combination of established synthetic routes and the potential for innovative chemical modifications will undoubtedly lead to the next generation of 7-azaindole-based drugs.

References

Methodological & Application

Application Notes & Protocols: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a Versatile Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of small molecule inhibitors relies heavily on the use of high-value synthetic building blocks. Among these, "privileged structures"—scaffolds that can bind to multiple, distinct biological targets—are of paramount importance. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a quintessential example of such a scaffold, acting as a bioisostere for both indole and purine systems. This unique characteristic allows it to mimic the adenine fragment of ATP, making it an exceptional hinge-binding motif for a vast array of protein kinases.

This guide focuses on a particularly valuable derivative: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . This molecule represents a convergence of three critical medicinal chemistry motifs:

  • The 7-Azaindole Core: Provides a robust, bidentate hydrogen bonding platform essential for high-affinity target engagement, particularly within kinase ATP-binding sites.

  • The 5-Trifluoromethyl (CF₃) Group: A powerhouse in property modulation. The CF₃ group enhances metabolic stability, increases lipophilicity, and can profoundly influence the acidity of nearby protons, often leading to improved pharmacokinetic and pharmacodynamic profiles. The inclusion of trifluoromethyl groups is a well-established strategy in the development of modern pharmaceuticals and agrochemicals.

  • The 4-Carbaldehyde Handle: A versatile functional group that serves as a key point for synthetic diversification, allowing chemists to introduce a wide range of substituents to explore the chemical space of a target's binding pocket.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the physicochemical properties and handling information for this building block but also detailed, field-tested protocols for its key synthetic transformations, explaining the strategic rationale behind each experimental choice.

Section 1: Physicochemical Properties & Handling

Proper handling and storage are critical to maintaining the integrity of this reagent. The aldehyde functionality can be susceptible to oxidation, and the heterocyclic core requires specific storage conditions.

PropertyValueSource
Chemical Name This compound
CAS Number 1261365-68-7
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.14 g/mol
Appearance White

Application Notes and Protocols: Reductive Amination Utilizing 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole nucleus is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone in the design of a multitude of therapeutic agents.[1] Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, effectively engaging with a variety of enzymatic targets, particularly kinases. The strategic incorporation of a nitrogen atom into the indole ring can modulate the physicochemical properties of a molecule, potentially enhancing solubility, metabolic stability, and target-binding affinity. This has led to the successful development of several FDA-approved drugs and numerous clinical candidates targeting a range of diseases, from cancer to inflammatory disorders. The functionalization of the 7-azaindole core is therefore a critical endeavor in the pursuit of novel and effective pharmaceuticals.

The subject of this application note, 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde , is a highly valuable building block for the synthesis of diverse compound libraries. The presence of the electron-withdrawing trifluoromethyl group at the 5-position can significantly influence the electronic properties of the aromatic system, often leading to enhanced biological activity and improved pharmacokinetic profiles. The aldehyde functionality at the 4-position provides a versatile handle for a variety of chemical transformations, with reductive amination being one of the most powerful and widely employed methods for the introduction of diverse amine-containing substituents.

This document provides a comprehensive guide to the reductive amination of 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde, with a focus on a robust and selective protocol using sodium triacetoxyborohydride (STAB). We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide insights into reaction monitoring, workup, and purification.

The Mechanism and Rationale of Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Reductive amination is a cornerstone of C-N bond formation, proceeding through the initial reaction of a carbonyl compound (in this case, our aldehyde) with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.[2]

The choice of the reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) has emerged as the reagent of choice for this transformation due to its remarkable selectivity.[2][3][4][5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is a milder hydride donor and selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde.[6] This high degree of chemoselectivity minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields of the desired amine.[2][4]

The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[3][4][5] For the reaction of aldehydes, the presence of a catalytic amount of acetic acid is often beneficial, as it facilitates the formation of the iminium ion, which is the species that is ultimately reduced.[2]

Caption: General workflow of the STAB-mediated reductive amination.

Experimental Protocol: Reductive Amination of 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde

This protocol provides a general procedure for the reductive amination of 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde with a generic primary or secondary amine. The stoichiometry and reaction times may require optimization for specific substrates.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Typical Equivalents
5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde214.141.0
Amine (Primary or Secondary)Varies1.0 - 1.2
Sodium Triacetoxyborohydride (STAB)211.941.2 - 1.5
Acetic Acid (Glacial)60.051.0 - 2.0
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)-Anhydrous Solvent
Saturated Sodium Bicarbonate Solution (aq.)-For Quenching
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)-For Extraction
Anhydrous Sodium Sulfate or Magnesium Sulfate-For Drying

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1 M concentration). To this solution, add the desired primary or secondary amine (1.0-1.2 eq).

  • Acid Catalyst: Add glacial acetic acid (1.0-2.0 eq) to the reaction mixture. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times range from 2 to 24 hours, depending on the reactivity of the amine.

  • Reaction Quench: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be aware that gas evolution (CO₂) may occur.[7] Continue the addition until the gas evolution ceases.

  • Workup and Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system, for example, with hexane and ethyl acetate or dichloromethane and methanol, is typically effective. The basicity of the amine product may require the use of a small percentage of triethylamine in the eluent to prevent streaking on the column.

Caption: A step-by-step experimental workflow for the reductive amination.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial. Alternatively, adding an additional portion of STAB can help drive the reaction to completion.

  • Formation of Alcohol Byproduct: While STAB is highly selective, some reduction of the aldehyde to the corresponding alcohol can occur, especially with prolonged reaction times or elevated temperatures. Using the recommended stoichiometry and monitoring the reaction closely can minimize this side product.

  • Dialkylation of Primary Amines: When using primary amines, there is a possibility of dialkylation to form a tertiary amine. This can often be minimized by using a 1:1 stoichiometry of the aldehyde and amine. If dialkylation remains a significant issue, a two-step procedure (formation and isolation of the imine followed by reduction with a less selective reducing agent like NaBH₄) can be employed.[4]

  • Purification Challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can significantly improve the separation.

Conclusion

The reductive amination of 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of novel amine derivatives. The mild reaction conditions, broad functional group tolerance, and high chemoselectivity of STAB make this protocol particularly well-suited for applications in medicinal chemistry and drug discovery. By following the detailed protocol and considering the key insights provided in these application notes, researchers can confidently and effectively utilize this powerful transformation to access new chemical matter based on the privileged 7-azaindole scaffold.

References

Application Notes & Protocols: Modern Synthetic Strategies in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century.[1] These enzymes are critical regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis, primarily through the phosphorylation of specific protein substrates.[2][3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1][4][5] This has spurred extensive drug discovery efforts, leading to a portfolio of clinically approved small-molecule kinase inhibitors that have revolutionized cancer therapy by shifting the paradigm from traditional chemotherapy to targeted, precision oncology.[4]

The development of these inhibitors is a triumph of medicinal chemistry.[4] The primary challenge lies in achieving selectivity, as the human genome contains over 500 protein kinases, many of which share highly conserved ATP-binding sites.[6] The synthesis of kinase inhibitors is therefore a sophisticated endeavor focused on creating molecules that can precisely target the desired kinase while minimizing off-target effects. This guide provides an in-depth overview of the key synthetic strategies, reaction mechanisms, and detailed protocols that underpin the modern synthesis of kinase inhibitors, intended for researchers, scientists, and drug development professionals.

Pillar 1: Foundational Synthetic Strategies in Kinase Inhibitor Chemistry

The construction of kinase inhibitors often involves the assembly of complex heterocyclic scaffolds decorated with various aryl and heteroaryl substituents. These substituents are crucial for modulating potency, selectivity, and pharmacokinetic properties.[7] Palladium-catalyzed cross-coupling reactions have become the cornerstone of this field due to their remarkable versatility, functional group tolerance, and efficiency in forming critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[8][9]

The Suzuki-Miyaura Coupling: A Robust Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in medicinal chemistry for forming biaryl and heteroaryl-aryl structures.[10][11][12] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of the boron-containing byproducts.[13] In kinase inhibitor synthesis, this reaction is frequently used to append substituent groups to a core scaffold, which can interact with specific pockets of the kinase active site.[7]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the heterocyclic core.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Palladium(0) catalyst.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product halide R¹-X boronic R²-B(OR)₂ base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: The Premier Method for C-N Bond Formation

The formation of anilino-heterocycles is a recurring theme in kinase inhibitor design, as the N-H group of the aniline often forms a critical hydrogen bond with the "hinge region" of the kinase. The Buchwald-Hartwig amination has become the gold standard for constructing these crucial C-N bonds.[14][15] It provides a direct and highly efficient method for coupling aryl halides with amines, overcoming the limitations of older methods which often required harsh conditions and had limited scope.[15][16] The development of increasingly sophisticated phosphine ligands has expanded the reaction's utility to a vast range of substrates, including sterically hindered anilines and complex heterocyclic halides.[15][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)L_n(HNR¹R²)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L_n-NR¹R² deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product halide Ar-X amine HNR¹R²

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Catalyst System ComponentRole in Cross-Coupling ReactionsCommon Examples
Palladium Source The active metal catalyst at the center of the cycle.Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes the Pd catalyst, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination.PPh₃, PCy₃, XPhos, SPhos, BINAP, dppf
Base Activates the nucleophile (e.g., boronic acid in Suzuki) or facilitates deprotonation (e.g., amine in Buchwald-Hartwig).K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu
Solvent Solubilizes reactants and influences reaction rate and outcome.Toluene, Dioxane, DMF, THF, n-Butanol/Water

Pillar 2: Synthesis in Practice - A Case Study of Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is a first-line treatment for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[17] Its 4-anilinoquinazoline core is a common pharmacophore in EGFR inhibitors.[18] Numerous synthetic routes have been developed, showcasing the application of core synthetic principles.[17][18][19][20]

A Convergent and Efficient Synthetic Route to Gefitinib

A highly efficient, four-step synthesis has been developed that avoids harsh reagents and chromatographic purification, making it suitable for large-scale production.[17][18] The key steps demonstrate classic heterocyclic chemistry and modern synthetic strategies.

Gefitinib_Synthesis start 7-methoxy-4-oxo-3,4-dihydro quinazolin-6-yl acetate step1 1. POCl₃ 2. 3-chloro-4-fluoroaniline start->step1 intermediate1 4-(3-chloro-4-fluoroanilino)-7-methoxy quinazolin-6-yl acetate step1->intermediate1 step2 LiOH, MeOH/H₂O intermediate1->step2 intermediate2 4-(3-chloro-4-fluoroanilino)-7-methoxy quinazolin-6-ol step2->intermediate2 step3 1. TMSCl (transient protection) 2. N-(3-chloropropyl)morpholine, K₂CO₃ intermediate2->step3 gefitinib Gefitinib step3->gefitinib

An efficient four-step synthetic pathway to Gefitinib.[18]

This synthetic pathway highlights several key considerations:

  • Step 1 & 2 (Chlorination and Nucleophilic Aromatic Substitution): The quinazolinone starting material is first activated by chlorination with POCl₃. This is a classic transformation to convert the C4-hydroxyl group into a good leaving group (chloride). The subsequent reaction with 3-chloro-4-fluoroaniline is a nucleophilic aromatic substitution (SNAr) that forms the critical anilinoquinazoline core.[18]

  • Step 3 (Deprotection): The acetate protecting group is easily removed under mild basic conditions (LiOH) to reveal the phenol.[18]

  • Step 4 (O-Alkylation): The final side chain is installed via O-alkylation. A key innovation in this route is the use of a transient trimethylsilyl (TMS) protecting group. The phenol is briefly silylated, which prevents undesired N-alkylation on the aniline nitrogen, thereby dramatically improving the selectivity and yield of the desired O-alkylation product.[18] This clever use of a transient protecting group obviates the need for separate protection and deprotection steps, streamlining the synthesis.

Pillar 3: Detailed Experimental Protocols

The following protocol is a representative example for the synthesis of the key hydroxyquinazoline intermediate and the final O-alkylation to yield Gefitinib, based on published, validated methods.[18]

Protocol 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (Intermediate 2)

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate (Intermediate 1)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate (1.0 eq) in a 1:1 mixture of methanol and water, add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with 1N HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold methanol.

  • Dry the product under vacuum to yield the hydroxyquinazoline intermediate as a solid. The reported yield for this step is approximately 90%.[18]

Protocol 2: Synthesis of Gefitinib via Selective O-Alkylation

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (Intermediate 2)

  • N-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • Trimethylsilyl chloride (TMSCl)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Suspend the hydroxyquinazoline intermediate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add trimethylsilyl chloride (1.2 eq) dropwise to the suspension at room temperature and stir for 30 minutes. This forms the transient TMS-protected intermediate.

  • Add N-(3-chloropropyl)morpholine (1.5 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Stir the resulting slurry for 1 hour.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a suitable recrystallization solvent (e.g., ethanol or isopropanol) to afford pure Gefitinib. This optimized procedure can achieve yields greater than 90%.[18]

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final kinase inhibitor must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.[19]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[19][21]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, often aiming for >99%.[18][19]

Conclusion

The synthesis of kinase inhibitors is a dynamic field of medicinal chemistry that leverages a powerful toolkit of modern synthetic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are indispensable for the modular and efficient assembly of these complex molecules. As demonstrated by the case study of Gefitinib, the elegance of a synthetic route is often defined by its efficiency, selectivity, and scalability. By understanding the underlying principles of these key reactions and employing clever strategies like transient protection, researchers can develop robust and practical syntheses to produce the next generation of targeted therapies.

References

The Strategic deployment of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold at the Intersection of Potency and Precision

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Within this context, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a quintessential example of such a scaffold, celebrated for its role in a variety of therapeutic agents, most notably as a hinge-binding motif in kinase inhibitors[1][2][3][4]. The strategic functionalization of this core unlocks new avenues for therapeutic intervention. This guide focuses on a particularly valuable derivative: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .

The introduction of a trifluoromethyl (CF3) group at the 5-position is a deliberate design choice aimed at enhancing the drug-like properties of the molecule. The CF3 group is a powerful modulator of physicochemical and biological characteristics, known to improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to target proteins[5][6][7][8]. The carbaldehyde at the 4-position serves as a versatile synthetic handle, providing a gateway for the construction of diverse molecular architectures through a variety of chemical transformations.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry. We will delve into its synthetic utility, explore its application in the development of targeted therapies, and provide detailed protocols for its derivatization.

Synthetic Utility: A Versatile Building Block for Drug Discovery

The aldehyde functionality at the C4 position of the 7-azaindole core is a key feature that renders this compound a highly valuable intermediate in medicinal chemistry. This electrophilic center readily participates in a range of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic elaboration of the core scaffold to probe structure-activity relationships (SAR).

Reductive Amination: Forging Key Amine Linkages

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of bioactive molecules. The reaction of this compound with a primary or secondary amine forms an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines in the presence of aldehydes and is tolerant of mildly acidic conditions which can catalyze imine formation.

  • Work-up and Purification: The reaction is stirred at room temperature until completion (typically 2-16 hours). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amine derivative.

Causality behind Experimental Choices: The one-pot nature of this protocol is efficient, avoiding the isolation of the often-unstable imine intermediate[9]. The choice of NaBH(OAc)3 as the reducing agent is critical for the success of the reaction, as it is less basic than other borohydrides like sodium borohydride (NaBH4), minimizing side reactions.

Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones[10]. In the context of this compound, this reaction can be employed to introduce vinyl linkages, which can serve as rigid spacers or as precursors for further functionalization.

Protocol: Wittig Olefination

  • Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) is added dropwise at 0 °C to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the desired alkene. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide (stabilized ylides generally give E-alkenes, while non-stabilized ylides favor Z-alkenes)[11].

Causality behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the quenching of the highly basic ylide. The choice of base and reaction temperature can influence the stereochemical outcome of the reaction.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration reaction to form a C=C bond[12][13]. This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are common motifs in bioactive molecules and can act as Michael acceptors.

Protocol: Knoevenagel Condensation

  • Reaction Setup: this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) are dissolved in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: A catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq), is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus if toluene is used as the solvent. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by recrystallization or column chromatography.

Causality behind Experimental Choices: The use of a catalytic amount of a weak base is sufficient to deprotonate the active methylene compound to generate the nucleophile without causing self-condensation of the aldehyde. The removal of water drives the reaction towards the product by Le Chatelier's principle.

Application in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a key building block in the development of inhibitors for a variety of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and autoimmune disorders.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. A series of potent FGFR inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine scaffold[14].

In a notable study, researchers utilized 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a starting material to synthesize a library of derivatives and evaluated their inhibitory activity against FGFR1. The trifluoromethyl group at the 5-position was found to be crucial for improving the activity of the compounds, potentially by forming a hydrogen bond with G485 in the FGFR1 active site[14].

Workflow for the Synthesis of an FGFR Inhibitor Prototype:

FGFR_Inhibitor_Synthesis A 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C Condensation (KOH, MeOH, 50°C) A->C B Aldehyde (e.g., 3,5-dimethoxybenzaldehyde) B->C D Intermediate 3a C->D E Reduction (Triethylsilane, TFA, Acetonitrile, reflux) D->E F FGFR Inhibitor (Compound 4h) E->F

Caption: Synthetic workflow for an FGFR inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data for FGFR1 Inhibitors:

CompoundR GroupFGFR1 IC50 (nM)Ligand Efficiency (LE)
1 H19000.13
4a H--
4h 3,5-dimethoxyphenyl70.44
4i 4-methoxyphenyl450.38
4j 3-methoxyphenyl1120.34
Data synthesized from reference[14].

The data clearly demonstrates the significant enhancement in potency achieved through the substitution at the C4 position, with compound 4h exhibiting a remarkable 270-fold increase in activity compared to the unsubstituted parent compound 1 . The high ligand efficiency of 4h underscores the efficiency of the molecular design[14].

Application in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases are essential components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation[15][16]. Dysregulation of this pathway is a hallmark of many autoimmune diseases. The 7-azaindole scaffold is a well-established core for the development of JAK inhibitors[17]. The versatility of this compound makes it an attractive starting point for the synthesis of novel JAK inhibitors.

Logical Relationship of Structural Features to Kinase Inhibition:

Kinase_Inhibitor_Logic cluster_scaffold This compound cluster_properties Molecular Properties cluster_outcome Therapeutic Outcome A 7-Azaindole Core D Hinge Binding Motif A->D forms H-bonds B CF3 Group (C5) E Metabolic Stability B->E enhances F Lipophilicity B->F increases C Aldehyde (C4) G Synthetic Handle C->G provides H Potent & Selective Kinase Inhibition D->H E->H F->H G->H enables derivatization for

Caption: Key structural features and their contribution to kinase inhibition.

Signaling Pathway Modulation

A deep understanding of the signaling pathways targeted by the synthesized inhibitors is crucial for rational drug design and for interpreting their biological effects.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary target for the treatment of autoimmune diseases. Inhibition of JAKs can block the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates & binds Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription initiates Inhibitor JAK Inhibitor (Derived from Scaffold) Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion and Future Perspectives

This compound stands out as a strategically designed and highly versatile building block in medicinal chemistry. Its privileged 7-azaindole core, enhanced by the presence of a trifluoromethyl group, provides a solid foundation for the development of potent and selective kinase inhibitors. The aldehyde functionality offers a rich playground for synthetic chemists to explore diverse chemical space and fine-tune the properties of drug candidates. The successful application of this scaffold in the development of FGFR and potentially JAK inhibitors highlights its immense potential. As our understanding of the molecular drivers of disease continues to grow, we can anticipate that this valuable intermediate will play an even greater role in the creation of the next generation of targeted therapies.

References

Application Notes & Protocols: A Strategic Approach to Synthesizing Potent FGFR Inhibitors from a 7-Azaindole Aldehyde Core

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Novel FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cellular processes including proliferation, migration, and survival.[1][2] Aberrant activation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[1][2][3][4] This makes the FGFR family a compelling target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows it to form critical interactions with the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor for inhibitor binding.[5]

This guide provides a comprehensive, in-depth protocol for the synthesis of a library of potential FGFR inhibitors. We begin with the versatile starting material, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , and employ a robust and efficient synthetic strategy to generate a diverse set of candidate molecules for biological evaluation.

Section 1: The Scientific Foundation

The FGFR Signaling Pathway: A Central Hub in Cell Regulation

Understanding the target pathway is paramount to rational drug design. The FGFR signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding receptor.[6] This event, stabilized by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domains.[1][2][7]

This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of several critical downstream signaling pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.[1][6][8]

  • Phosphoinositide 3-kinase (PI3K)-AKT Pathway: A crucial pathway for promoting cell survival and inhibiting apoptosis.[1][6][8]

  • Phospholipase Cγ (PLCγ) Pathway: This pathway influences cell motility and morphology through the activation of Protein Kinase C (PKC).[7][8][9]

Dysregulation of this tightly controlled system can lead to uncontrolled cell growth, angiogenesis, and tumor progression, underscoring the therapeutic rationale for FGFR inhibition.[4][5][8]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival PKC PKC PLCG->PKC Migration Cell Migration, Morphology PKC->Migration Inhibitor FGFR Inhibitor (e.g., from this protocol) Inhibitor->FGFR Blocks ATP Binding invis_mid invis_ras Synthesis_Workflow Start Starting Material: 5-(CF3)-1H-pyrrolo[2,3-b]pyridine -4-carbaldehyde Step1 Step 1: Condensation (Imine Formation) Start->Step1 Amine Amine Library (R-NH2) Amine->Step1 Intermediate Intermediate: Schiff Base (Imine) Step1->Intermediate Step2 Step 2: Reduction (Reductive Amination) Intermediate->Step2 Product Final Product Library: Potential FGFR Inhibitors Step2->Product Purify Purification (Column Chromatography) Product->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze BioAssay Biological Evaluation (Enzyme & Cell Assays) Analyze->BioAssay

References

Application Notes and Protocols for the Use of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in PET Radioligand Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold in PET Imaging

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry and, consequently, in the development of Positron Emission Tomography (PET) radioligands. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to the development of potent and selective ligands for a variety of biological targets. The introduction of a trifluoromethyl group at the 5-position can enhance metabolic stability and binding affinity, making 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives particularly attractive for PET tracer design. This document provides a detailed guide on the application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a key intermediate in the synthesis of PET radioligands targeting neuroinflammation.

Biological Target Focus: Imaging Neuroinflammation with TSPO and CSF1R Ligands

Neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders. PET imaging of neuroinflammatory markers allows for in vivo assessment of disease progression and response to therapy. Two prominent targets in this area are the Translocator Protein (TSPO) and the Colony-Stimulating Factor 1 Receptor (CSF1R).

Translocator Protein (TSPO)

TSPO is an 18 kDa protein located on the outer mitochondrial membrane.[1][2] Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[1][3] PET radioligands targeting TSPO are widely used to visualize and quantify neuroinflammatory processes in the brain. The binding of a radioligand to TSPO can be influenced by a single nucleotide polymorphism (rs6971), which should be considered in clinical studies.

dot graph TSPO_Signaling_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Simplified TSPO signaling pathway.

Colony-Stimulating Factor 1 Receptor (CSF1R)

CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia.[4][5] Dysregulation of CSF1R signaling is implicated in various inflammatory and neurodegenerative diseases.[5][6] PET imaging of CSF1R provides a direct measure of microglial density and activation state.

dot graph CSF1R_Signaling_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Overview of CSF1R signaling pathways.

Protocol 1: Synthesis of the Precursor this compound

While commercially available from various suppliers, the synthesis of this key intermediate can be achieved through a multi-step process. A plausible and efficient method involves the Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

dot graph Precursor_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the synthesis of the carbaldehyde precursor.

Materials:

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will be observed.

  • Formylation Reaction: Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic. Stir the biphasic mixture vigorously for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Synthesis of a Radiolabeling Precursor via Reductive Amination

The carbaldehyde functionality is a versatile handle for further chemical modifications. Reductive amination is a common strategy to introduce an amine, which can then be elaborated to a suitable precursor for radiolabeling. Here, we describe a general protocol for the synthesis of a tosylate precursor for ¹⁸F-labeling.

Materials:

  • This compound

  • 2-(Aminooxy)ethyl 4-methylbenzenesulfonate

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DCE, add 2-(Aminooxy)ethyl 4-methylbenzenesulfonate (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the tosylate precursor.

Protocol 3: Radiolabeling and Quality Control

This section outlines the general procedures for radiolabeling with Fluorine-18 and Carbon-11, followed by essential quality control tests.

dot graph Radiolabeling_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for radiolabeling and quality control.

A. ¹⁸F-Labeling via Nucleophilic Substitution

This protocol is adapted from established methods for producing ¹⁸F-labeled radiotracers from tosylate precursors.

Materials:

  • Tosylate precursor

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Water for injection

  • Ethanol, USP grade

  • C18 Sep-Pak cartridge

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target water on a QMA cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C. Repeat this step 2-3 times to ensure the complex is anhydrous.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (typically 1-2 mg) in anhydrous acetonitrile or DMSO and add it to the dried [¹⁸F]fluoride complex. Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system for purification.

  • Formulation: Collect the radioactive peak corresponding to the ¹⁸F-labeled product. Trap the collected fraction on a C18 Sep-Pak cartridge, wash with water for injection, and elute the final product with a small volume of ethanol. Dilute with sterile saline for injection to the desired final concentration and ethanol content.

B. ¹¹C-Labeling via Methylation

This protocol describes the synthesis of a ¹¹C-labeled tracer using [¹¹C]methyl iodide or [¹¹C]methyl triflate, assuming a suitable desmethyl precursor.

Materials:

  • Desmethyl precursor

  • [¹¹C]CO₂ (from cyclotron)

  • Lithium aluminum hydride (LiAlH₄) or other reducing agent for [¹¹C]CH₃I synthesis

  • Hydriodic acid (HI) or triflic anhydride for [¹¹C]CH₃OTf synthesis

  • Base (e.g., NaOH, NaH)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • [¹¹C]Methylating Agent Synthesis: Convert cyclotron-produced [¹¹C]CO₂ to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I. Alternatively, [¹¹C]CO₂ can be converted to [¹¹C]CH₃OTf. This is typically performed in an automated synthesis module.

  • Radiolabeling Reaction: Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl precursor and a base in an appropriate anhydrous solvent. Heat the mixture at 80-120 °C for 5-10 minutes.

  • Purification and Formulation: Follow the same purification and formulation steps as described for ¹⁸F-labeling (Protocol 3A, steps 4-5).

C. Quality Control

All radiopharmaceutical preparations must undergo rigorous quality control testing before administration.

Test Method Acceptance Criteria
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard.
Radiochemical Purity Analytical HPLC or radio-TLC> 95%
Radionuclidic Purity Gamma-ray spectroscopyCharacteristic 511 keV peak; absence of other gamma-emitting impurities.
Molar Activity Calculated from the ratio of radioactivity to the mass of the compoundTypically > 1 Ci/µmol at the time of injection.
pH pH paper or pH meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Sterility USP <71> Sterility TestsNo microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.
Visual Inspection Visual examinationClear, colorless, and free of particulate matter.

Quantitative Data Summary

The following table provides representative data for second-generation TSPO PET radioligands, which can serve as a benchmark for the development of new tracers based on the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold.

Radioligand Target Binding Affinity (Ki, nM) Radiochemical Yield (decay-corrected) Molar Activity (GBq/µmol at EOS) Reference
[¹¹C]PBR28TSPO0.2645-55%~300-350[7]
[¹⁸F]FEPPATSPO0.0738 ± 3%241 ± 13[8]
[¹¹C]ER176 derivativeTSPO1.19Not specified229–351[9]

Conclusion

This compound is a valuable and versatile building block for the development of novel PET radioligands, particularly for imaging neuroinflammation. The protocols and data presented in this guide provide a comprehensive framework for the synthesis of precursors, radiolabeling, and quality control, enabling researchers to leverage this promising scaffold in their drug discovery and development efforts. The inherent properties of the 7-azaindole core, enhanced by the trifluoromethyl substituent, offer significant potential for creating next-generation PET tracers with improved imaging characteristics.

References

Application Note: A Practical Guide to the Wittig Olefination of 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Its application in medicinal chemistry is particularly valuable for constructing complex molecular scaffolds. This guide provides a detailed experimental protocol for the Wittig olefination of 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde, a substrate of interest in drug discovery due to the prevalence of the azaindole core in biologically active molecules.[3][4] We will delve into the mechanistic rationale, key experimental considerations, a step-by-step procedure, and a comprehensive troubleshooting guide tailored for researchers and drug development professionals.

Introduction and Scientific Context

The conversion of an aldehyde or ketone to an alkene is a fundamental transformation in organic synthesis.[5] The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), accomplishes this by using a phosphorus ylide, also known as a Wittig reagent.[2][6] The reaction's key advantage is the precise placement of the new double bond, replacing the carbonyl C=O bond directly, which avoids the formation of isomeric byproducts often seen in elimination-based syntheses.[6]

The target substrate, 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde, presents unique considerations:

  • The Azaindole Moiety: This nitrogen-containing heterocycle is a common pharmacophore.[3][4] The pyrrole-like N-H proton is acidic and can be deprotonated by the strong bases used to generate the Wittig ylide, potentially complicating the reaction.

  • The Aldehyde Position: The aldehyde at the 4-position is electronically influenced by both the pyrrole and pyridine rings.

  • The Trifluoromethyl Group: This potent electron-withdrawing group significantly activates the aldehyde carbonyl towards nucleophilic attack, which can be beneficial for reactivity.[7]

This protocol will focus on the reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) to yield the corresponding terminal alkene, 5-(Trifluoromethyl)-4-vinyl-7-azaindole.

General Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[1][8]

  • Ylide Formation: A phosphonium salt, prepared from the Sₙ2 reaction of triphenylphosphine and an alkyl halide, is deprotonated by a strong base to form the phosphorus ylide.[9]

  • Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads directly to a four-membered ring intermediate called an oxaphosphetane.[6][8]

  • Cycloreversion: The oxaphosphetane intermediate spontaneously decomposes in an irreversible, exothermic step to form the final alkene product and a highly stable triphenylphosphine oxide (TPPO) byproduct.[2] The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[8]

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow: preparation of the Wittig reagent, the olefination reaction itself, and subsequent product isolation.

Wittig_Workflow cluster_0 Part A: Ylide Generation (In Situ) cluster_1 Part B: Wittig Olefination cluster_2 Part C: Work-up & Purification A1 Suspend Phosphonium Salt in Anhydrous THF A2 Cool to 0°C under N₂ A1->A2 A3 Add Strong Base (e.g., NaHMDS) Dropwise A2->A3 A4 Stir for 1h at 0°C to form Brightly Colored Ylide A3->A4 B2 Add Aldehyde Solution Dropwise to Ylide at 0°C A4->B2 Use Immediately B1 Dissolve Azaindole Aldehyde in Anhydrous THF B1->B2 B3 Allow to Warm to RT and Stir for 2-4h B2->B3 B4 Monitor Reaction by TLC B3->B4 C1 Quench with Saturated Aqueous NH₄Cl B4->C1 Upon Completion C2 Extract with Ethyl Acetate C1->C2 C3 Wash Organic Layer (Water, Brine) & Dry C2->C3 C4 Concentrate in Vacuo C3->C4 C5 Purify by Flash Column Chromatography (Silica Gel) C4->C5 C6 Isolate & Characterize Pure Product C5->C6

Caption: Experimental workflow for the Wittig reaction.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric bases (n-BuLi) or highly reactive bases (NaHMDS) and flammable solvents. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Suggested GradeSupplier Example
5-(CF₃)-7-azaindole-4-carbaldehydeC₉H₅F₃N₂O214.15>95%Commercial
Methyltriphenylphosphonium bromide[Ph₃PCH₃]Br357.22>98%Sigma-Aldrich
Sodium bis(trimethylsilyl)amide (NaHMDS)C₆H₁₈NNaSi₂183.371.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11>99.9%, DriSolvMilliporeSigma
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49N/ALab-prepared
Saturated Aqueous Sodium Chloride (Brine)NaCl58.44N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Reagent GradeVWR
Silica GelSiO₂60.08230-400 meshSorbent Tech.
Step-by-Step Procedure

This protocol is based on a 1.0 mmol scale of the starting aldehyde.

Part A: In Situ Generation of Methylenetriphenylphosphorane

  • Setup: Add methyltriphenylphosphonium bromide (428 mg, 1.2 mmol, 1.2 equiv) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and purge with dry nitrogen for 10 minutes.

  • Solvent Addition: Add 10 mL of anhydrous THF via syringe. Stir the resulting white suspension.

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir for 15 minutes.

  • Base Addition: While stirring vigorously, add NaHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

    • Causality Note: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without competing side reactions.[5] NaHMDS is often preferred over n-BuLi for substrates with acidic protons (like the azaindole N-H) as it is slightly less reactive towards them. The dropwise addition at 0 °C controls the exothermicity of the acid-base reaction.

  • Ylide Formation: Upon addition of the base, the suspension will turn a characteristic bright yellow or orange color, indicating the formation of the ylide.[10] Continue stirring the mixture at 0 °C for 1 hour to ensure complete deprotonation.

Part B: Wittig Reaction

  • Substrate Preparation: In a separate dry vial, dissolve 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde (214 mg, 1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.

  • Addition to Ylide: Add the aldehyde solution dropwise to the stirring ylide suspension at 0 °C over 10 minutes using a syringe.

    • Causality Note: Maintaining a low temperature during the initial addition minimizes potential side reactions and helps control the reaction rate. The ylide is added in slight excess to ensure full consumption of the more valuable aldehyde.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The yellow color of the ylide should fade as it is consumed.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. Spot the starting aldehyde and the reaction mixture. The product should appear as a new, less polar spot (higher Rƒ) than the starting aldehyde.

Part C: Work-up and Purification

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 15 mL of saturated aqueous NH₄Cl solution.

    • Causality Note: Quenching neutralizes any remaining base and protonates alkoxide intermediates, preparing the mixture for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and shake vigorously.[11] Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

    • Causality Note: The water wash removes residual NH₄Cl and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a crude solid or semi-solid. This crude material will contain the desired alkene product and the triphenylphosphine oxide (TPPO) byproduct.[10]

  • Purification: The primary challenge in a Wittig reaction workup is the removal of TPPO.[12][13] Flash column chromatography is the most reliable method.

    • Adsorb the crude material onto a small amount of silica gel.

    • Load it onto a silica gel column packed in hexanes.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20-30% ethyl acetate). The less polar alkene product will elute before the more polar TPPO.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified 5-(Trifluoromethyl)-4-vinyl-7-azaindole.

Reaction Parameters Summary
ParameterValueRationale
Stoichiometry (Aldehyde:Salt:Base)1.0 : 1.2 : 1.2Ensures complete consumption of the aldehyde.
SolventAnhydrous THFAprotic, solubilizes reagents, stable to base.
Ylide Generation Temp.0 °CControls exotherm of deprotonation.
Reaction Temperature0 °C to Room TemperatureAllows for controlled initiation and efficient reaction.
Reaction Time2-4 hoursTypical for unstabilized ylides with reactive aldehydes.
Work-up QuenchSaturated aq. NH₄ClMildly acidic quench to neutralize the reaction.
Purification MethodFlash Column ChromatographyEffective for separating product from TPPO.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive ylide due to wet solvent/glassware.2. Base was not strong enough or degraded.1. Ensure all glassware is rigorously flame-dried and solvents are truly anhydrous.2. Use a freshly opened bottle of base or titrate it before use. Consider a stronger base like n-BuLi.
Formation of Multiple Byproducts 1. Reaction temperature was too high.2. Aldehyde is unstable to the basic conditions.1. Maintain low temperature (0 °C or -78 °C) during addition and consider running the entire reaction at a lower temperature.2. Shorten the reaction time.
Difficult Separation from TPPO TPPO is co-eluting with the product during chromatography.1. Optimize the chromatography eluent system (try a less polar system like Toluene/EtOAc).2. An alternative is to precipitate the TPPO as a complex (e.g., with ZnCl₂) before the column, though this adds steps.[13]
Ylide Color Does Not Form 1. Phosphonium salt is impure or wet.2. Base is completely inactive.1. Recrystallize the phosphonium salt and dry it under high vacuum before use.2. Obtain a new, verified source of the strong base.

References

Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde for the Generation of Privileged Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocyclic scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly esteemed for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of a molecule.[1] Its high electronegativity and lipophilicity can enhance metabolic stability, improve cell membrane permeability, and alter the acidity of nearby functional groups, thereby fine-tuning interactions with biological targets.[1]

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds across a range of therapeutic areas, including oncology and inflammatory diseases.[2][3] The fusion of a pyrrole and pyridine ring creates a unique electronic and structural environment, offering multiple vectors for chemical modification to optimize potency, selectivity, and bioavailability.[2]

This guide focuses on the synthetic utility of a key building block that marries these two powerful motifs: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 1261365-68-7).[4] The aldehyde functionality at the 4-position serves as a versatile synthetic handle, enabling the construction of diverse compound libraries through a variety of robust chemical transformations. This document provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to effectively utilize this valuable intermediate in their discovery programs.

Molecular Attributes and Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its constituent parts: the 7-azaindole core, the electron-withdrawing trifluoromethyl group, and the electrophilic aldehyde.

PropertyValueSource
CAS Number 1261365-68-7[4]
Molecular Formula C9H5F3N2O[4]
Molecular Weight 214.14 g/mol [4]

The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect on the pyridine ring. This, in turn, influences the electron density of the entire heterocyclic system, including the aldehyde at the 4-position, making it more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in designing synthetic strategies.

Application I: Diversity-Oriented Synthesis via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of pharmaceuticals. The enhanced electrophilicity of the aldehyde in our target molecule makes it an excellent substrate for this transformation, allowing for the introduction of a wide array of amine-containing building blocks.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough to not reduce the aldehyde before imine formation and is selective for the iminium ion over the aldehyde. This selectivity is crucial for achieving high yields and minimizing side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize a wide range of amines and the heterocyclic aldehyde.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, particularly with less nucleophilic amines.

Workflow for Parallel Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense Aldehyde Stock Solution to Reaction Array B Dispense Amine Building Block Stock Solutions A->B Parallel Addition C Add NaBH(OAc)₃ and Acetic Acid (optional) B->C D Agitate at Room Temperature (12-24 h) C->D E Quench with aq. NaHCO₃ D->E F Liquid-Liquid Extraction E->F G Purification (e.g., Prep-HPLC) F->G G Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene Wittig Reaction Ylide Phosphonium Ylide (R₁R₂C=PPh₃) Ylide->Alkene Byproduct Triphenylphosphine Oxide G A Aldehyde + Tryptamine B Iminium Ion Formation (TFA catalysis) A->B C Intramolecular Electrophilic Aromatic Substitution B->C D Tetrahydro-β-carboline Product C->D

References

Application Notes & Protocols: Synthesis of Compounds for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of colorectal cancer (CRC) therapeutics is continually evolving, moving from cytotoxic agents to highly specific targeted therapies. Synthetic chemistry is the engine driving this progress, enabling the creation of novel molecular entities designed to exploit the unique biology of cancer cells. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of key classes of compounds used in CRC research. It delves into the rationale behind synthetic strategies, provides detailed experimental protocols for representative molecules, and illustrates the critical signaling pathways these compounds target. Our focus is on the practical application of synthetic chemistry to create tools and drug candidates for one of the world's most prevalent malignancies.

Introduction: The Synthetic Imperative in Colorectal Cancer Drug Discovery

Colorectal cancer (CRC) is the third most diagnosed cancer globally, presenting a significant health challenge.[1] For decades, the cornerstone of metastatic CRC treatment has been chemotherapy, with agents like 5-fluorouracil (5-FU) offering modest survival benefits.[1] However, these traditional agents often suffer from a lack of tumor selectivity, leading to systemic toxicity.[2][3]

The advent of molecular medicine has illuminated the intricate signaling pathways that drive CRC, such as the EGFR-RAS-RAF and Wnt/β-catenin pathways.[4][5][6] This knowledge has ushered in an era of targeted therapy, where drugs are designed to interact with specific molecular abnormalities within cancer cells.[7] This precision approach promises greater efficacy and reduced side effects.[7]

Chemical synthesis is at the heart of this therapeutic evolution. It provides the means to:

  • Create Novel Scaffolds: Develop entirely new classes of molecules to engage emerging targets.

  • Optimize Existing Drugs: Modify established chemotherapeutics to enhance their therapeutic index, for example, by creating prodrugs that improve solubility or tumor-specific activation.[2][8]

  • Probe Biological Pathways: Synthesize molecular probes to better understand the mechanisms of cancer progression and drug resistance.

This guide will explore the synthesis of four major classes of compounds that represent the historical and modern treatment paradigms for CRC: Antimetabolites, Platinum-Based Agents, Topoisomerase Inhibitors, and Targeted Small Molecule Inhibitors.

General Workflow: From Concept to Preclinical Candidate

The journey from a molecular concept to a viable preclinical candidate is a systematic process. Synthetic chemistry is the foundational first step, followed by rigorous characterization and biological evaluation. This iterative workflow allows for the refinement of molecular structure to optimize for potency, selectivity, and drug-like properties.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation a Target Identification & Compound Design b Chemical Synthesis a->b c Purification (Chromatography, Recrystallization) b->c d Structural Characterization (NMR, MS, Elemental Analysis) c->d e Cytotoxicity Screening (e.g., MTT Assay on CRC cell lines) d->e Purity >95% f Mechanism of Action Studies (Western Blot, Flow Cytometry) e->f g Lead Compound Identification f->g h Animal Model Studies (e.g., Xenografts in mice) g->h Potent & Selective i Toxicity & Pharmacokinetic (PK/PD) Analysis h->i j Preclinical Candidate Selection i->j

Caption: General workflow for synthesis and preclinical evaluation.

Case Study 1: Antimetabolites - Synthesis of 5-Fluorouracil (5-FU) Derivatives

5-Fluorouracil (5-FU), first synthesized in 1957, is an antimetabolite that interferes with DNA synthesis and remains a cornerstone of CRC chemotherapy.[2][3] Its clinical utility, however, is hampered by severe side effects.[3] This has driven extensive research into the synthesis of 5-FU derivatives and prodrugs to improve tumor selectivity and reduce toxicity.[2][9]

Mechanism of Action: Thymidylate Synthase Inhibition

5-FU is a prodrug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, methylene-tetrahydrofolate, thereby inhibiting the synthesis of thymidine, an essential precursor for DNA replication.

G FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP (Active Metabolite) FUDP->FdUMP RNA RNA Damage FUTP->RNA TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TS-catalyzed dTMP->DNA

Caption: Mechanism of 5-Fluorouracil (5-FU) action.

Protocol: Synthesis of 5-Fluorouracil-1-Carboxylic Acid

This protocol describes the synthesis of a key intermediate used to link 5-FU to other molecules, a common strategy for creating prodrugs.[3]

Rationale: Introducing a carboxylic acid handle at the N1 position of 5-FU allows for subsequent amide or ester bond formation, enabling conjugation to targeting moieties or polymers. The reaction proceeds via nucleophilic substitution, where the deprotonated N1 of 5-FU attacks the electrophilic carbon of chloroacetic acid.

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, pH meter, ice bath

Step-by-Step Procedure: [3]

  • Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve 5-fluorouracil (6.5 g, 50 mmol) and potassium hydroxide (5.6 g, 100 mmol) in 20 mL of deionized water with stirring.

  • Addition of Chloroacetic Acid: Separately, prepare a solution of chloroacetic acid (7.16 g, 75 mmol) in 15 mL of water. Add this solution to the 5-FU mixture.

  • pH Adjustment and Reaction: Stir the resulting mixture at room temperature for 30 minutes. The pH of the reaction mixture will decrease. Carefully adjust the pH to, and maintain it at, 10 by the dropwise addition of a 10% aqueous KOH solution.

  • Reflux: Once the pH is stable at 10, heat the mixture to 70°C and reflux for 2 hours.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature in an ice bath. Acidify the clear solution to a pH of 5.5 by the slow, dropwise addition of concentrated HCl. A white precipitate will form.

  • Isolation and Purification: Collect the white solid by vacuum filtration, wash it thoroughly with cold deionized water, and then with a small amount of ethanol.

  • Drying and Characterization: Dry the product in a vacuum oven at 60°C to yield 5-fluorouracil-1-carboxylic acid. The structure should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and elemental analysis.

Case Study 2: Platinum-Based Agents - Synthesis of Oxaliplatin(IV) Prodrugs

Oxaliplatin, a third-generation platinum-based drug, is a key component of combination chemotherapy (e.g., FOLFOX) for CRC.[1][10] Unlike its predecessors, cisplatin and carboplatin, it shows efficacy in cisplatin-resistant cell lines.[10][11] It functions by forming bulky platinum-DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis.[12] To overcome limitations like side effects and potential resistance, researchers are synthesizing Pt(IV) prodrugs, which are more stable and are reduced to the active Pt(II) form preferentially within the hypoxic tumor microenvironment.[8]

Protocol: Synthesis of an Oxaliplatin(IV) Prodrug with Axial Carboxylate Ligands

This protocol outlines a general strategy for oxidizing Oxaliplatin to a Pt(IV) center and subsequently functionalizing the axial positions.

Rationale: The oxidation of the square planar Pt(II) complex with hydrogen peroxide creates an octahedral Pt(IV) intermediate with two axial hydroxyl groups. These hydroxyl groups can then be acylated by an acid anhydride in the presence of a base catalyst to form the final prodrug. This design masks the active drug, potentially reducing side effects until it is activated within the cancer cell.[8]

Materials:

  • Oxaliplatin

  • Hydrogen peroxide (30% solution)

  • Acid anhydride of choice (e.g., succinic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Oxidation to Pt(IV) Intermediate: Suspend Oxaliplatin (1.0 mmol) in 10 mL of deionized water. Add hydrogen peroxide (30%, 10.0 mmol) and stir the mixture at 40°C for 24 hours. The suspension will gradually become a clear solution.

  • Isolation of Intermediate: Remove the water under reduced pressure (rotary evaporation). Wash the resulting white solid with diethyl ether and dry under vacuum to obtain the dihydroxidooxaliplatin(IV) intermediate.

  • Acylation Reaction Setup: In a flask under an inert atmosphere (Argon), dissolve the dihydroxidooxaliplatin(IV) intermediate (0.5 mmol) in 15 mL of anhydrous DMF.

  • Addition of Reagents: Add the desired acid anhydride (e.g., succinic anhydride, 1.5 mmol) and a catalytic amount of DMAP (0.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Precipitation and Isolation: Add the reaction mixture dropwise to 100 mL of vigorously stirred diethyl ether. A solid will precipitate.

  • Purification: Collect the solid by filtration, wash it repeatedly with diethyl ether to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the final Pt(IV) prodrug under vacuum. Characterize thoroughly using NMR, MS, and HPLC to confirm structure and purity.

Compound ClassRepresentative DrugMolecular TargetRationale for Synthesis in CRC Research
Antimetabolite Derivative 5-FU ProdrugsThymidylate SynthaseImprove tumor selectivity, reduce systemic toxicity, and overcome resistance mechanisms of parent 5-FU.[2]
Platinum(IV) Prodrug Oxaliplatin(IV)-GemcitabineNuclear DNAOvercome resistance, reduce side effects by tumor-specific activation, and enable combination therapy in a single molecule.[8]
Topoisomerase Inhibitor IrinotecanTopoisomerase IImprove water solubility and reduce toxicity compared to the natural product parent, camptothecin.[13][14]
KRAS G12C Inhibitor AdagrasibMutant KRAS G12C ProteinSpecifically target a previously "undruggable" oncogenic driver found in a subset of CRC patients.[15][16]

Case Study 3: Targeted Therapy - Synthesis of KRAS G12C Inhibitors

Mutations in the KRAS gene are found in approximately 40% of colorectal cancers and have historically been associated with resistance to anti-EGFR therapies.[17] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of a clear binding pocket. The recent development of covalent inhibitors that specifically target the KRAS G12C mutation represents a landmark achievement in precision oncology.[15][18] Adagrasib and sotorasib are pioneering drugs in this class.[16][19]

Mechanism of Action: Covalent Inhibition of Mutant KRAS

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that is accessible to electrophilic small molecules. Covalent inhibitors are designed with a reactive group (e.g., an acrylamide) that forms an irreversible bond with this mutant cysteine, locking the KRAS protein in its inactive state and shutting down downstream pro-proliferative signaling.

G cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Effectors EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 KRAS_GDP KRAS-GDP (Inactive) GRB2->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding

Caption: Simplified KRAS signaling pathway and point of inhibition.

Synthetic Strategy Overview: Building the Core Scaffold

The synthesis of complex molecules like Adagrasib is a multi-step process that cannot be fully detailed here. However, a key strategic element is the construction of the core heterocyclic scaffold to which the reactive "warhead" and specificity-determining groups are attached. The synthesis often involves building a substituted quinazoline or similar core, followed by coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to install the various fragments of the molecule. The final step is often the attachment of the acrylamide group, which serves as the covalent warhead. This approach allows for modular assembly, facilitating the synthesis of analogs to optimize pharmacological properties.

Conclusion and Future Outlook

The synthesis of novel compounds is indispensable for advancing the treatment of colorectal cancer. From refining the properties of century-old chemotherapeutics to engineering highly specific inhibitors for oncogenic drivers, synthetic chemistry provides the essential tools for discovery. The protocols and strategies outlined herein represent a snapshot of the approaches used to generate molecules that inhibit DNA synthesis, induce DNA damage, and block critical signaling pathways.

Future research will undoubtedly focus on developing compounds for other challenging targets, creating multi-target agents to combat resistance, and designing novel drug delivery systems. As our understanding of CRC's molecular diversity deepens, the demand for innovative and precise synthetic chemistry will only continue to grow, paving the way for more effective and personalized therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and troubleshoot experimental hurdles.

The synthesis of this trifluoromethyl-substituted 7-azaindole derivative can be challenging due to the electron-deficient nature of the starting material. The Vilsmeier-Haack formylation is a commonly employed method, but its success is highly dependent on precise reaction conditions and a thorough understanding of the underlying mechanistic principles.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: I am attempting the Vilsmeier-Haack formylation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, but I am observing very low to no yield of the desired 4-carbaldehyde. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the Vilsmeier-Haack formylation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a common issue, primarily due to the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This group deactivates the pyrrolo[2,3-b]pyridine ring system, making it less susceptible to electrophilic aromatic substitution.[1]

Here are the key factors to investigate and optimize:

  • Purity of Reagents and Solvents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) is anhydrous and that the phosphorus oxychloride (POCl3) is fresh and has not been exposed to atmospheric moisture. The presence of water can quench the Vilsmeier reagent.[2]

  • Reaction Temperature and Time: Due to the deactivated nature of the substrate, higher reaction temperatures and longer reaction times are often necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. A temperature range of 60-80°C is a good starting point.[3]

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent may be required to achieve a reasonable conversion. Experiment with increasing the molar ratio of POCl3 and DMF relative to the 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

  • Hydrolysis of the Iminium Salt Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the intermediate iminium salt to the aldehyde. This step is crucial and requires careful execution. Ensure that the reaction mixture is quenched with a basic solution (e.g., aqueous sodium carbonate or sodium hydroxide) to facilitate the hydrolysis. Incomplete hydrolysis will result in low yields of the final product.

Incorrect Regioisomer Formation

Question: My analytical data (NMR, MS) suggests that I have formed a formylated product, but it is not the desired 4-carbaldehyde. Which other isomers could be forming and why?

Answer:

The regioselectivity of the Vilsmeier-Haack reaction on the 7-azaindole scaffold is a critical consideration. While the target is the 4-carbaldehyde, electrophilic substitution on the 7-azaindole ring typically occurs at the C3 position of the pyrrole ring, which is the most electron-rich site.[4][5]

The formation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly probable side reaction, and it may even be the major product under certain conditions. The electron-donating character of the pyrrole nitrogen directs electrophiles to the C3 position.

Controlling Regioselectivity:

Directing the formylation to the C4 position on the pyridine ring is challenging due to the inherent electronic properties of the 7-azaindole system. The presence of the electron-withdrawing -CF3 group at the 5-position further complicates the regiochemical outcome. While specific literature on controlling the C4-formylation of this exact substrate is scarce, general principles of electrophilic aromatic substitution on pyridines suggest that the reaction at the 4-position is less favorable than at the 3-position of the pyrrole ring.

It is crucial to meticulously characterize your product mixture to identify the isomeric distribution. If the 3-formylated isomer is the predominant product, alternative synthetic strategies may need to be considered to achieve the desired 4-carbaldehyde.

Difficult Product Purification

Question: I have a complex mixture after my reaction, and I am struggling to isolate the pure this compound. What are the best purification strategies?

Answer:

Purifying polar heteroaromatic aldehydes can be challenging due to their physical properties and potential for decomposition on certain stationary phases.[6]

Here are some recommended purification techniques:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel can be used; however, if you observe product decomposition (streaking or loss of material), consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine mixed in the eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[7]

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For highly polar products, a system containing dichloromethane and methanol may be required.[7]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for polar compounds include ethanol, methanol, acetonitrile, or mixtures with water.[6]

  • Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction can help remove a significant portion of impurities. The use of a bisulfite addition reaction can selectively extract aldehydes from an organic mixture into an aqueous phase, from which the aldehyde can be regenerated.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Vilsmeier-Haack synthesis of this compound?

A1: Due to the electron-deactivating nature of the trifluoromethyl group, the yield for this reaction is often modest. While specific yield data for the 4-carbaldehyde is not widely reported, related syntheses of derivatives from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have reported yields in the range of 45-60%.[9] Achieving a yield in this range for the C4-formylation would be considered a good result. Optimization of reaction conditions is critical to maximize the yield.

Q2: How can I confirm the regiochemistry of my formylated product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the regiochemistry.

  • ¹H NMR: The coupling constants and chemical shifts of the aromatic protons will be distinct for the 4-formyl and 3-formyl isomers. For the 4-carbaldehyde, you would expect to see specific coupling patterns for the protons on the pyridine and pyrrole rings.

  • ¹³C NMR: The chemical shift of the aldehyde carbon and the surrounding aromatic carbons will differ between the isomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can provide definitive evidence of the connectivity within the molecule, confirming the position of the formyl group.

Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for this formylation?

A3: While the Vilsmeier-Haack reaction is a common formylation method, other strategies could be explored, especially if regioselectivity is a persistent issue.[10] These might include:

  • Lithiation followed by formylation: This involves deprotonation of the 7-azaindole ring with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF. The regioselectivity of lithiation can sometimes be controlled by directing groups or reaction conditions.

  • Duff Reaction: This method uses hexamethylenetetramine in an acidic medium. While typically used for activated aromatic rings, it could be explored as an alternative.

Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?

A4: Phosphorus oxychloride (POCl3) is a corrosive and water-reactive substance. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic, so it is important to control the rate of addition of reagents, especially on a larger scale. The workup should be performed carefully by slowly quenching the reaction mixture with a basic solution in an ice bath.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation

This is a general guideline and may require optimization for the specific substrate.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1.5-2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Substrate: Dissolve 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Basify the mixture to a pH of 8-9 with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ConditionTroubleshooting Consideration
Solvent Anhydrous DMFEnsure solvent is completely dry to prevent quenching of the Vilsmeier reagent.
Reagents Freshly distilled POCl3Old or improperly stored POCl3 can lead to lower yields.
Temperature 0 °C for reagent formation, then 60-80 °C for reactionDeactivated substrate may require higher temperatures and longer reaction times.
Stoichiometry Excess Vilsmeier reagent (1.5-2 eq. POCl3)May need to be increased to improve conversion of the deactivated substrate.
Work-up Basic hydrolysis (pH 8-9)Incomplete hydrolysis of the iminium salt is a common cause of low yield.
Purification Column chromatography (deactivated silica or alumina), recrystallizationPolar nature of the product may require specialized chromatographic conditions.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Substrate 5-(CF3)-7-azaindole Substrate->Iminium_Salt + Vilsmeier Reagent Product 4-Carbaldehyde Product Iminium_Salt->Product + H2O, Base Troubleshooting_Yield Start Low or No Product Yield Check_Reagents Check Purity of Reagents and Solvents (DMF, POCl3) Start->Check_Reagents Optimize_Temp_Time Optimize Reaction Temperature and Time (e.g., 60-80°C, monitor by TLC) Check_Reagents->Optimize_Temp_Time Reagents OK Success Improved Yield Check_Reagents->Success Impure Reagents were the issue Increase_Reagent Increase Stoichiometry of Vilsmeier Reagent Optimize_Temp_Time->Increase_Reagent Still Low Yield Optimize_Temp_Time->Success Conditions Optimized Check_Hydrolysis Ensure Complete Hydrolysis of Iminium Salt (Basic pH) Increase_Reagent->Check_Hydrolysis Still Low Yield Increase_Reagent->Success Higher Stoichiometry was effective Consider_Isomers Analyze for Incorrect Regioisomers (e.g., 3-formyl) Check_Hydrolysis->Consider_Isomers Still Low Yield Check_Hydrolysis->Success Improved Hydrolysis

References

Side products in reactions with "5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde is a pivotal building block in contemporary drug discovery, valued for its unique electronic properties and versatile reactivity. The 7-azaindole core is a recognized bioisostere of indole, often enhancing physicochemical properties like solubility and metabolic stability in drug candidates.[1][2] However, the convergence of a reactive aldehyde, an electron-deficient pyridine ring (due to the -CF₃ group), and an electron-rich pyrrole ring creates a complex chemical landscape. This guide provides field-proven troubleshooting strategies and in-depth answers to frequently encountered issues, ensuring researchers can anticipate and mitigate the formation of common side products.

Part 1: Troubleshooting Guide

This section addresses specific experimental observations and provides a diagnostic approach to identifying and resolving underlying chemical side reactions.

Q1: After my reaction, TLC analysis shows a new, highly polar spot near the baseline that wasn't in my starting material. The reaction was run overnight exposed to the atmosphere. What is it and how can I prevent it?

A1: Probable Cause & Mechanism

This observation is a classic indicator of oxidation . The aldehyde functional group is highly susceptible to oxidation to the corresponding carboxylic acid: 5-(Trifluoromethyl)-7-azaindole-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities in solvents like DMF or DMSO. The resulting carboxylic acid is significantly more polar than the starting aldehyde, causing it to have a very low Rf value on silica gel.

Expert Insight & Mitigation Strategies:

The formation of this acidic impurity can complicate workups (e.g., by forming salts) and subsequent reactions. Prevention is the most effective strategy.

  • Inert Atmosphere: Always conduct reactions involving this aldehyde under an inert atmosphere (Nitrogen or Argon). This is the most critical factor in preventing aerobic oxidation.

  • Solvent Purity: Use freshly distilled or anhydrous, sparged solvents to minimize dissolved oxygen and peroxide impurities.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.

Experimental Protocol: Setting Up an Inert Atmosphere Reaction

  • Glassware: Thoroughly dry all glassware in an oven ( >100 °C) for several hours and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with condenser and gas inlet) while still warm.

  • Purge Cycle: Connect the apparatus to a nitrogen/argon line via a bubbler. Subject the flask to at least three vacuum-backfill cycles to remove residual air.

  • Reagent Addition: Add the 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde and any solid reagents. Briefly evacuate and backfill one more time.

  • Solvent Addition: Add anhydrous, degassed solvent via a cannula or syringe.

  • Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction.

Q2: I'm attempting a base-catalyzed reaction (e.g., using KOH or NaOMe) and my product analysis (NMR/LC-MS) shows my starting material has disproportionated into the corresponding alcohol and carboxylic acid. Why did this happen?

A2: Probable Cause & Mechanism

You are observing a Cannizzaro-type reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as your 4-carbaldehyde. In the presence of a strong base (typically hydroxide or alkoxide), one molecule of the aldehyde is reduced to an alcohol, while a second molecule is oxidized to a carboxylic acid.

The mechanism involves:

  • Nucleophilic attack of the hydroxide/alkoxide on the aldehyde carbonyl.

  • The resulting tetrahedral intermediate transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step.

  • This hydride transfer results in the formation of a carboxylate salt and an alkoxide, which is then protonated upon workup to yield the primary alcohol.

Expert Insight & Mitigation Strategies:

The Cannizzaro reaction is a common pitfall when strong, nucleophilic bases are used with non-enolizable aldehydes.

  • Base Selection: If the base is intended merely to deprotonate another species (like the pyrrole N-H), switch to a non-nucleophilic, sterically hindered base. Examples include Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Lithium bis(trimethylsilyl)amide (LiHMDS).

  • Protecting Group Strategy: If the reaction chemistry requires conditions that promote the Cannizzaro reaction, the most robust solution is to protect the aldehyde, perform the desired transformation, and then deprotect. A common choice is protection as an acetal.

Diagram: Cannizzaro Reaction Mechanism

Cannizzaro cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) Aldehyde1 R-CHO Intermediate1 R-CH(O⁻)(OH) Aldehyde1->Intermediate1 OH- ⁻OH OH-->Aldehyde1 Intermediate2 R-CH(O⁻)(OH) Aldehyde2 R-CHO Alkoxide R-CH₂O⁻ Aldehyde2->Alkoxide Reduction Intermediate2->Aldehyde2 Hydride Transfer CarboxylicAcid R-COOH Intermediate2->CarboxylicAcid Oxidation

Caption: Mechanism of the base-induced Cannizzaro reaction.

Q3: I am performing a reductive amination. Instead of my desired secondary or tertiary amine, I am isolating a large amount of the corresponding alcohol, 5-(Trifluoromethyl)-7-azaindole-4-methanol. What's going wrong?

A3: Probable Cause & Mechanism

This outcome indicates that the rate of aldehyde reduction is faster than the rate of imine/iminium ion formation and subsequent reduction . Standard reducing agents like Sodium Borohydride (NaBH₄) are highly effective at reducing aldehydes but can be sluggish in reducing the intermediate imine, especially if its formation is slow or reversible. This leads to a kinetic competition where the direct reduction of the starting material wins.

Expert Insight & Mitigation Strategies:

Success in reductive amination hinges on favoring iminium ion formation and using a reducing agent that selects for it.

  • Switch Reducing Agent: The industry standard for this transformation is Sodium Triacetoxyborohydride (STAB) . STAB is less reactive than NaBH₄ and is particularly effective at reducing protonated iminium ions. Its steric bulk also disfavors reaction with the aldehyde.

  • Control pH: Imine formation is optimal under weakly acidic conditions (pH 4-6). This can be achieved by adding a stoichiometric amount of acetic acid, which catalyzes imine formation and generates the iminium ion in situ, the preferred substrate for STAB.

  • Two-Step Procedure: For difficult substrates, consider a two-step approach. First, form the imine by reacting the aldehyde and amine, often with a dehydrating agent (like MgSO₄ or molecular sieves) to drive the equilibrium. After confirming imine formation, add the reducing agent.

Experimental Protocol: One-Pot Reductive Amination using STAB

  • Setup: To a round-bottom flask under N₂, add 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde (1.0 eq) and the primary or secondary amine (1.1 eq).

  • Solvent: Dissolve the components in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Acid (Optional but Recommended): Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir for 20-30 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise to control any initial effervescence.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry, and purify.

Diagram: Competing Reaction Pathways

ReductiveAmination Start R-CHO (Aldehyde) Imine [R-CH=NR'₂]⁺ (Iminium Ion) Start->Imine Imine Formation (+ H⁺) Product_Alcohol R-CH₂OH (Side Product Alcohol) Start->Product_Alcohol Direct Reduction (e.g., NaBH₄) Amine R'₂NH Amine->Imine Imine Formation (+ H⁺) Product_Amine R-CH₂-NR'₂ (Desired Amine) Imine->Product_Amine Imine Reduction (e.g., STAB)

Caption: Competing pathways in reductive amination.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde to ensure its long-term stability? A: Due to its sensitivity to air oxidation, the compound should be stored under an inert atmosphere (argon is preferable for long-term storage). It should be kept in a tightly sealed container, protected from light (amber vial), and refrigerated (2-8 °C).

Q2: I need to perform a reaction on the pyrrole nitrogen (N-H). What is the best way to deprotonate it without affecting the aldehyde? A: The pyrrole N-H is acidic and can be deprotonated with strong bases. To avoid side reactions at the aldehyde (like the Cannizzaro reaction or nucleophilic addition), use a non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF at 0 °C. For more sensitive applications, consider protecting the aldehyde as an acetal before deprotonation and subsequent alkylation/acylation.

Q3: Is this molecule susceptible to Nucleophilic Aromatic Substitution (SNAr)? A: The 7-azaindole ring system, especially when substituted with a powerful electron-withdrawing group like trifluoromethyl, can potentially undergo SNAr if a suitable leaving group (e.g., a halogen) is present at an activated position (e.g., C-6). The starting material itself does not have a leaving group, but this reactivity is important to consider for its derivatives.

Q4: What are the main challenges in purifying products derived from this scaffold? A: The primary challenge is the polarity and hydrogen-bonding capability of the azaindole core. Products often exhibit streaking on silica gel columns. To mitigate this, consider adding a small amount of a basic modifier to your eluent, such as triethylamine (~0.1-1%) or using an ammonia-saturated solvent system. Alternatively, using neutral or basic alumina for chromatography can be effective. For highly polar compounds, reverse-phase (C18) chromatography is an excellent alternative.

References

Technical Support Center: Purification of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its derivatives. As a Senior Application Scientist, I have designed this guide to provide practical, field-proven insights into the common challenges encountered during the purification of this important class of fluorinated 7-azaindole compounds. The trifluoromethyl group and the azaindole core introduce unique chemical properties that require careful consideration during isolation and purification.[1][2][3] This guide follows a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when purifying trifluoromethyl-substituted azaindole derivatives.

Q1: My compound is streaking badly on a silica gel TLC plate. What is the likely cause?

A1: Streaking is a common issue with nitrogen-containing heterocycles like 7-azaindoles and is often indicative of strong, undesirable interactions with the stationary phase. The primary causes are:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the pyrrolo[2,3-b]pyridine core can interact strongly with these acidic sites, leading to poor peak shape and streaking.[4]

  • Compound Instability: Azaindole derivatives can be susceptible to degradation on acidic surfaces. The streaking you observe could be a result of the compound decomposing as it moves up the plate.[4]

  • High Polarity: The combination of the carbaldehyde, the N-H group, and the pyridine nitrogen makes the molecule quite polar. If the eluent system is not polar enough, the compound will move very slowly from the baseline and appear as a streak.

A quick diagnostic test is to spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new, lower Rf spots appear or the original spot has smeared significantly, degradation on the silica surface is likely.[4]

Q2: I am setting up a silica gel column. What is a good starting eluent system for my this compound derivative?

A2: The introduction of a trifluoromethyl group can significantly alter the polarity of a molecule compared to its non-fluorinated analog.[1] For this class of compounds, a good starting point for column chromatography is a gradient system of ethyl acetate (EtOAc) in hexanes.[5][6]

  • Initial Screening: Begin by developing a TLC with a 30% EtOAc in hexanes solution.

  • Target Rf: Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on a column.

  • Adjusting Polarity:

    • If the compound remains at the baseline, gradually increase the polarity by moving to 50% or even 100% EtOAc.

    • If the compound runs too high on the plate, decrease the concentration of EtOAc.

  • For Highly Polar Derivatives: If your compound still shows low mobility in 100% EtOAc, a more polar system like chloroform/methanol/ammonium hydroxide (e.g., 90:10:1) may be required.[5] The small amount of ammonium hydroxide acts as a basic modifier to improve peak shape and reduce streaking.

Q3: My purified compound is a beautiful white solid, but it turns yellow or brown after a few days. Why is this happening and how can I prevent it?

A3: Indole and azaindole derivatives are often prone to air oxidation, which can lead to the formation of colored impurities.[4] This process can be accelerated by exposure to light and residual acid.

  • Mechanism: The electron-rich pyrrole ring is susceptible to oxidation.

  • Prevention: The best practice is to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4°C), protected from light.[7] Using amber vials for storage is highly recommended. Ensure that all solvents used for the final workup and purification are free of peroxides and acids.

Q4: Can I use reverse-phase HPLC for purification? What conditions should I start with?

A4: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for purifying azaindole derivatives, especially for achieving high purity on small to semi-preparative scales.[5][8]

  • Typical Columns: C8 or C18 columns are standard choices.[9]

  • Mobile Phase: A gradient of acetonitrile in water is a common starting point.[8]

  • Additive/Modifier: To ensure good peak shape, an acidic modifier is typically required.

    • For standard purification, 0.1% trifluoroacetic acid (TFA) is often used.

    • For mass spectrometry (MS) compatible methods, 0.1% formic acid should be used instead of phosphoric acid or TFA.[8]

  • Detection: These compounds have strong UV absorbance. Monitoring at wavelengths such as 254 nm or 280 nm is usually effective.[10]

Troubleshooting Purification Workflows

This section provides a more in-depth look at specific problems and logical steps to resolve them.

Problem 1: Low Recovery from Silica Gel Column Chromatography

You run a column and find that you recover only a small fraction of your expected product, even though the reaction appeared clean by TLC or LCMS.

Probable Causes & Solutions
  • Irreversible Adsorption: The compound may be binding too strongly to the acidic silica gel.

    • Solution: Deactivate the silica gel. This can be done by adding 0.5-1% of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent system.[4] The base will neutralize the most acidic silanol sites, allowing your compound to elute properly. Always run a TLC with the modified eluent first to see how it affects the Rf.

  • On-Column Decomposition: The compound is not stable to prolonged exposure to silica.

    • Solution 1: Switch to a less acidic or neutral stationary phase. Neutral alumina can be a good alternative for base-sensitive compounds.[4]

    • Solution 2: Speed up the purification. Use flash chromatography with higher pressure to minimize the residence time of the compound on the column. Avoid letting a packed column sit with the compound loaded on it for an extended period.

  • Poor Solubility During Elution: The compound may have crystallized or precipitated at the top of the column if the eluent is not a good solvent for it.

    • Solution: Ensure the eluent system you are using can dissolve your compound. If dry loading, adsorb the crude material onto a minimal amount of silica and ensure it is completely dry before loading. For wet loading, dissolve the sample in the smallest possible volume of a strong solvent (like dichloromethane) and then add it to the column, but be aware this can sometimes compromise separation.[4]

Problem 2: Recrystallization Failure - The Compound "Oils Out"

You've completed column chromatography and are attempting a final purification by recrystallization, but instead of forming crystals, your compound separates as an oil.

Probable Causes & Solutions
  • High Impurity Level: The presence of significant impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point.

    • Solution: The material is likely not pure enough for recrystallization. Consider repeating the column chromatography, perhaps with a shallower gradient or a different solvent system, to achieve higher purity before attempting to recrystallize.[4]

  • Inappropriate Solvent System or Cooling Rate:

    • Cause A: Solution is too concentrated. An overly saturated solution can crash out of solution as an amorphous oil.

    • Solution A: Add a small amount of the "good" solvent (the one it's more soluble in) to the hot solution to dissolve the oil, then allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature overnight can promote slow crystal growth.[4]

    • Cause B: The boiling point of the solvent is too high. The compound may be melting in the hot solvent rather than dissolving, as its melting point is below the solvent's boiling point.

    • Solution B: Choose a solvent with a lower boiling point.[4]

  • Inherent Properties of the Compound: Some derivatives, particularly if they have flexible side chains, may have low melting points or exist as amorphous solids, making crystallization difficult.

    • Solution: If crystallization proves impossible, alternative purification methods like preparative HPLC or trituration (suspending the oil in a non-polar solvent like hexanes or pentane and stirring vigorously to induce solidification) may be necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a challenging purification.

Purification_Troubleshooting start Start: Crude Product tlc TLC Analysis (e.g., 30% EtOAc/Hex) start->tlc col_chrom Silica Gel Column Chromatography tlc->col_chrom Rf ≈ 0.2-0.3 check_purity Analyze Fractions (TLC / LCMS) col_chrom->check_purity success Combine Fractions & Evaporate check_purity->success Fractions are Pure failure Problem? Streaking / Low Recovery Co-eluting Impurities Oiling Out in Recrystallization check_purity->failure Problem Identified final_product Final Pure Product success->final_product sol_streak Solution: - Add 1% Et3N to eluent - Switch to Alumina failure:f0->sol_streak sol_elute Solution: - Use shallower gradient - Try different solvent system (e.g., DCM/MeOH) failure:f1->sol_elute sol_oil Solution: - Re-purify via column - Cool solution slower - Use Prep-HPLC failure:f2->sol_oil

A logical workflow for troubleshooting the purification of azaindole derivatives.

Detailed Protocol: Flash Column Chromatography

This protocol provides a generalized, step-by-step methodology for the purification of a moderately polar this compound derivative.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Triethylamine (Et₃N) (optional, if needed)

  • Glass column with stopcock

  • Sand

  • Collection tubes/flasks

Methodology:

  • Eluent Selection:

    • Determine the optimal eluent system using TLC as described in FAQ Q2. For this example, let's assume a 40% EtOAc/Hexanes mixture gives an Rf of 0.25. If streaking was observed, add 0.5-1% Et₃N to the eluent mixture.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

    • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of your crude product) with the initial, least polar eluent (e.g., 10% EtOAc/Hexanes) to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to settle the silica bed and open the stopcock to drain the excess solvent until it reaches the top of the silica bed. Ensure the packed bed is flat and free of cracks or air bubbles.[4]

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.[4]

  • Elution:

    • Carefully add your starting eluent to the top of the column.

    • Open the stopcock and use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.

    • Begin collecting fractions immediately.

    • If using a gradient, start with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 20%, 30%, 40%, etc.) to elute your compounds. The key is to ensure the separation between your product and any impurities is maximized.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain your desired product.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain your purified compound.

Summary Troubleshooting Table

Observed Problem Probable Cause(s) Recommended Solution(s)
Compound won't elute from the column 1. Eluent system is not polar enough.2. Irreversible adsorption to silica.1. Gradually increase the eluent polarity (e.g., increase %EtOAc).2. Re-run the column with 0.5-1% Et₃N or NH₄OH in the eluent.
Poor separation of product and impurity 1. Eluent system is too polar.2. Inappropriate solvent choice.3. Column was overloaded.1. Use a shallower gradient or an isocratic elution with a less polar solvent system.2. Screen other solvent systems (e.g., Dichloromethane/Methanol).3. Use more silica gel relative to the amount of crude product.
Product elutes as a broad band 1. Poor column packing (channels or cracks).2. Sample was loaded in too much solvent.3. Compound is degrading on the column.1. Repack the column carefully.2. Use dry loading or dissolve the sample in the absolute minimum volume for wet loading.3. Switch to a neutral stationary phase like alumina or use a modified eluent.
Colored impurities co-elute with product 1. Oxidation of the azaindole ring.2. Impurity has very similar polarity.1. Handle the crude product quickly and consider working under an inert atmosphere.2. Attempt purification by recrystallization or reverse-phase HPLC.[4][5]

References

"5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (CAS No. 1261365-68-7). This guide is designed to assist you in navigating the potential stability and degradation challenges associated with this compound in your experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and development.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The introduction of a trifluoromethyl group and a carbaldehyde (aldehyde) functionality creates a versatile synthetic intermediate. However, these same features can also be sources of instability if not handled correctly. The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity of the molecule.[3] Aldehydes are inherently susceptible to oxidation. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: "I am using this compound in a reaction, but my yields are highly variable, or the reaction is not proceeding as expected. How can I troubleshoot this?"

Answer:

Inconsistent yields often point to the degradation of a key starting material. Given the structure of this compound, there are two primary suspects: the aldehyde group and the pyrrolo[2,3-b]pyridine core itself.

Potential Cause A: Aldehyde Oxidation

The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. This can occur slowly over time if the compound is exposed to air (oxygen). This oxidation not only consumes your starting material but the resulting carboxylic acid impurity can potentially interfere with your reaction, for example, by quenching a basic catalyst.

Troubleshooting Steps:

  • Purity Check: Before use, verify the purity of your starting material using techniques like ¹H NMR or LC-MS. Look for the appearance of a carboxylic acid proton signal in the NMR or a new mass peak corresponding to the oxidized product.

  • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). This is particularly crucial if the reaction involves sensitive reagents or catalysts.

  • Solvent Purity: Use anhydrous and de-gassed solvents to minimize exposure to oxygen and water.

Potential Cause B: Instability of the Pyrrolo[2,3-b]pyridine Ring

While the 7-azaindole core is generally robust, certain reaction conditions can lead to degradation. The electron-withdrawing trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack under certain conditions.[4]

Troubleshooting Steps:

  • Reaction Conditions Review:

    • Strong Bases: Avoid overly strong bases or prolonged reaction times with basic reagents, which could potentially deprotonate and destabilize the pyrrole ring.

    • Strong Acids: While generally more stable to acids than indoles, prolonged exposure to strong acids at elevated temperatures could lead to undesired side reactions.

    • Temperature Control: Run reactions at the lowest effective temperature to minimize thermal degradation.

Experimental Workflow for Purity Assessment:

graph TD { A[Start: Inconsistent Yields] --> B{Check Purity of Starting Material}; B --> C[Dissolve small sample in appropriate deuterated solvent]; C --> D{Acquire ¹H NMR spectrum}; D --> E{Check for aldehyde proton (~10 ppm) and aromatic signals}; E --> F{Look for new signals, e.g., broad OH of carboxylic acid}; F --> G{If new signals present, purify starting material}; G --> H[Re-run reaction with purified material]; F --> I{If no new signals, investigate reaction conditions}; I --> J[Consider solvent purity, temperature, and reagent stability]; J --> H; A --> I; }

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: Compound Discoloration Upon Storage

Question: "My solid sample of this compound has turned from a white/light yellow to a darker color over time. Is it still usable?"

Answer:

Discoloration is a common visual indicator of chemical degradation. For a compound like this, it could be due to a number of factors, including oxidation and polymerization.

Potential Cause: Oxidative Degradation and/or Polymerization

Exposure to air and light can initiate radical reactions or oxidation, leading to the formation of colored impurities. Aldehydes, in particular, can be susceptible to such degradation pathways.

Recommended Actions:

  • Purity Re-assessment: Do not assume the material is still of high purity. Re-analyze the compound using LC-MS or NMR to determine the extent of degradation.

  • Purification: If the discoloration is minor and the primary compound is still the major component, you may be able to purify it by recrystallization or column chromatography.

  • Prevention: Proper storage is key to preventing this issue.

ParameterRecommended Storage ConditionRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.
Atmosphere Under Nitrogen or ArgonPrevents oxidation of the aldehyde group by atmospheric oxygen.
Light Protect from light (amber vial)Minimizes light-induced degradation pathways.
Form SolidMore stable as a solid than in solution.

This data is based on general chemical principles and supplier recommendations for similar compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, the compound should be stored as a solid at 2-8°C, protected from light, and under an inert atmosphere such as nitrogen or argon.[5]

Q2: In which solvents is this compound stable for short-term experimental use?

For immediate use, solutions in common anhydrous aprotic solvents like DMF, DMSO, or DCM should be acceptable. However, it is not recommended to store the compound in solution for extended periods, as this can accelerate degradation. Always prepare solutions fresh before use.

Q3: My reaction involves an aqueous workup. Is the compound stable to water and different pH values?

The compound is likely to be stable to neutral water for the duration of a standard workup. However, prolonged exposure to strongly acidic or basic aqueous conditions should be avoided. The aldehyde could potentially form hydrates in the presence of water, which is usually a reversible process. The stability of the pyrrolo[2,3-b]pyridine ring can be compromised by harsh pH conditions, especially at elevated temperatures.

Q4: Can I use this compound in reactions that are heated?

Yes, but with caution. It is advisable to determine the thermal stability of the compound if it will be subjected to high temperatures for extended periods. A simple test would be to heat a small sample in a reaction solvent to the target temperature for the planned reaction time and then re-analyze its purity by LC-MS or NMR.

Q5: The trifluoromethyl group is known to be a strong electron-withdrawing group. How does this affect the compound's stability?

The CF₃ group significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack than an unsubstituted pyridine.[3] This should be a consideration when choosing reagents and reaction conditions. Conversely, it deactivates the ring towards electrophilic substitution.

Degradation Pathway Overview

G A 5-(CF3)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde B Oxidized Product (Carboxylic Acid) A->B O₂ (Air) Light/Heat C Other Degradation Products (e.g., from ring opening) A->C Harsh pH Strong Nucleophiles High Heat

Caption: Potential degradation pathways for the title compound.

References

Technical Support Center: Optimizing Coupling Reactions with 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient and sterically hindered heterocyclic building block. The information provided herein is a synthesis of established literature and practical field experience to ensure scientific integrity and experimental success.

Introduction: Understanding the Substrate

5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde is a valuable synthon in medicinal chemistry due to the prevalence of the 7-azaindole scaffold in pharmacologically active molecules.[1] However, its unique electronic and steric features present specific challenges in palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing trifluoromethyl group at the C5 position and the coordinating carbaldehyde group at C4 significantly modulate the reactivity of the azaindole core. This guide will provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde?

A1: The primary challenges stem from the electronic properties and the presence of the aldehyde functionality. The trifluoromethyl group makes the azaindole ring electron-deficient, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. The aldehyde group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. It is also susceptible to side reactions such as reduction or addition of organometallic reagents.

Q2: Is it necessary to protect the aldehyde group before attempting a cross-coupling reaction?

A2: Not always, but it is a critical consideration. For many Suzuki-Miyaura and Buchwald-Hartwig reactions, the aldehyde can be tolerated under carefully optimized conditions, particularly with the use of weak bases and short reaction times. However, if you observe low yields, significant side product formation (e.g., reduction of the aldehyde to an alcohol), or stalling of the reaction, protection of the aldehyde as an acetal (e.g., using ethylene glycol) is a prudent strategy.[2] Acetals are generally stable to the basic conditions of these coupling reactions and can be readily deprotected under acidic conditions post-coupling.

Q3: How does the trifluoromethyl group influence the reactivity of the 7-azaindole core?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This has several implications:

  • Increased Acidity of N-H: The N-H proton of the azaindole is more acidic, which can be a factor in base selection and potential N-arylation side reactions in Buchwald-Hartwig couplings.

  • Modified Reactivity of Halides: If you are using a halogenated version of this molecule, the electron-withdrawing nature of the trifluoromethyl group can facilitate the oxidative addition step in the catalytic cycle.

  • Potential for Unique Reactivity: Trifluoromethylated heterocycles are known to exhibit unique reactivity patterns, and it is important to be aware of potential unexpected side reactions.[3][4]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, with a substrate like 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde, careful optimization is key.

Common Issues and Solutions

Problem 1: Low or No Conversion

  • Potential Cause: Inefficient catalyst activation or catalyst poisoning.

    • Solution: Employ a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation. The aldehyde may be inhibiting the catalyst; consider a protection strategy if other optimizations fail.

  • Potential Cause: Poor solubility of reagents.

    • Solution: Screen different solvents or solvent mixtures. Dioxane, DMF, and toluene are common choices. Ensure the base is adequately soluble or that the reaction mixture is vigorously stirred.

  • Potential Cause: Inappropriate choice of base.

    • Solution: The base is crucial for the transmetalation step. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize side reactions with the aldehyde. K₃PO₄ can also be effective.

Problem 2: Significant Formation of Side Products

  • Side Product: Reduction of the aldehyde to a hydroxymethyl group.

    • Potential Cause: Certain palladium catalysts and reaction conditions can promote the reduction of aldehydes.[5] This is more likely at higher temperatures and with stronger bases.

    • Solution: Lower the reaction temperature and use a milder base. If the problem persists, protecting the aldehyde is the most reliable solution.

  • Side Product: Homocoupling of the boronic acid.

    • Potential Cause: This is often due to the presence of oxygen, which can lead to oxidative homocoupling.

    • Solution: Ensure thorough degassing of the reaction mixture. Using a slight excess of the boronic acid can sometimes help drive the desired cross-coupling reaction.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter Recommendation Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)These are robust and commonly used catalysts for Suzuki couplings.
Ligand PPh₃ or dppf (if using PdCl₂)These ligands are effective for a wide range of Suzuki couplings.
Base K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Milder bases are less likely to cause side reactions with the aldehyde.
Solvent Dioxane/H₂O (e.g., 4:1) or DMFA protic co-solvent is often necessary to solubilize the base.
Temperature 80-100 °CStart with a moderate temperature to balance reaction rate and side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.02-0.05 eq.) and ligand (if necessary).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst active? (Test with a known reaction) start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes new_catalyst Use fresh or different catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) check_catalyst->new_catalyst No check_aldehyde Is the aldehyde interfering? check_conditions->check_aldehyde Yes optimize_conditions Optimize: - Base (K₂CO₃, Cs₂CO₃) - Solvent (Dioxane, DMF) - Temperature (80-100°C) check_conditions->optimize_conditions No protect_aldehyde Protect the aldehyde group check_aldehyde->protect_aldehyde Yes success Successful Coupling check_aldehyde->success No protect_aldehyde->success optimize_conditions->check_aldehyde new_catalyst->check_conditions

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[6] When working with 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde, the choice of ligand and base is particularly critical.

Common Issues and Solutions

Problem 1: Low Yield of the Desired Amine

  • Potential Cause: Catalyst deactivation.

    • Solution: Use a well-defined precatalyst or a robust ligand system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) are often effective.[7]

  • Potential Cause: Competing N-arylation at the azaindole nitrogen.

    • Solution: This is more likely with primary amines. Using a bulky ligand can sterically hinder N-arylation of the azaindole. Protecting the azaindole nitrogen with a suitable protecting group (e.g., Boc) can be an effective, albeit longer, route.

  • Potential Cause: Incorrect base.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.

Problem 2: Decomposition of Starting Material

  • Potential Cause: The aldehyde group may not be stable to the strongly basic conditions.

    • Solution: Use the mildest possible base that still promotes the reaction. K₃PO₄ can sometimes be used. If decomposition is still an issue, aldehyde protection is recommended.

Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Common and effective palladium sources for Buchwald-Hartwig amination.
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote efficient C-N bond formation.
Base NaOtBu (1.5-2.0 equivalents) or LiHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases are essential for this transformation.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 90-110 °CHigher temperatures are often needed to drive the reaction to completion.
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium source (0.01-0.02 eq.) and the ligand (0.02-0.04 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by 5-(Trifluoromethyl)-7-azaindole-4-carbaldehyde (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Azaindole 5-(CF₃)-7-azaindole-4-CHO Product Coupled Product Azaindole->Product Amine R¹R²NH Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Bulky Ligand (e.g., XPhos) Ligand->Product Base Strong Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

References

Technical Support Center: Scale-Up Synthesis of Trifluoromethylated Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of trifluoromethylated azaindoles. These moieties are of increasing importance in medicinal chemistry, and transitioning their synthesis from the bench to pilot or manufacturing scale introduces unique obstacles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to ensure the safe, efficient, and successful scale-up of your critical reactions.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up of trifluoromethylation reactions on azaindole scaffolds.

Q1: My reaction yield dropped dramatically when moving from a 1g to a 100g scale. What are the primary factors to investigate?

A significant drop in yield upon scale-up is a classic challenge, often rooted in physical and chemical parameters that do not scale linearly.

Causality Analysis:

  • Heat Transfer Inefficiency: The surface-area-to-volume ratio decreases drastically as the reactor size increases.[1] Lab-scale reactions on a stir plate can dissipate heat easily, but large reactors retain it. This can lead to localized overheating, causing decomposition of reagents, intermediates, or the desired product. Many trifluoromethylation reactions are exothermic, compounding this issue.[1]

  • Inadequate Mixing: Achieving homogeneous mixing in a large reactor is far more difficult than in a small flask. Poor mixing can lead to localized "hot spots" of high reagent concentration, promoting side reactions, or areas where the catalyst and substrates are not in sufficient contact, leading to an incomplete reaction.

  • Reagent Addition Rate: A rapid addition of a potent trifluoromethylating agent that was manageable on a small scale can create an uncontrollable exotherm in a large reactor, leading to runaway reactions and byproduct formation.[1] A dose-controlled reaction, where the reactant is consumed as it's added, is ideal for safety and selectivity.[1]

Troubleshooting Protocol:

  • Characterize Thermal Profile: If you haven't already, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on a small scale to understand the reaction's heat flow. This data is critical for modeling the thermal behavior at a larger scale and designing an adequate cooling strategy.

  • Optimize Mixing: Evaluate the reactor's impeller design, position, and agitation speed. For viscous reaction mixtures or slurries, specialized impellers may be necessary to ensure proper suspension and mass transfer.

  • Control Reagent Addition: Switch from a single-portion addition to a slow, controlled feed of the trifluoromethylating agent using a syringe pump or a dosing pump. Monitor the internal reaction temperature closely during the addition, ensuring it does not exceed the predetermined safe operating limit.

  • Re-evaluate Solvent Choice: A solvent that was convenient for a small-scale reaction may not have the optimal thermal properties (e.g., heat capacity, boiling point) for a large-scale process. Consider a higher-boiling solvent to allow for a wider and safer operating temperature range.

Q2: I'm observing new, significant impurities on a larger scale that were negligible before. How can I identify and suppress them?

The appearance of new byproducts is typically linked to the issues of poor heat and mass transfer discussed previously. Longer reaction times or localized high temperatures can open pathways to previously unseen side reactions.

Identification and Mitigation Strategy:

  • Isolate and Characterize: Isolate the major impurity using preparative HPLC or column chromatography. Characterize its structure using NMR, MS, and other relevant analytical techniques. Understanding the structure will provide clues to its formation pathway.

  • Hypothesize Formation Mechanism: Common byproducts in azaindole synthesis can arise from over-alkylation, dimerization, or reaction with the solvent or atmospheric moisture. For trifluoromethylation, radical side reactions can also be a concern depending on the chosen reagent and conditions.[2]

  • Adjust Stoichiometry and Order of Addition: Re-optimize the stoichiometry of your reagents. Sometimes, a slight excess of one reagent is beneficial on a small scale but promotes side reactions at a larger scale. Experiment with changing the order of addition.

  • Implement Tighter Temperature Control: As established, stricter control over the internal temperature is paramount. Ensure your reactor's cooling system is capable of handling the heat load of the reaction.[1]

Troubleshooting Summary Table
Issue Potential Cause(s) Recommended Actions Citation(s)
Low Yield Poor heat transfer, inadequate mixing, uncontrolled reagent addition.Perform reaction calorimetry, optimize agitation, implement slow, controlled addition of reagents.[1]
New Impurities Localized overheating, extended reaction times, non-optimal stoichiometry.Isolate and characterize impurities, adjust stoichiometry, tighten temperature control.[2]
Stalled Reaction Inefficient catalyst turnover, poor reagent solubility, insufficient mass transfer.Check catalyst activity, consider a different solvent or co-solvent, improve agitation.[3]
Purification Issues High impurity load, product instability on silica, crystallization difficulties.Re-optimize reaction to reduce impurities, screen alternative purification media (e.g., alumina), perform a comprehensive crystallization solvent screen.[4][5]
Safety Concerns Uncontrolled exotherm, handling of hazardous reagents, gas evolution.Conduct thorough thermal hazard assessment, use a contained system for reagent addition, ensure adequate ventilation and pressure relief.[1][6][7][8]
Q3: My purification by column chromatography is not scalable. What are some effective large-scale purification strategies for trifluoromethylated azaindoles?

Silica gel chromatography, while a staple in research labs, is often inefficient, costly, and generates significant waste at an industrial scale.

Alternative Purification Strategies:

  • Crystallization: This is the most desirable method for large-scale purification.

    • Action: Perform a thorough solvent screening to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Anti-solvent crystallization is also a powerful technique.

    • Rationale: Crystallization is highly efficient, scalable, and often provides a product of very high purity, removing both soluble and insoluble impurities in a single step.

  • Trituration/Slurrying: If the product is a solid and the impurities are significantly more soluble, washing the crude solid with a suitable solvent can be effective.

    • Action: Suspend the crude material in a solvent in which the product is sparingly soluble but the impurities are readily soluble. Stir for a period, then filter and wash.

    • Rationale: This is a simple and rapid method for removing a significant portion of impurities without the need for chromatography.

  • Acid-Base Extraction: The basic nitrogen on the pyridine ring of the azaindole allows for manipulation through pH adjustment.

    • Action: Dissolve the crude material in an organic solvent and wash with an aqueous acid to extract the basic product into the aqueous layer. The organic layer containing non-basic impurities is discarded. The pH of the aqueous layer is then adjusted with a base to precipitate the pure product, which can be filtered or extracted back into an organic solvent.

    • Rationale: This is a classic, highly effective, and scalable technique for separating basic compounds from neutral or acidic impurities.

Workflow for Purification Strategy Selection

Below is a decision-making workflow to guide the selection of an appropriate scale-up purification method.

G start Crude Product is_solid Is the crude product a solid? start->is_solid crystallization Perform Crystallization Solvent Screen is_solid->crystallization Yes acid_base Is product acid/base soluble? is_solid->acid_base No (Oil) success_cryst Successful? crystallization->success_cryst trituration Attempt Trituration / Slurry success_cryst->trituration No stop Purified Product success_cryst->stop Yes trituration->acid_base extraction Perform Acid/Base Extraction acid_base->extraction Yes chromatography Consider Large-Scale Chromatography (e.g., SMB) acid_base->chromatography No extraction->stop chromatography->stop

Caption: Decision tree for purification scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for introducing a CF₃ group onto an azaindole?

Several methods exist, but their scalability varies.

  • Nucleophilic Trifluoromethylation: This is often the most common and scalable approach. It involves using a nucleophilic "CF₃⁻" source to react with an electrophilic azaindole precursor. The Ruppert-Prakash reagent (TMSCF₃) is widely used, often activated by a fluoride source.[9] Fluoroform (CF₃H), an inexpensive industrial byproduct, is also an excellent precursor for generating the CF₃ anion, and its use in continuous flow systems has significantly improved safety and efficiency at scale.[7][8]

  • Radical Trifluoromethylation: This involves a trifluoromethyl radical (•CF₃) source. Reagents like the Togni reagent or sodium triflinate (Langlois' reagent) are common. While highly effective, the cost of these reagents can be a consideration for large-scale synthesis.[2] Visible-light-induced methods using inexpensive sources like CF₃Br are emerging as promising, milder alternatives.[2]

  • Electrophilic Trifluoromethylation: This uses an "electrophilic" "CF₃⁺" source, such as Umemoto's or Togni's reagents. These are typically used for electron-rich aromatic systems, and their cost and stability can be limiting factors at a very large scale.

Q2: What are the critical safety considerations for handling trifluoromethylating agents at scale?

Safety is the highest priority during scale-up.

  • Thermal Hazards: As mentioned, many trifluoromethylation reactions are exothermic. A thorough thermal hazard assessment is not optional; it is essential to prevent runaway reactions.[1] This includes understanding the heat of reaction and the thermal stability of all components in the mixture.

  • Reagent Handling: Many trifluoromethylating agents are toxic, corrosive, or moisture-sensitive. For example, reagents like diethylaminosulfur trifluoride (DAST) require careful handling with appropriate personal protective equipment (PPE).[6] When using gaseous reagents like fluoroform (CF₃H), a contained flow reactor system is highly recommended to prevent the release of this potent greenhouse gas and ensure accurate dosing.[7][8]

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed reactor. The system must be equipped with adequate pressure relief (e.g., rupture discs) and connected to a proper scrubbing system.

Protocol: Controlled Addition of Ruppert-Prakash Reagent (TMSCF₃) at Scale

This protocol outlines a general procedure for the safe and controlled addition of a common trifluoromethylating agent.

Objective: To perform a controlled nucleophilic trifluoromethylation on a 100g scale using TMSCF₃.

Safety: This procedure must be conducted in a walk-in fume hood. All personnel must wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves. The reactor must be equipped with an overhead stirrer, a thermocouple to monitor internal temperature, a condenser, an inert gas inlet, and a pressure relief device.

Procedure:

  • Reactor Setup: Assemble a clean, dry, appropriately sized glass reactor. Ensure all joints are properly sealed. Purge the entire system with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to ensure anhydrous conditions.

  • Charge Substrate and Solvent: Charge the azaindole precursor (1.0 eq) and the anhydrous solvent (e.g., THF) to the reactor. Begin agitation to ensure a homogeneous solution or slurry.

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0 °C or -78 °C) using an external cooling bath.

  • Prepare Reagents: In a separate, dry, and inerted vessel, prepare the solution of the Ruppert-Prakash reagent (TMSCF₃, typically 1.5-2.0 eq) and the fluoride activator (e.g., TBAF, 0.1-0.2 eq) in the reaction solvent.

  • Controlled Addition: Using a calibrated dosing pump, add the TMSCF₃/activator solution to the cooled reactor at a rate that maintains the internal temperature within a narrow range (e.g., ± 2 °C) of the setpoint. The total addition time should be no less than 1-2 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the specified temperature. Monitor the reaction's progress by taking aliquots for analysis (e.g., by HPLC or LC-MS) at regular intervals.

  • Controlled Quench: Once the reaction is complete, quench it by slowly adding a carefully chosen quenching agent (e.g., saturated aqueous ammonium chloride solution) via a dropping funnel. The quench should be performed at a low temperature to control any exotherm.

  • Workup: Proceed with the standard aqueous workup and extraction procedure.

Logical Workflow for Scale-Up Synthesis

This diagram illustrates the logical progression from initial assessment to full-scale production.

cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up & Validation a Small-Scale Route Scouting b Thermal Hazard Assessment (DSC/RC1) a->b c Optimize Reaction Parameters (DoE) b->c d Develop Scalable Workup & Purification c->d e Pilot Plant Run (e.g., 1-5 kg) d->e f Process Validation & Full-Scale Production e->f

Caption: Phased approach to process scale-up.

References

Technical Support Center: Managing Impurities in 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde" (CAS No. 1261365-68-7).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important pharmaceutical intermediate. Our goal is to provide you with practical, field-proven insights to ensure the integrity of your experiments and the quality of your final product.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the expected key impurities?

A1: The most likely synthetic route is the Vilsmeier-Haack formylation of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[2][3]

Based on the mechanism of the Vilsmeier-Haack reaction and the reactivity of the 7-azaindole core, the following are potential key impurities:

  • Unreacted Starting Material: Incomplete formylation can lead to the presence of residual 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

  • Over-formylation Products: Although the pyrrole ring is generally formylated at the most electron-rich position, harsh reaction conditions could potentially lead to diformylation.

  • Isomeric Impurities: While formylation is expected at the 4-position of the pyrrolo[2,3-b]pyridine ring, trace amounts of other positional isomers might form.

  • Hydrolysis-Related Impurities: Incomplete hydrolysis of the Vilsmeier intermediate can result in the corresponding iminium salt or other related species.

  • Degradation Products: The aldehyde functionality is susceptible to oxidation, leading to the corresponding carboxylic acid.

Q2: My final product shows a persistent impurity that I am struggling to remove. What could it be and how can I get rid of it?

A2: A common and often stubborn impurity in the synthesis of aromatic aldehydes is the corresponding carboxylic acid, formed by oxidation of the aldehyde group. This can happen during the reaction work-up or upon storage, especially if exposed to air. Standard purification techniques like silica gel chromatography might not be fully effective in separating the aldehyde from its corresponding acid, as they can have similar polarities.

Troubleshooting:

  • Alkaline Wash: A simple and effective method to remove the carboxylic acid impurity is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Recrystallization: Careful selection of a recrystallization solvent system can also help in separating the aldehyde from the acid. A solvent system where the aldehyde has moderate solubility at elevated temperatures and low solubility at room temperature, while the acid remains either highly soluble or insoluble, would be ideal. Common solvent systems for aromatic aldehydes include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[4]

Q3: I am observing variability in the purity of my product from batch to batch. What are the critical parameters to control during the synthesis?

A3: Batch-to-batch variability often stems from subtle changes in reaction conditions. For the Vilsmeier-Haack formylation, the following parameters are critical:

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a consistent and controlled temperature during the addition of POCl₃ to DMF is crucial. Deviations can lead to the formation of side products.

  • Stoichiometry of Reagents: The molar ratio of the starting material, DMF, and POCl₃ should be carefully controlled. An excess of the Vilsmeier reagent can increase the likelihood of over-formylation.

  • Reaction Time and Quenching: Consistent reaction times and a standardized quenching procedure are important. The hydrolysis of the intermediate iminium salt should be complete to avoid the presence of hydrolysis-related impurities.

  • Purity of Starting Materials: The purity of the starting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is paramount. Impurities in the starting material will likely be carried through the reaction and complicate the purification of the final product.

Troubleshooting Guide for Specific Impurities

This section provides a more in-depth look at potential impurities and strategies for their management.

Impurity Potential Cause Identification Mitigation & Removal
Unreacted Starting Material Incomplete reaction; insufficient Vilsmeier reagent.HPLC, LC-MS, ¹H NMR (presence of signals corresponding to the starting material).Optimize reaction time and temperature. Increase the stoichiometry of the Vilsmeier reagent. Purification by column chromatography.
Over-formylation Products Excess Vilsmeier reagent; high reaction temperature.HPLC, LC-MS (higher molecular weight peaks with aldehyde functionality).Optimize stoichiometry of reagents. Careful temperature control. Purification by column chromatography or recrystallization.
Isomeric Aldehydes Non-selective formylation.HPLC with a well-resolved method, ¹H and ¹³C NMR.Optimize reaction conditions (lower temperature) to favor the desired isomer. Preparative HPLC may be required for separation.
Incomplete Hydrolysis Products (Iminium Salts) Insufficient water during work-up; incomplete hydrolysis.LC-MS (detection of the iminium ion).Ensure complete hydrolysis by adding sufficient water during the work-up and allowing adequate time for the reaction. An acidic work-up can facilitate hydrolysis.
Corresponding Carboxylic Acid Oxidation of the aldehyde during work-up or storage.HPLC (peak with a different retention time), IR (broad O-H stretch), ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton).Perform an alkaline wash of the organic extract. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Dimerization Products Possible side reaction under Vilsmeier-Haack conditions, especially with activated systems.[5]LC-MS (peak with approximately double the molecular weight).Optimize reaction conditions, particularly the stoichiometry and temperature. Purification by column chromatography.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This method is a starting point and may require optimization for specific impurity profiles. For mass spectrometry detection (LC-MS), formic acid is a suitable mobile phase additive.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of the target compound.

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room and elevated temperatures. Good single solvents will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, acetonitrile, and ethyl acetate. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used, such as n-hexane/ethyl acetate or dichloromethane/hexane.[4][6][7]

  • Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualization of Key Processes

Impurity Formation Pathway

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound via the Vilsmeier-Haack reaction.

G cluster_0 Vilsmeier-Haack Reaction cluster_1 Impurity Formation Starting Material 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Intermediate Iminium Salt Intermediate Starting Material->Intermediate Formylation Unreacted Unreacted Starting Material Starting Material->Unreacted Incomplete Reaction Vilsmeier Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent->Intermediate Product 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine-4-carbaldehyde Intermediate->Product Hydrolysis Overformylation Diformylated Product Intermediate->Overformylation Excess Reagent IncompleteHydrolysis Iminium Salt Impurity Intermediate->IncompleteHydrolysis Incomplete Hydrolysis Oxidation Carboxylic Acid Product->Oxidation Oxidation

Caption: Potential impurity formation pathways.

Purification Workflow

This workflow outlines the general steps for the purification of the crude product.

G CrudeProduct Crude Product Dissolution Dissolve in Organic Solvent CrudeProduct->Dissolution AlkalineWash Aqueous NaHCO3 Wash Dissolution->AlkalineWash Separation Separate Layers AlkalineWash->Separation Drying Dry Organic Layer Separation->Drying Concentration Concentrate Drying->Concentration Purification Purification Step Concentration->Purification Chromatography Column Chromatography Purification->Chromatography Option 1 Recrystallization Recrystallization Purification->Recrystallization Option 2 PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow.

References

Technical Support Center: Alternative Catalysts for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development seeking to navigate the complexities of catalyst selection and troubleshoot common issues, particularly when exploring alternatives to traditional palladium-based systems. As the demand for more sustainable, cost-effective, and efficient synthetic routes grows, understanding the nuances of alternative catalysts is paramount.[1][2] This resource provides in-depth, experience-driven insights to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: My standard palladium-catalyzed Suzuki-Miyaura reaction is failing with a new, complex substrate. What are the likely causes and initial troubleshooting steps?

A1: Failure of a standard Suzuki-Miyaura coupling with a new substrate often points to issues within the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][4]

  • Initial Diagnostic Checks:

    • Reagent Integrity: Confirm the purity and stability of your boronic acid/ester, as they can degrade over time.[5] Purity of the organohalide and dryness of the solvent are also critical.

    • Base Selection: The choice and strength of the base are crucial for activating the organoboron species.[6] If your substrate has base-sensitive functional groups, consider milder bases like K₃PO₄ or Cs₂CO₃.

    • Catalyst and Ligand Integrity: Ensure your palladium precursor and phosphine ligand have not degraded. Phosphine ligands, in particular, can be sensitive to air and moisture.[7]

  • Troubleshooting Workflow:

    G start Reaction Failure reagent_check Verify Reagent Purity (Boronic Acid, Halide, Solvent) start->reagent_check base_check Evaluate Base Choice (Strength, Compatibility) reagent_check->base_check Reagents OK catalyst_check Check Catalyst/Ligand Integrity base_check->catalyst_check Base OK ligand_screening Screen Alternative Ligands (e.g., Buchwald ligands, NHCs) catalyst_check->ligand_screening Catalyst OK alternative_catalyst Consider Alternative Metal Catalysts (Ni, Cu, Fe) ligand_screening->alternative_catalyst No Improvement success Successful Coupling ligand_screening->success Improvement alternative_catalyst->success Success

    Caption: Initial troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Q2: I'm looking for a more cost-effective and sustainable alternative to palladium for a large-scale synthesis. What are my options?

A2: For large-scale and more sustainable syntheses, first-row transition metals like nickel, iron, and copper are excellent alternatives to palladium.[8][9]

  • Nickel Catalysts: Nickel is a cost-effective alternative that can catalyze the coupling of challenging substrates, including aryl chlorides and phenol derivatives, which are often unreactive with palladium catalysts.[7][10] Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ are particularly useful.[11]

  • Iron Catalysts: Iron is highly abundant, inexpensive, and has low toxicity, making it an attractive "green" catalyst.[12][13] Iron-catalyzed Suzuki-Miyaura couplings have shown promise, particularly for C(sp²)-C(sp³) bond formation.[8][14]

  • Copper Catalysts: Copper catalysts can be effective, especially in facilitating couplings with challenging heterocyclic boronates where traditional palladium systems may fail.[15][16][17]

Q3: My reaction with an electron-deficient or sterically hindered aryl chloride is sluggish. Would an alternative ligand or a different metal catalyst be a better approach?

A3: Both strategies have merit, and the optimal choice depends on the specific substrate.

  • Alternative Ligands for Palladium: For challenging aryl chlorides, switching to bulky, electron-rich phosphine ligands like the Buchwald ligands (e.g., SPhos, XPhos) can significantly enhance catalytic activity.[18][19][20] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines, offering high stability and promoting reactivity with unreactive substrates.[7][21][22][23][24]

  • Alternative Metal Catalysts: Nickel catalysts often exhibit superior reactivity for electron-deficient and sterically hindered aryl chlorides compared to palladium.[7][10]

Catalyst SystemAdvantages for Challenging SubstratesConsiderations
Pd with Buchwald Ligands High efficiency for hindered biaryl synthesis.Higher cost of ligands.
Pd with NHC Ligands High stability and reactivity for aryl chlorides.[6][21]Ligand synthesis can be complex.
Nickel Catalysts Excellent for unreactive aryl chlorides and phenol derivatives.[10]Can be more sensitive to reaction conditions.

Troubleshooting Guides

Problem 1: Low Yields with Nickel-Catalyzed Suzuki-Miyaura Coupling

Symptoms: Incomplete conversion of starting materials, formation of side products.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Ni(II) precatalyst may not be efficiently reduced to the active Ni(0) species.

    • Solution: Ensure proper degassing of solvents and reaction mixtures, as oxygen can deactivate the catalyst. The choice of ligand is also critical; for instance, ligands from the ProPhos family with a tethered hydroxyl group have been shown to enhance catalyst stability and reactivity.[25]

  • Ligand Incompatibility:

    • Cause: The chosen phosphine ligand may not be optimal for the specific substrate.

    • Solution: Screen a variety of phosphine ligands with different steric and electronic properties. For many applications, 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 1,3-bis(dicyclohexylphosphino)propane (DCPP) are suitable choices with nickel catalysts.[26]

  • Solvent Effects:

    • Cause: The solvent may not be optimal for the reaction.

    • Solution: While traditional solvents are effective, consider "green" solvents like 2-Me-THF or t-amyl alcohol, which have been shown to be effective for nickel-catalyzed couplings.[11][27]

Problem 2: Poor Reproducibility with Iron-Catalyzed Reactions

Symptoms: Inconsistent yields and reaction times between batches.

Possible Causes & Solutions:

  • Sensitivity to Air and Moisture:

    • Cause: Low-valent iron species in the catalytic cycle can be highly sensitive to air and moisture.

    • Solution: The use of air-stable iron(III)-based precatalysts can improve reproducibility for reactions assembled outside of a glovebox.[13][28] Rigorous inert atmosphere techniques are still recommended.

  • Base and Additive Effects:

    • Cause: The nature of the base and any additives can significantly impact the reaction outcome. Iron-catalyzed couplings often require specific bases, such as lithium amides, for efficient catalysis.[13]

    • Solution: Carefully control the quality and stoichiometry of the base. Recent developments have shown that synthetically preferred alkoxide bases can also be effective.[8]

Problem 3: Protodeborylation of Boronic Acid with Copper-Catalyzed Systems

Symptoms: Formation of arene byproducts from the boronic acid starting material.

Possible Causes & Solutions:

  • Reaction Conditions:

    • Cause: High temperatures and prolonged reaction times can promote protodeborylation, especially with sensitive boronic acids.[5]

    • Solution: Optimize the reaction temperature and time. The use of pinacol esters of boronic acids can enhance stability and reduce protodeborylation.[5]

  • Role of Copper:

    • Cause: While copper can facilitate the desired transmetalation, it can also influence side reactions.

    • Solution: Mechanistic studies suggest that copper facilitates transmetalation from boron to palladium by forming a more reactive organocopper intermediate.[16][17] Careful optimization of the copper source (e.g., CuCl, Cu₂O) and ligand is necessary to favor the desired pathway.[16]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Catalyst Preparation (if not using a pre-catalyst): To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O and the desired phosphine ligand (e.g., PPh₃) in a suitable solvent like ethanol.[29]

  • Heat the mixture (e.g., 80 °C) until the catalyst precipitates.[29]

  • Isolate the catalyst by vacuum filtration, wash with ethanol and ether, and dry under vacuum.[29]

  • Reaction Setup: In a separate flame-dried Schlenk flask, combine the aryl halide, boronic acid, the nickel catalyst, and a base (e.g., K₃PO₄).

  • Add a degassed solvent (e.g., toluene or a green solvent like 2-Me-THF).[11][29]

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[29]

Protocol 2: General Procedure for Iron-Catalyzed Suzuki-Miyaura Coupling

This protocol often requires strict inert atmosphere conditions.

  • Catalyst System: Use an air-stable iron precatalyst such as an iron(III) complex with a β-diketiminate ligand.[13][28]

  • Reaction Setup: In a glovebox, combine the iron precatalyst, the alkyl halide, the aryl boronic ester, and a lithium amide base in a vial.

  • Add a non-polar solvent like fluorobenzene.[8]

  • Seal the vial and heat the reaction mixture (e.g., 80 °C).

  • Monitor the reaction progress.

  • Workup: Upon completion, the reaction is quenched and worked up similarly to the nickel-catalyzed procedure.

Visualizing Catalytic Cycles

Palladium-Catalyzed Suzuki-Miyaura Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X r_pdx R-Pd(II)-X oxidative_addition->r_pdx transmetalation Transmetalation r_pdx->transmetalation + R'-B(OR)₂ r_pdr R-Pd(II)-R' transmetalation->r_pdr reductive_elimination Reductive Elimination r_pdr->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[3][30]

Proposed Iron-Catalyzed Suzuki-Miyaura Cycle

G fe_precatalyst Fe(II) Precatalyst activation Activation fe_precatalyst->activation + Base active_fe Active Fe Species activation->active_fe halogen_abstraction Halogen Abstraction active_fe->halogen_abstraction + R-X transmetalation Transmetalation active_fe->transmetalation + Ar-B(OR)₂ radical_formation R• halogen_abstraction->radical_formation recombination Recombination radical_formation->recombination fe_aryl Ar-Fe transmetalation->fe_aryl fe_aryl->recombination fe_r_ar R-Fe-Ar recombination->fe_r_ar reductive_elimination Reductive Elimination fe_r_ar->reductive_elimination reductive_elimination->active_fe product R-Ar reductive_elimination->product

Caption: A proposed catalytic cycle for iron-catalyzed Suzuki-Miyaura cross-coupling.[13][28]

References

Validation & Comparative

A Senior Scientist's Guide to the NMR Spectral Features of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds.

This guide focuses on 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 1261365-68-7), a derivative of the 7-azaindole core. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position and a carbaldehyde (-CHO) group at the C4 position creates a unique electronic environment. Understanding the precise structure and electronic nature of this molecule is critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This document provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for this compound, a comparative analysis with structurally related analogues to highlight the influence of its functional groups, and a detailed, field-proven protocol for acquiring high-quality NMR data for this class of molecules.

Structural and NMR Spectral Analysis

The structure and standard numbering of the 1H-pyrrolo[2,3-b]pyridine ring system are essential for spectral assignment.

cluster_0 This compound C2 C2 C3 C3 C2->C3 C3a C3a C3->C3a N7 N7 C3a->N7 C4 C4 C3a->C4 C7a C7a N7->C7a N1 N1(H) C7a->N1 N1->C2 C5 C5 C4->C5 CHO CHO C4->CHO C6 C6 C5->C6 CF3 CF3 C5->CF3 C6->N7

Caption: IUPAC numbering for the target molecule.

Predicted NMR Data Analysis

As experimental spectral data for this specific compound is not widely available in the public domain, we present high-quality predicted data generated using established algorithms for illustrative and comparative purposes. These prediction tools, such as those offered by ChemAxon or ACD/Labs, utilize large databases of experimental spectra to provide reliable estimations.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)
1-NH~12.5br s--
H-2~8.0d~128.0s
H-3~6.8d~102.0s
H-6~8.9s~145.0q
CHO~10.5s~190.0s
C-3a--~127.0s
C-4--~130.0q
C-5--~120.0q
C-6--~145.0s
C-7a--~150.0s
CF₃--~123.0q, ¹JCF ≈ 272 Hz

Note: Predicted values are estimates and serve as a guide. Actual experimental values may vary.

Interpretation and Rationale
  • ¹H NMR Spectrum:

    • Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most downfield signal (around 10.5 ppm) due to the strong deshielding effect of the carbonyl group and its anisotropic field.

    • Pyridine Ring Proton (H-6): The H-6 proton is significantly downfield (~8.9 ppm) due to the combined electron-withdrawing effects of the adjacent ring nitrogen (N7), the ortho-trifluoromethyl group (-CF₃), and the para-aldehyde group. It is expected to appear as a quartet due to a small four-bond coupling (⁴JHF) to the CF₃ group.

    • Pyrrole Ring Protons (H-2, H-3): H-2 and H-3 will appear as doublets, coupled to each other. H-2 is typically downfield of H-3 in this scaffold.

    • NH Proton: The pyrrole NH proton is expected to be a broad singlet at a very downfield shift (~12.5 ppm), characteristic of acidic protons in aza-heterocycles.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (CHO): The aldehyde carbon will be the most downfield signal, typically appearing around 190 ppm.

    • Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a strong quartet due to the large one-bond C-F coupling (¹JCF), typically around 270-275 Hz. Its chemical shift is expected around 123 ppm.

    • Fluorine-Coupled Carbons (C-4, C-5, C-6): The carbons adjacent to the CF₃ group will also exhibit splitting due to two-bond (²JCF) and three-bond (³JCF) couplings. C-5, directly attached to the CF₃ group, will show a significant quartet coupling (²JCF ~ 30-40 Hz). C-4 and C-6 will show smaller quartet couplings. This is a key feature in the structural confirmation of fluorinated aromatic compounds.[3][4]

    • Ring Carbons: The chemical shifts of the other ring carbons are influenced by the nitrogen atoms and the electron-withdrawing substituents, leading to a wide dispersion of signals.

Comparative Analysis with Structural Analogues

To understand the specific influence of the -CHO and -CF₃ groups, it is invaluable to compare the spectral data of the target molecule with its structural analogues.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 7-Azaindole Analogues (Experimental Data in DMSO-d₆)

Position1H-pyrrolo[2,3-b]pyridine (7-Azaindole)5-(CF₃)-1H-pyrrolo[2,3-b]pyridine5-(CF₃)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
¹H NMR
H-27.95 (d)8.18 (d)8.53 (s)
H-36.45 (d)6.70 (d)-
H-47.90 (d)8.54 (d)8.80 (s)
H-67.05 (d)8.27 (d)8.60 (s)
CHO--10.0 (s)
¹³C NMR
C-2128.5126.2135.0
C-3100.0101.5120.0
C-4128.0117.3 (q)118.0 (q)
C-5115.5117.1 (q)119.5 (q)
C-6142.0143.0 (q)144.0 (q)
C-7a149.0149.5151.0
CF₃-~124.5 (q)~124.0 (q)
CHO--185.5

Data for analogues extracted from various literature sources.[5][6]

Key Observations from Comparative Data:
  • Effect of the -CF₃ Group: Comparing 7-azaindole with its 5-trifluoromethyl derivative, we observe a significant downfield shift for the adjacent protons H-4 and H-6. This is due to the strong electron-withdrawing inductive effect of the -CF₃ group. In the ¹³C spectrum, the carbons of the pyridine ring (C-4, C-5, C-6) show characteristic splitting due to C-F coupling.

  • Effect of the -CHO Group: Comparing the 5-CF₃ derivative with its 3-carbaldehyde and our target 4-carbaldehyde (predicted), the introduction of the aldehyde group causes a dramatic downfield shift of adjacent protons. For the 3-carbaldehyde isomer, the H-2 and H-4 protons become significantly deshielded. This highlights the powerful deshielding effect of the carbonyl function.

  • Positional Isomerism: The NMR spectra of the 3-carbaldehyde and 4-carbaldehyde isomers are distinctly different. The proton multiplicities and chemical shifts provide unambiguous evidence for the position of the aldehyde group. For instance, in the 3-carbaldehyde isomer, H-2 is a singlet, whereas in the 4-carbaldehyde, H-2 remains a doublet coupled to H-3.

Field-Proven Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is crucial. The following protocol is optimized for small heterocyclic molecules like the one discussed.

cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition prep1 Weigh 5-10 mg (¹H) or 20-30 mg (¹³C) of sample. prep2 Dissolve in 0.6-0.7 mL of high-purity DMSO-d₆. prep1->prep2 prep3 Vortex/sonicate gently to ensure full dissolution. prep2->prep3 prep4 Filter through glass wool into a high-quality 5 mm NMR tube. prep3->prep4 setup1 Insert sample into magnet. prep4->setup1 setup2 Lock on the deuterium signal of DMSO-d₆. setup1->setup2 setup3 Shim magnet coils for optimal field homogeneity. setup2->setup3 setup4 Tune and match the probe for ¹H and ¹³C frequencies. setup3->setup4 acq_h1 ¹H Acquisition: - Scans: 8-16 - Relaxation Delay (d1): 2s - Pulse Angle: 30-45° setup4->acq_h1 acq_c13 ¹³C {¹H} Acquisition: - Scans: 1024-4096 - Relaxation Delay (d1): 5s - Pulse Program: zgpg30 setup4->acq_c13

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The choice of solvent is critical. DMSO-d₆ is an excellent choice for this compound due to its high dissolving power for polar heterocyclic compounds and its high boiling point, which prevents evaporation.

    • Protocol:

      • Accurately weigh the sample: ~5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR. Higher concentration for ¹³C is necessary due to its lower natural abundance and gyromagnetic ratio.

      • Add 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the sample in a clean vial.

      • Ensure complete dissolution by gentle vortexing or brief sonication. A homogenous solution is essential for sharp NMR lines.

      • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & Calibration:

    • Causality: Proper setup ensures spectral quality. Locking stabilizes the magnetic field, shimming optimizes resolution, and tuning/matching maximizes signal sensitivity.

    • Protocol:

      • Insert the NMR tube into the spinner and place it in the spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical lock signal.

      • Tune and match the probe for the desired nuclei (¹H, ¹³C, and ¹⁹F if desired).

  • ¹H NMR Acquisition:

    • Causality: A short relaxation delay (d1) of 2 seconds and a small flip angle (30°) are sufficient for quantitative ¹H NMR as proton relaxation is generally fast.

    • Parameters:

      • Number of Scans (ns): 8 to 16 scans are typically adequate.

      • Relaxation Delay (d1): 2.0 s.

      • Acquisition Time (aq): ~3-4 s.

  • ¹³C NMR Acquisition:

    • Causality: A longer relaxation delay (d1) of 5 seconds is crucial here. Quaternary carbons, like C-3a, C-4, C-5, C-7a, and the CF₃ carbon, often have long relaxation times. A shorter delay would lead to signal attenuation and potential loss of these important peaks. A standard proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to singlets (or quartets for C-F coupled carbons).

    • Parameters:

      • Number of Scans (ns): 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 5.0 s.

      • Pulse Program: zgpg30 (or similar with proton decoupling).

Conclusion

The NMR spectral characteristics of this compound are dictated by the unique electronic interplay of the 7-azaindole core and its powerful electron-withdrawing substituents. The predicted ¹H and ¹³C NMR spectra reveal significant downfield shifts, particularly for the protons and carbons on the pyridine ring, and characteristic C-F coupling patterns that are invaluable for structural verification.

Comparative analysis with related analogues confirms the distinct spectral signatures imparted by the -CF₃ and -CHO functional groups. Adherence to a rigorous experimental protocol is essential for obtaining high-fidelity data, which is the cornerstone of unambiguous structure elucidation and characterization for researchers in synthetic chemistry and drug development.

References

Comparing biological activity of fluorinated vs. non-fluorinated pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolo[2,3-b]pyridines for Researchers in Drug Discovery

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2][3] This guide provides a comparative analysis of fluorinated and non-fluorinated pyrrolo[2,3-b]pyridines, a privileged heterocyclic system also known as 7-azaindole. We will delve into the causal relationship between fluorination and biological activity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Pyrrolo[2,3-b]pyridine Scaffold: A Platform for Potent Inhibitors

The pyrrolo[2,3-b]pyridine core is a versatile scaffold found in numerous biologically active compounds.[4][5] Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, making it a focal point for the development of targeted therapies in oncology and other disease areas.[6][7][8][9]

The Fluorine Factor: More Than Just an Atom

Introducing fluorine is not merely a substitution; it's a strategic decision to modulate key molecular properties. As the most electronegative element, fluorine can alter electron distribution, impact pKa, and form unique non-covalent interactions with protein targets.[10] Furthermore, the strength of the C-F bond can block sites of metabolic oxidation, thereby increasing a compound's half-life and bioavailability.[1][11] These attributes are often leveraged to transform a promising lead compound into a viable drug candidate.[12]

Comparative Analysis of Biological Activity: A Data-Driven Examination

The true impact of fluorination is best observed through direct comparison of biological data. In this section, we explore the differential activities of fluorinated and non-fluorinated pyrrolo[2,3-b]pyridine analogs in key therapeutic areas.

Enhanced Anticancer and Kinase Inhibitory Potency

The pyrrolo[2,3-b]pyridine scaffold is a well-established framework for potent kinase inhibitors targeting critical pathways in cancer progression.[9][13] The strategic addition of fluorine has demonstrated a clear advantage in enhancing the potency of these inhibitors, particularly against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14][15][16]

Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[17] Therefore, inhibiting VEGFR-2 is a validated and effective therapeutic strategy.[18]

A compelling example can be seen in the development of pyrrolopyrimidine-based inhibitors, a closely related scaffold. Researchers hypothesized that introducing a fluorine atom to mimic the structure of the multi-kinase inhibitor regorafenib could improve potency over its non-fluorinated counterpart, sorafenib.[19] The results confirmed this hypothesis, with the fluorinated compound showing superior VEGFR2 inhibitory activity.[19]

Table 1: Comparative In Vitro Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 (nM)Rationale for Activity Difference
Non-Fluorinated PyrrolopyrimidineVEGFR-2>100 nM (representative)Lacks specific interactions in the kinase hinge region.
Fluorinated Pyrrolopyrimidine VEGFR-2 52.4 nM [19]The fluorine atom can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the protein backbone, increasing binding affinity and potency.
Sunitinib (Reference Multi-Kinase Inhibitor)VEGFR-2~10-20 nMEstablished multi-kinase inhibitor with optimized binding.
Sorafenib (Reference Multi-Kinase Inhibitor)VEGFR-2~90 nMServes as a benchmark for non-fluorinated analogs.

Note: Data is synthesized from representative examples in the literature. Actual values are highly dependent on the specific molecular structure.

The enhanced potency of the fluorinated analog is not coincidental. The fluorine atom, with its high electronegativity, can engage in unique interactions within the ATP-binding pocket of the kinase, such as forming hydrogen bonds with backbone amides or participating in favorable dipole interactions, thereby anchoring the inhibitor more tightly to its target.

Caption: VEGFR-2 signaling pathway and the point of inhibition by a kinase inhibitor.

Antimicrobial and Antiviral Potential

While the primary focus has been on anticancer applications, the pyrrolo[2,3-b]pyridine scaffold has also been explored for antimicrobial and antiviral activities.[20][21][22] The introduction of fluorine can enhance these properties by improving cell permeability, allowing the compound to reach its intracellular target more effectively, or by increasing its resistance to metabolic degradation by microbial enzymes.[23] For instance, fluorinated pyrrolo[2,3-b]pyridine nucleosides have been synthesized and evaluated for their ability to inhibit viral replication and tumor cell proliferation.[23]

Experimental Protocols: A Guide for Practical Application

To facilitate research in this area, we provide detailed, validated protocols for key biological assays. These protocols are designed to be self-validating systems, ensuring robust and reproducible results.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24] It is a fundamental tool for evaluating the cytotoxic effects of novel compounds.[24]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) under standard conditions.[4] Harvest cells and perform a cell count.

  • Cell Seeding: Dilute the cell suspension to the optimal concentration and seed a quantitative amount into the wells of a 96-well plate.[25] Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of your fluorinated and non-fluorinated pyrrolo[2,3-b]pyridines in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[25] Remove the old medium from the cells and add the medium containing the test compounds. Include wells for vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for an appropriate duration (typically 48-72 hours) in a humidified incubator.[25]

  • MTT Reagent Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours.[26] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[26]

  • Analysis: Correct for background absorbance by subtracting the reading from cell-free wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[25]

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay measures the activity of the VEGFR-2 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.[17][27] A decrease in signal indicates higher kinase activity, and the inhibitory effect of a compound is measured by the preservation of the ATP signal.

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.

Workflow Diagram:

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer from a 5x stock.[17] Thaw recombinant human VEGFR-2 enzyme, ATP, and substrate on ice.[14]

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP solution, and the appropriate substrate (e.g., Poly(Glu, Tyr) 4:1).[14][27]

  • Plate Setup: Add the master mixture to all wells of a white, opaque 96-well plate.[27]

  • Inhibitor Addition: Add serial dilutions of your test compounds to the designated "Test Wells." To "Positive Control" wells, add buffer with the same concentration of DMSO. To "Blank" wells, add only buffer.[17][27]

  • Enzyme Addition & Incubation: Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[14] Add the diluted enzyme to the "Test Wells" and "Positive Control" wells to initiate the kinase reaction. Add only 1x Kinase Buffer to the "Blank" wells.[27] Gently mix and incubate the plate at 30°C for 45 minutes.[27]

  • Luminescence Detection: After incubation, add Kinase-Glo® MAX reagent to each well. This will stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.[14]

  • Data Acquisition: Incubate at room temperature for 10-15 minutes to stabilize the signal, then read the luminescence using a microplate reader.[14][27]

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and blank controls. Plot the results to determine the IC50 value.[27]

Conclusion and Future Perspectives

The evidence strongly supports the strategic use of fluorine to enhance the biological activity of pyrrolo[2,3-b]pyridine derivatives. Fluorination can lead to significant improvements in potency, particularly in the context of kinase inhibition, by optimizing interactions within the target's binding site. The provided protocols offer a robust framework for researchers to systematically evaluate their own fluorinated and non-fluorinated analogs, enabling data-driven decisions in the drug discovery process.

Future research should focus on exploring diverse fluorination patterns and the incorporation of novel fluorine-containing motifs to further refine the pharmacological properties of this valuable scaffold. By combining rational design with rigorous biological evaluation, the full potential of fluorinated pyrrolo[2,3-b]pyridines as next-generation therapeutics can be realized.

References

A Comparative Crystallographic Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives: Structure, Interactions, and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is executed. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, frequently serving as a core component in kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonds with the kinase hinge region.[1][2]

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an in-depth technical comparison of the X-ray crystallography of derivatives of "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde," a molecule of significant interest. While a public crystal structure for this specific compound (CAS No. 1261365-68-7) is not available at the time of writing, this guide will leverage crystallographic data from closely related analogues to provide a robust, predictive, and comparative analysis. We will explore crystallization strategies, analyze known crystal structures of similar compounds, and predict the structural impact of the trifluoromethyl and carbaldehyde functionalities, thereby offering a comprehensive resource for researchers in the field.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole nucleus is a bioisostere of both indole and purine systems.[5] This structural similarity allows it to act as a versatile hinge-binding motif for a multitude of protein kinases, which are crucial targets in oncology and inflammation research.[2][6] The pyridine nitrogen atom and the pyrrole N-H group serve as a hydrogen bond acceptor and donor, respectively, enabling the formation of bidentate hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1] The aldehyde functionality, as seen in our target molecule and its isomers, provides a reactive handle for the synthesis of a diverse library of derivatives through reactions like reductive amination, condensation, and oxidation, allowing for extensive exploration of the surrounding chemical space.[7][8]

Crystallization Strategies: From Solution to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation.[9] The process is a careful balance of kinetics and thermodynamics, aimed at slowly bringing a solution to a state of supersaturation to promote ordered crystal growth over amorphous precipitation. For novel this compound derivatives, a systematic approach to crystallization is essential.

Core Principle: Solvent Selection

The choice of solvent is the most critical factor for successful crystallization.[10] An ideal solvent system will dissolve the compound at an elevated temperature but exhibit poor solubility at room temperature or upon the introduction of an anti-solvent. Given the aromatic and moderately polar nature of the 7-azaindole scaffold, a range of solvents should be screened.

Recommended Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Halogenated: Dichloromethane (DCM)

  • Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF)

  • Anti-solvents (miscible with the above): Hexanes, Heptane, Water

Experimental Protocol: Crystallization Workflow

The following protocol outlines a standard workflow for screening and optimizing crystallization conditions for novel pyrrolopyridine derivatives.

Step 1: Purity Assessment Ensure the compound is of high purity (>95%), as impurities can significantly hinder crystallization.

Step 2: Solubility Screening

  • Place ~5 mg of the compound into several small vials.

  • Add a common solvent (e.g., ethyl acetate, acetone, methanol) dropwise at room temperature until the solid dissolves.

  • Note the approximate solubility. An ideal solvent will require a moderate volume to dissolve the compound.

Step 3: Crystallization Method Selection & Execution

Based on solubility, select one or more of the following methods:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., DCM or acetone) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Dissolve the compound in a "good" solvent (e.g., DMF or THF) to form a concentrated solution.

    • Place this solution as a small drop on a siliconized glass slide (hanging drop) or at the bottom of a small inner vial (sitting drop).

    • Place the slide or inner vial inside a larger, sealed chamber containing a larger volume of a volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexanes or diethyl ether).

    • The anti-solvent vapor will slowly diffuse into the droplet, reducing the compound's solubility and promoting crystallization.

  • Solvent Layering:

    • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., DMF or DCM).

    • Carefully layer a less dense, miscible "poor" solvent (e.g., hexanes or methanol) on top, creating a distinct interface.

    • Allow the solvents to slowly mix via diffusion at the interface, inducing crystallization.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [Crystallization Workflow for Pyrrolopyridine Derivatives.]

Comparative Analysis of Crystal Structures

To predict the crystallographic features of this compound, we will compare the crystal structures of two key analogues: 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (1) and 5-chloro-7-azaindole-3-carbaldehyde (2) . These structures provide insights into the fundamental hydrogen bonding of the 7-azaindole core and the influence of substituents at different positions.

FeatureAnalogue 1: 2-(trimethoxyphenyl)-7-azaindole [3]Analogue 2: 5-chloro-7-azaindole-3-carbaldehyde [10]Predicted: 5-CF3-7-azaindole-4-carbaldehyde
Formula C₁₆H₁₆N₂O₃C₈H₅ClN₂OC₉H₅F₃N₂O
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/nP2₁/cP2₁/c or similar centrosymmetric group
Key H-Bond Motif N-H···N (pyridine) dimerN-H···N (pyridine) dimerN-H···N (pyridine) dimer
Other Interactions π-stackingC-H···O, C-H···ClC-H···O, C-H···F, F···F, π-stacking
Impact of Substituent Steric bulk influences overall packing.Halogen and aldehyde groups participate in weak H-bonds.CF₃ group will likely engage in halogen bonding and influence packing through steric and electronic effects.
Analysis of Intermolecular Interactions
  • The Canonical N-H···N Dimer: The most dominant intermolecular interaction in 7-azaindole crystal structures is the formation of a centrosymmetric dimer via a pair of N(pyrrole)-H···N(pyridine) hydrogen bonds.[3][10] This robust supramolecular synthon is observed in both Analogue 1 and 2 and is strongly predicted to be the primary organizing feature in the crystal structure of this compound and its derivatives. This interaction creates a planar, stable dimeric unit that then packs into the larger crystal lattice.

  • The Role of the Carbaldehyde Group: In the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde, the aldehyde oxygen acts as a hydrogen bond acceptor in a weak C-H···O interaction.[10] For the 4-carbaldehyde isomer, we can predict a similar role. The positioning of the aldehyde at C4 instead of C3 will alter the geometry of these secondary interactions, potentially leading to different packing arrangements (e.g., herringbone vs. stacked sheets).

  • The Influence of the Trifluoromethyl Group: The -CF3 group is a game-changer for crystal packing. Its high electronegativity and steric bulk introduce several potential interactions:

    • C-H···F Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors, interacting with aromatic or pyrrole C-H donors from neighboring molecules.

    • F···F Contacts: Close contacts between fluorine atoms of adjacent -CF3 groups can occur, contributing to the overall lattice energy.

    • Repulsive and Dispersive Forces: The electron-withdrawing nature of the -CF3 group alters the electron density of the aromatic system, which can influence π-π stacking interactions, sometimes making them less favorable while introducing other stabilizing dispersive forces.[3]

dot graph { layout="neato"; node [shape=none, image="https://i.imgur.com/your_image.png"]; // Placeholder for a real chemical structure image // This DOT script is conceptual. A real implementation would use nodes and edges to represent atoms and bonds. // For now, we'll represent the interaction conceptually.

} caption [Predicted intermolecular interactions in the crystal lattice.]

Conclusion and Future Directions

The crystallographic analysis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is crucial for understanding their structure-property relationships. While the specific crystal structure of the 4-carbaldehyde derivative remains to be determined, a comparative analysis of related compounds provides a strong predictive framework. We anticipate that the crystal packing will be dominated by the classic 7-azaindole N-H···N hydrogen-bonded dimer. The precise solid-state arrangement will then be modulated by a network of weaker interactions, including C-H···O hydrogen bonds from the carbaldehyde group and C-H···F and F···F contacts introduced by the trifluoromethyl substituent.

For researchers working with this class of compounds, the experimental protocols and comparative data presented here offer a logical starting point for obtaining single crystals. The successful elucidation of these structures will undoubtedly provide invaluable insights, enabling more precise molecular modeling and the rational design of next-generation therapeutics targeting a wide range of diseases.

References

A Senior Application Scientist's Comparative Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and Other Key Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, heterocyclic aldehydes are indispensable building blocks for the synthesis of complex molecular architectures with diverse biological activities. Among these, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a member of the 7-azaindole family, has garnered significant attention. Its unique electronic properties, conferred by the trifluoromethyl group and the fused ring system, make it a valuable precursor for a range of therapeutic agents, particularly kinase inhibitors.

This guide provides an in-depth, objective comparison of this compound with other widely utilized heterocyclic aldehydes: Indole-3-carboxaldehyde, Pyridine-4-carboxaldehyde, and Pyrrole-2-carboxaldehyde. We will delve into their synthesis, reactivity in key transformations, and the biological significance of their derivatives, supported by experimental data and established protocols.

The Strategic Advantage of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery. Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted cancer therapies and treatments for other signaling-related disorders. The introduction of a trifluoromethyl (-CF3) group at the 5-position of this scaffold further enhances its utility. The high electronegativity and metabolic stability of the -CF3 group can significantly improve a molecule's binding affinity, membrane permeability, and pharmacokinetic profile.

Synthesis of this compound

The introduction of a formyl group at the C4 position of the 5-(trifluoromethyl)-7-azaindole core is most effectively achieved through an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction. This method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Diagram of the Vilsmeier-Haack Reaction Workflow

G reagents POCl3 + DMF vilsmeier Vilsmeier Reagent (Eschenmoser's salt analogue) reagents->vilsmeier Formation intermediate Iminium Ion Intermediate vilsmeier->intermediate starting_material 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine starting_material->intermediate Electrophilic Attack product This compound intermediate->product Hydrolysis hydrolysis Aqueous Workup (e.g., NaHCO3 soln.) hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Azaindole: Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Yield: While a specific yield for this exact transformation is not widely reported, based on similar Vilsmeier-Haack reactions on electron-rich heterocyclic systems, a yield in the range of 60-80% can be reasonably expected.

Comparative Reactivity in Key Synthetic Transformations

The aldehyde functional group is a versatile handle for a multitude of chemical transformations. Here, we compare the expected reactivity of our target aldehyde with Indole-3-carboxaldehyde, Pyridine-4-carboxaldehyde, and Pyrrole-2-carboxaldehyde in two fundamental reactions: the Wittig reaction and reductive amination.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide. The reactivity of the aldehyde is paramount to the success and efficiency of this transformation.

Diagram of the Wittig Reaction

G aldehyde Heterocyclic Aldehyde betaine Betaine Intermediate aldehyde->betaine ylide Phosphorus Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

Comparative Performance in the Wittig Reaction

Heterocyclic AldehydeExpected ReactivityRationaleRepresentative Yield (%)
This compound HighThe electron-withdrawing trifluoromethyl group and the pyridine nitrogen enhance the electrophilicity of the carbonyl carbon.80-90 (estimated)
Indole-3-carboxaldehydeModerateThe electron-rich indole ring can slightly reduce the electrophilicity of the carbonyl carbon through resonance.75-85
Pyridine-4-carboxaldehydeHighThe electron-withdrawing nature of the pyridine ring significantly increases the electrophilicity of the carbonyl carbon.85-95
Pyrrole-2-carboxaldehydeModerate to LowThe electron-rich pyrrole ring deactivates the carbonyl group towards nucleophilic attack.60-75

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

  • Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at room temperature, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with the same solvent. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. It involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.

Diagram of the Reductive Amination Workflow

G aldehyde Heterocyclic Aldehyde imine Imine/Iminium Ion Intermediate aldehyde->imine amine Primary or Secondary Amine (e.g., Benzylamine) amine->imine Condensation product Amine Product imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: General workflow for reductive amination.

Comparative Performance in Reductive Amination

Heterocyclic AldehydeExpected ReactivityRationaleRepresentative Yield (%)
This compound HighThe electrophilic nature of the carbonyl carbon facilitates rapid imine formation.85-95 (estimated)
Indole-3-carboxaldehydeModerateImine formation is generally efficient.80-90
Pyridine-4-carboxaldehydeHighThe electron-deficient nature of the pyridine ring promotes imine formation.85-95
Pyrrole-2-carboxaldehydeModerateThe electron-rich pyrrole ring may slightly hinder the initial condensation step.70-85

Experimental Protocol: Reductive Amination with Benzylamine

  • Imine Formation: In a round-bottom flask, dissolve the heterocyclic aldehyde (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The following table summarizes key spectroscopic data for the discussed aldehydes.

Heterocyclic Aldehyde¹H NMR (δ ppm, Aldehyde Proton)¹³C NMR (δ ppm, Carbonyl Carbon)IR (cm⁻¹, C=O Stretch)
This compound ~10.2 (estimated)~188 (estimated)~1680 (estimated)
Indole-3-carboxaldehyde~10.0~185.0~1655
Pyridine-4-carboxaldehyde~10.1~193.0~1705
Pyrrole-2-carboxaldehyde~9.5~178.0~1665

Biological Significance and Applications in Drug Discovery

The true value of these heterocyclic aldehydes lies in the biological activities of the molecules they help create. The 7-azaindole scaffold, particularly when substituted with a trifluoromethyl group, is a proven pharmacophore in kinase inhibitor design.

Derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several kinases, including Fibroblast Growth Factor Receptor (FGFR). For instance, compounds derived from this scaffold have exhibited IC₅₀ values in the low nanomolar range against FGFR1, FGFR2, and FGFR3.[1] This highlights the critical role of the trifluoromethyl group and the overall azaindole structure in achieving high-affinity binding to the kinase active site.

Comparative Biological Potential

Aldehyde PrecursorKey Therapeutic Areas of DerivativesRationale for Activity
This compound Oncology (Kinase Inhibitors)The 7-azaindole core mimics the purine structure of ATP, while the trifluoromethyl group enhances binding affinity and pharmacokinetic properties.[1]
Indole-3-carboxaldehydeOncology, Anti-inflammatory, Anti-viralThe indole nucleus is a common motif in a vast array of natural products and pharmaceuticals with diverse biological activities.
Pyridine-4-carboxaldehydeVarious, including CNS disorders and infectious diseasesThe pyridine ring is a key component of many drugs, contributing to solubility and receptor interactions.
Pyrrole-2-carboxaldehydeAntibacterial, AntifungalThe pyrrole ring is found in many natural and synthetic compounds with antimicrobial properties.[2]

Conclusion

This compound stands out as a highly valuable and reactive building block in medicinal chemistry. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, translates to high yields and efficient conversions in crucial synthetic transformations like the Wittig reaction and reductive amination.

While other heterocyclic aldehydes such as Indole-3-carboxaldehyde, Pyridine-4-carboxaldehyde, and Pyrrole-2-carboxaldehyde remain important tools in the synthetic chemist's arsenal, the unique combination of the 7-azaindole scaffold and the trifluoromethyl substituent in the target molecule offers a distinct advantage for the development of potent and selective kinase inhibitors. The demonstrated biological activity of its derivatives underscores its strategic importance in the ongoing quest for novel and effective therapeutics. Researchers and drug development professionals will find this aldehyde to be a powerful starting point for the synthesis of next-generation targeted therapies.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the unambiguous structural confirmation and purity assessment of newly synthesized compounds is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, offering unparalleled precision in mass measurement and the ability to elucidate elemental compositions.[1][2] This guide provides an in-depth comparison of the leading HRMS platforms, supported by experimental insights, to empower you in selecting and implementing the optimal analytical strategy for your synthesized molecules.

The Imperative of High Resolution: Beyond Nominal Mass

In the realm of synthetic chemistry, nominal mass measurements often fall short. Isobaric interferences, where different molecules share the same integer mass, can lead to ambiguous results and hinder the confirmation of a target structure. HRMS instruments, with their ability to measure mass-to-charge ratios (m/z) to several decimal places, provide the necessary specificity to distinguish between compounds with very similar masses.[2] This high mass accuracy is crucial for confidently determining elemental compositions, a cornerstone of structural elucidation for novel chemical entities.

A Comparative Analysis of HRMS Platforms: Orbitrap, TOF, and FT-ICR

The choice of an HRMS instrument is a critical decision that significantly impacts the quality and depth of analytical data. The three most prevalent technologies in modern laboratories are the Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers.[3] Each possesses distinct advantages and is suited to different analytical challenges.

FeatureOrbitrapTime-of-Flight (TOF)Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution High to Ultra-High (up to 500,000 FWHM)High (up to 60,000 FWHM)Ultra-High (up to >1,000,000 FWHM)
Mass Accuracy Excellent (<1-3 ppm)Very Good (<5 ppm)Exceptional (<1 ppm)
Scan Speed Moderate to FastVery FastSlow
Dynamic Range GoodExcellentGood
Cost Moderate to HighModerateVery High
Footprint & Maintenance Benchtop, relatively low maintenanceBenchtop, low maintenanceLarge footprint, requires superconducting magnet and cryogens

Expert Insights on Platform Selection:

  • For high-throughput screening and routine confirmation of synthesized compounds , a Quadrupole Time-of-Flight (Q-TOF) instrument offers an excellent balance of speed, resolution, and sensitivity.[4] Its rapid acquisition rates are well-suited for coupling with fast chromatography techniques like UHPLC.

  • When unambiguous elemental composition determination and the resolution of complex isotopic patterns are critical, the Orbitrap platform excels.[5] Its superior resolving power is invaluable for differentiating closely related impurities from the main compound.

  • For fundamental research, metabolomics, and the analysis of highly complex mixtures where the utmost resolution and mass accuracy are required, FT-ICR-MS is the gold standard.[3][6] However, its slower scan speed and higher operational costs make it less practical for routine synthetic chemistry support.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible experimental workflow is the foundation of reliable HRMS analysis. The following protocol outlines the key steps for the analysis of a synthesized small molecule.

Experimental Protocol: HRMS Analysis of a Synthesized Compound
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified, synthesized compound.

    • Dissolve the sample in a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a working solution of approximately 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

    • For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.

  • Instrument Calibration:

    • Prior to analysis, perform an external mass calibration of the HRMS instrument according to the manufacturer's recommendations. This is typically done using a standard calibration solution containing compounds with known m/z values across a wide mass range.[7]

    • For the most demanding applications requiring the highest mass accuracy, an internal calibrant (lock mass) can be continuously introduced into the ion source during the analysis to correct for any mass drift in real-time.

  • Liquid Chromatography (LC) Separation (Optional but Recommended):

    • While direct infusion analysis is possible, coupling HRMS with an LC system provides several advantages, including the separation of the target compound from impurities and isomers, and the reduction of ion suppression effects.

    • A typical LC method for small molecule analysis involves a reversed-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • HRMS Data Acquisition:

    • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-1000 for most small molecules).

    • Choose an appropriate ionization source and polarity (positive or negative ESI are most common for synthesized organic compounds).

    • Set the resolving power to a level sufficient to achieve the desired mass accuracy (e.g., >60,000 for Orbitrap or TOF).

    • For structural elucidation, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed to trigger fragmentation (MS/MS) of the most abundant ions, providing valuable structural information.

Diagram of the HRMS Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute acidify Add Ionization Modifier dilute->acidify filter Filter Sample acidify->filter lc LC Separation filter->lc Inject ms HRMS Full Scan lc->ms msms MS/MS Fragmentation ms->msms process Data Processing & Elemental Composition msms->process Analyze elucidate Structural Elucidation process->elucidate

Caption: A generalized workflow for the HRMS analysis of a synthesized compound.

Interpreting HRMS Data: From Accurate Mass to Confident Structure

The primary output of an HRMS experiment is a high-resolution mass spectrum. The key steps in interpreting this data for a synthesized compound are:

  • Accurate Mass Measurement: The experimentally determined monoisotopic mass of the molecular ion should be compared to the theoretical exact mass of the target compound. A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.

  • Isotopic Pattern Matching: The isotopic distribution of the molecular ion cluster should closely match the theoretical distribution calculated from its elemental formula. This provides an additional layer of confidence in the assigned formula.

  • Fragmentation Analysis (MS/MS): The fragmentation pattern obtained from MS/MS experiments provides crucial information about the compound's structure. By analyzing the masses of the fragment ions, it is possible to piece together the connectivity of the molecule and confirm its identity.

Diagram of Key HRMS Performance Metrics

HRMS_Metrics center HRMS Performance mass_accuracy Mass Accuracy (< 5 ppm) center->mass_accuracy resolution Resolution (> 60,000 FWHM) center->resolution sensitivity Sensitivity (low detection limits) center->sensitivity dynamic_range Dynamic Range (quantify major & minor components) center->dynamic_range

Caption: Core performance metrics for evaluating HRMS instruments.

Conclusion: Empowering Synthesis with High-Resolution Analysis

High-resolution mass spectrometry is a powerful and versatile technique that is essential for the modern synthetic chemist. By providing accurate mass measurements and detailed structural information, HRMS enables the confident confirmation of synthesized compounds and the identification of impurities.[1] A thorough understanding of the different HRMS platforms and the principles of data acquisition and interpretation is crucial for leveraging the full potential of this technology in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-7-azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and act as a hinge-binding motif for a multitude of protein kinases.[1][2][3][4] This has led to the successful development of several kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[4] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 7-azaindole derivatives bearing a trifluoromethyl group at the 5-position, with a primary focus on their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors.

The Strategic Importance of the 5-Trifluoromethyl-7-azaindole Scaffold

The rationale for incorporating a trifluoromethyl group at the 5-position of the 7-azaindole ring is rooted in structure-based drug design principles. In the context of FGFR kinases, this modification is intended to form a hydrogen bond with the backbone amide of specific amino acid residues, such as Gly485, in the ATP-binding pocket, thereby enhancing the inhibitor's potency.[6] This guide will delve into a specific series of C3-substituted 5-(trifluoromethyl)-7-azaindole derivatives to elucidate the impact of various substitutions on their biological activity.

Comparative Analysis of C3-Substituted 5-(Trifluoromethyl)-7-azaindole Derivatives as FGFR1 Inhibitors

A key study provides a systematic investigation into the SAR of 5-(trifluoromethyl)-7-azaindole derivatives with diverse substituents at the C3 position.[6] The inhibitory activities of these compounds against FGFR1 and their antiproliferative effects on various cancer cell lines are summarized below.

Table 1: In Vitro FGFR1 Inhibitory Activity of C3-Substituted 5-(Trifluoromethyl)-7-azaindole Derivatives
CompoundR Group (at C3-position)FGFR1 IC50 (nM)
4a 3-methoxybenzyl1900
4b 3-hydroxybenzyl1500
4c 3,5-dimethoxybenzyl800
4d 3,4,5-trimethoxybenzyl450
4e 2,3-dimethoxybenzyl620
4f 2,5-dimethoxybenzyl710
4g 3-(benzyloxy)benzyl380
4h 3-(2,6-dichlorobenzyloxy)benzyl7
4i 3-(3-fluorobenzyloxy)benzyl150
4j 3-((5-chlorothiophen-2-yl)methoxy)benzyl210
4k 3-((1-phenylethyl)oxy)benzyl98
4l 3-(cyclohexylmethoxy)benzyl320

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[6]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key SAR trends for this series of compounds:

  • Impact of Methoxy Substituents: The presence of methoxy groups on the C3-benzyl ring generally improves FGFR1 inhibitory activity compared to the unsubstituted analog. A clear trend is observed where increasing the number of methoxy groups from one (4a) to three (4d) leads to a progressive increase in potency. This suggests that these groups may be involved in favorable interactions within the hydrophobic pocket of the FGFR1 active site.

  • The Power of a Dichlorobenzyloxy Moiety: The most potent compound in this series is 4h , which features a 3-(2,6-dichlorobenzyloxy)benzyl substituent at the C3 position, with an impressive FGFR1 IC50 of 7 nM.[6] This dramatic increase in activity highlights the critical role of the dichlorobenzyl group in optimizing the binding affinity. This is likely due to a combination of favorable hydrophobic and halogen-bonding interactions within the kinase domain.

  • Influence of Other Bulky Substituents: The introduction of other bulky benzyloxy-based substituents at the 3-position of the benzyl ring also leads to potent compounds (4g, 4i, 4j, 4k). This indicates that a larger, more extended substituent at this position is beneficial for activity, likely by occupying a deeper hydrophobic pocket in the enzyme.

The following diagram illustrates the key structural modifications and their impact on FGFR1 inhibition.

SAR_Summary cluster_core 5-(Trifluoromethyl)-7-azaindole Core cluster_substituents C3-Substituents Core 5-CF3-7-Azaindole R1 3-Methoxybenzyl (4a, IC50 = 1900 nM) Core->R1 Initial Hit R2 3,4,5-Trimethoxybenzyl (4d, IC50 = 450 nM) R1->R2 Increased Methoxy Groups -> Improved Potency R3 3-(2,6-Dichlorobenzyloxy)benzyl (4h, IC50 = 7 nM) R2->R3 Introduction of Dichlorobenzyloxy -> Significant Potency Boost Synthesis_Workflow Start 5-(Trifluoromethyl)-7-azaindole Step1 Aldol Condensation (KOH, Methanol, 50°C) Start->Step1 Aldehyde R-CHO Aldehyde->Step1 Intermediate Intermediate Chalcone Step1->Intermediate Step2 Reduction (Triethylsilane, TFA, Acetonitrile, Reflux) Intermediate->Step2 Product C3-Substituted Derivative Step2->Product

References

A Comparative Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a highly functionalized 7-azaindole derivative of significant interest to the pharmaceutical and agrochemical industries. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purine systems, often leading to enhanced binding affinity and improved physicochemical properties in drug candidates. The incorporation of a trifluoromethyl group can further enhance metabolic stability and membrane permeability, while the carbaldehyde function provides a versatile handle for a wide array of subsequent chemical transformations. Notably, derivatives of the parent compound, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

Given its importance as a key intermediate, the development of efficient and scalable synthetic routes to this target molecule is of paramount importance. This guide provides a comparative analysis of two distinct synthetic strategies: a "classical" linear approach and a modern, convergent "domino" strategy. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, enabling informed decisions in the synthesis of this valuable compound and its analogues.

Route 1: The Classical Linear Approach

The classical approach to synthesizing substituted 7-azaindoles typically follows a linear sequence, involving the construction of the bicyclic core followed by the sequential introduction of the required functional groups. This strategy is robust and well-established in the literature.

Causality Behind Experimental Choices

This route begins with the synthesis of the 5-(trifluoromethyl)-7-azaindole core. A common and effective method for constructing the 7-azaindole skeleton is through the cyclization of appropriately substituted aminopyridines. The subsequent introduction of the formyl group at the C4 position is classically achieved via an electrophilic aromatic substitution, for which the Vilsmeier-Haack reaction is the preeminent choice due to its reliability and effectiveness with electron-rich heterocyclic systems. The electron-donating character of the pyrrole nitrogen activates the ring system towards electrophilic attack, making this transformation highly efficient.

Experimental Workflow

The classical synthesis can be envisioned as a two-stage process:

  • Stage 1: Synthesis of the 5-(Trifluoromethyl)-7-azaindole Core. This stage focuses on building the foundational bicyclic structure. While multiple named reactions exist for indole and azaindole synthesis, a representative modern approach involves the cyclization of a functionalized aminopyridine.

  • Stage 2: C4-Formylation via Vilsmeier-Haack Reaction. This stage introduces the crucial aldehyde functionality onto the pre-formed azaindole core.

cluster_0 Stage 1: 7-Azaindole Core Synthesis cluster_1 Stage 2: C4-Formylation A Substituted Aminopyridine B Cyclization A->B C 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine B->C E Electrophilic Aromatic Substitution C->E D Vilsmeier-Haack Reagent (POCl3, DMF) D->E F Target Molecule: This compound E->F

Fig. 1: Workflow for the Classical Linear Synthesis.
Detailed Experimental Protocols

Stage 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

A practical synthesis of the 7-azaindole core can be adapted from methodologies used for similar structures. The following is a representative protocol based on established cyclization strategies.

  • Starting Material: A suitable starting material would be a 2-amino-3-halo-5-(trifluoromethyl)pyridine.

  • Cross-Coupling: A Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, would introduce the necessary carbon framework.

  • Cyclization: Deprotection of the silyl group followed by a base- or metal-catalyzed intramolecular cyclization would yield the desired 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Note: While a specific, detailed experimental procedure for this exact multi-step synthesis is not consolidated in a single reference, the individual steps are well-precedented in the synthesis of functionalized azaindoles.

Stage 2: Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for the formylation of electron-rich indoles and related heterocycles.

  • Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF, used as solvent and reagent). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Route 2: A Modern Convergent "Domino" Approach

In contrast to the linear approach, modern synthetic strategies often aim for convergence and step-economy. A promising alternative route for the synthesis of functionalized 7-azaindoles involves a one-pot domino reaction, constructing the bicyclic core in a single, efficient operation from readily available starting materials.

Causality Behind Experimental Choices

This novel strategy leverages an alkali-amide-mediated domino reaction between a 2-fluoro-3-methylpyridine derivative and an appropriate aldehyde. The reaction proceeds through a sequence of deprotonation, nucleophilic addition, intramolecular cyclization (SNA_r_), and elimination/aromatization, all occurring in a single pot. This approach is highly efficient as it minimizes intermediate purifications and reduces overall synthesis time. The choice of the alkali amide base (e.g., LiN(SiMe₃)₂ or KN(SiMe₃)₂) can be crucial in directing the chemoselectivity of the reaction.

Experimental Workflow

This convergent route significantly shortens the synthetic sequence to the core structure, which can then be functionalized.

  • Stage 1: One-Pot Domino Synthesis of the 7-Azaindole Core. This stage combines multiple transformations into a single, efficient step to build the core.

  • Stage 2: C4-Formylation. As with the classical route, a Vilsmeier-Haack reaction is a reliable method for the final formylation step.

cluster_0 Stage 1: One-Pot Domino Synthesis cluster_1 Stage 2: C4-Formylation A 2-Fluoro-3-methyl-5-(trifluoromethyl)pyridine + Aryl Aldehyde C Domino Reaction: Deprotonation -> Addition -> Cyclization -> Aromatization A->C B Alkali Amide Base (e.g., KN(SiMe3)2) B->C D Functionalized 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C->D F Electrophilic Aromatic Substitution D->F E Vilsmeier-Haack Reagent (POCl3, DMF) E->F G Target Molecule: This compound F->G

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Aldehyde-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Aldehyde-Derived Compounds and the Imperative for Rigorous Assay Validation

In modern drug discovery, aldehyde-reactive moieties are increasingly utilized to design targeted covalent inhibitors (TCIs).[1] These compounds offer distinct pharmacological advantages, including enhanced potency and prolonged target engagement, by forming a stable covalent bond with a specific nucleophilic residue (often a cysteine) on the target protein.[1][2] However, the inherent reactivity of the aldehyde "warhead" presents a unique challenge: the potential for non-specific interactions and off-target effects.[3]

This duality underscores the absolute necessity for a rigorous, multi-tiered in vitro assay validation cascade. A well-designed validation strategy does more than just confirm a compound's activity; it builds a comprehensive evidence package that substantiates its mechanism of action (MOA), confirms on-target engagement in a cellular context, and systematically de-risks potential liabilities. This guide provides a strategic framework for researchers, scientists, and drug development professionals to design and execute a self-validating system of assays for aldehyde-derived compounds, ensuring that decisions to advance a compound are based on a foundation of robust, reproducible, and biologically relevant data.

Part 1: The Assay Validation Cascade: A Strategic Overview

The validation process should not be viewed as a single experiment but as a logical progression from broad, high-throughput screening to highly specific, physiologically relevant characterization. Each stage is designed to answer a critical question, with the data from one stage informing the experimental design of the next. This strategic funneling ensures that resources are focused on the most promising candidates.

The core objective is to move beyond simple potency measurements (like IC50) and build a holistic understanding of a compound's behavior. This involves a structured process to assess potency, covalent binding, target selectivity, and the direct link between target engagement and the desired cellular phenotype.[2]

Validation_Cascade cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism & Target Engagement cluster_2 Phase 3: Cellular Function & Selectivity cluster_3 Decision Point A High-Throughput Screen (HTS) Biochemical Assay B Dose-Response & IC50 Determination A->B Identify Hits C Mechanism of Action (MOA) Assays (e.g., Enzyme Kinetics) B->C Characterize Inhibition D Cellular Thermal Shift Assay (CETSA) Confirming Target Binding in Cells C->D Validate in Cellular Context E Cell-Based Functional Assays (e.g., Downstream Signaling, Phenotype) D->E Link Target to Function F Selectivity & Off-Target Profiling (e.g., Kinase Panels, Proteomics) E->F Assess Specificity G Cytotoxicity Assays E->G Rule out General Toxicity H Validated Lead Candidate Go/No-Go F->H G->H

Caption: The In Vitro Assay Validation Cascade.

Part 2: Biochemical Assays - Establishing Potency and Mechanism

The first step is to quantify the compound's direct effect on its purified target protein, typically an enzyme. These assays are fundamental for initial hit identification and for understanding the kinetics of the interaction.[4][5]

Why This Is Critical

Biochemical assays provide the cleanest system to measure the intrinsic potency of an inhibitor, free from confounding factors like cell permeability or efflux pumps.[6] For covalent inhibitors, it's not enough to determine an IC50; you must understand the kinetics of covalent bond formation, which is described by the rate of inactivation (k_inact) and the affinity constant (K_I).[1] This two-step process—initial reversible binding followed by irreversible inactivation—is a hallmark of targeted covalent inhibitors.

Comparison of Biochemical Assay Formats
Assay FormatPrincipleThroughputAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled substrate upon enzyme activity.HighHomogeneous (no-wash), sensitive.Requires fluorescent probe; potential for compound interference.
FRET (Förster Resonance Energy Transfer) Measures the change in energy transfer between two fluorophores on a substrate as it's cleaved.HighRatiometric, reducing artifacts.Requires custom FRET substrates; potential for compound interference.
Luminescence (e.g., Kinase-Glo®) Measures the depletion of ATP (for kinases) via a luciferase-based reaction.HighHighly sensitive, broad dynamic range.Indirect measurement; susceptible to ATP-competitive artifacts.
Absorbance Measures the change in color of a chromogenic substrate.MediumSimple, inexpensive.Lower sensitivity; potential for compound interference with absorbance.
Experimental Protocol: A Generic Fluorescence-Based Protease Assay

This protocol outlines a standard procedure for determining the IC50 of an aldehyde-derived compound against a purified protease.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). It is critical to include a reducing agent like DTT (1-2 mM) if the target has active site cysteines, but be mindful that this can potentially react with the aldehyde. Perform control experiments to ensure buffer components do not interfere with the compound.
  • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be determined empirically to ensure the reaction proceeds linearly over the desired time course (typically in the low nM range).[7]
  • Substrate Stock: Prepare a stock of a fluorogenic peptide substrate (e.g., containing an AMC leaving group) in DMSO. The final concentration should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[4]
  • Compound Stock: Prepare a 10 mM stock of the aldehyde-derived compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO.

2. Assay Procedure (384-well format):

  • Add 50 nL of the compound dilutions (or DMSO vehicle control) to the appropriate wells of a low-volume black assay plate.
  • Add 5 µL of the enzyme solution (at 2X final concentration) to all wells.
  • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature. This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent reaction to occur.
  • Initiate the reaction by adding 5 µL of the substrate solution (at 2X final concentration).
  • Immediately place the plate in a plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
  • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)).
  • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Trustworthiness Check: The protocol is self-validating through the inclusion of critical controls:

  • Vehicle Control (e.g., 0.5% DMSO): Defines 0% inhibition.

  • No Enzyme Control: Defines the background signal.

  • Positive Control Inhibitor: A known inhibitor of the target to confirm assay performance.

Part 3: Target Engagement Assays - Proof of Binding in the Cellular Milieu

A potent biochemical IC50 is necessary but not sufficient. The next critical step is to prove that the compound engages its intended target within the complex environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[9][10]

Why This Is Critical

CETSA provides direct evidence of target engagement.[11] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[8][9] This confirmation is paramount for aldehyde-derived compounds, as it distinguishes true on-target binding from non-specific reactivity or effects caused by off-target interactions.

CETSA_Principle A Native Protein B Heat Challenge A->B C Denatured & Aggregated Protein B->C D Low Soluble Protein Signal C->D E Ligand-Bound Protein F Heat Challenge E->F G Stabilized Protein (Resists Denaturation) F->G H High Soluble Protein Signal G->H

Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve

This protocol determines the melt temperature (Tagg) of the target protein and how it shifts upon compound binding.

1. Cell Culture and Treatment:

  • Culture cells known to express the target protein to ~80% confluency.
  • Harvest the cells and wash with PBS. Resuspend the cell pellet to a concentration of 10-20 x 10^6 cells/mL in PBS with protease inhibitors.
  • Divide the cell suspension into two tubes: one for vehicle (DMSO) and one for the test compound. Add the compound to a final concentration where target engagement is expected (e.g., 10-20x the biochemical IC50). Incubate at 37°C for 1 hour.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes, one for each temperature point.
  • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes.[9]
  • Immediately cool the tubes on ice for 3 minutes.

3. Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
  • Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
  • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

4. Protein Detection and Analysis:

  • Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using a standard detection method like Western Blot or ELISA.
  • Plot the normalized signal of the soluble protein versus temperature for both the vehicle- and compound-treated samples.
  • The resulting "melt curves" will show the temperature at which the protein denatures. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[10]

Part 4: Cellular Function, Selectivity, and Cytotoxicity

Confirming target engagement is a milestone, but it must be linked to a functional cellular outcome. Furthermore, the compound's selectivity must be rigorously profiled to ensure its effects are not due to widespread, non-specific activity.

Linking Engagement to Function

The choice of a functional cell-based assay is entirely dependent on the biological role of the target.[12]

  • If the target is a kinase: A Western blot for a downstream phosphorylated substrate is a direct functional readout.

  • If the target is involved in cell proliferation: A cell viability assay (e.g., CellTiter-Glo®) can be used.[13]

  • If the target regulates gene expression: A reporter gene assay or qPCR for a target gene can be employed.

Selectivity and Off-Target Profiling

Selectivity is arguably the most critical parameter for a covalent inhibitor.[3] The reactive aldehyde must be precisely guided by the non-covalent interactions within the binding pocket to react only with the intended target.

Comparison of Selectivity Profiling Methods

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Panel Screening (e.g., KinomeScan) Measures binding of the compound against a large panel of purified proteins (e.g., >400 kinases).Provides a broad overview of on- and off-target binding affinities.Comprehensive; quantitative (Kd values).In vitro system; may not reflect cellular context; can be expensive.
Chemoproteomics (ABPP) Uses chemical probes to map all reactive sites (e.g., cysteines) in the proteome that the compound interacts with in cells.Unbiased, proteome-wide view of covalent targets in a native biological system.[3]Physiologically relevant; identifies unexpected off-targets.Technically complex; requires specialized mass spectrometry.
Experimental Protocol: CellTiter-Glo® Viability/Cytotoxicity Assay

This protocol provides a simple, robust method for assessing a compound's effect on cell proliferation, which can serve as both a functional readout and a general cytotoxicity screen.[14]

1. Cell Plating:

  • Seed cells in a white, opaque 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a serial dilution of the aldehyde-derived compound.
  • Add the compound to the cells and incubate for a relevant period (e.g., 72 hours). Include vehicle controls and a positive control for cytotoxicity (e.g., staurosporine).

3. Assay Readout:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[13]
  • Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness Check: To distinguish specific, on-target anti-proliferative effects from general cytotoxicity, compare the GI50 value with data from off-target profiling. A compound that kills cells at a concentration where it engages dozens of proteins is non-specific, whereas a compound that inhibits proliferation at a concentration where it only engages its intended target is considered selective.

Conclusion: Synthesizing a Self-Validating Evidence Package

The validation of an aldehyde-derived compound is a systematic process of building confidence. By progressing through this cascade—from biochemical potency and mechanism, to cellular target engagement, and finally to functional outcomes and selectivity—researchers can construct a robust, self-validating data package. Each step provides a critical piece of the puzzle, and together they create a compelling narrative that justifies the advancement of a compound toward preclinical development. Adherence to these principles of causality, control, and comprehensive characterization is the cornerstone of successful modern drug discovery.

References

A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Ibuprofen and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a cornerstone for pain and inflammation management. However, the pursuit of enhancing its therapeutic window—optimizing efficacy while minimizing adverse effects—has led to the development of numerous derivatives. This guide provides an in-depth comparison of the pharmacokinetic properties of ibuprofen and its key derivatives, offering both field-proven insights and detailed experimental methodologies to support your research and development endeavors.

Introduction: The Rationale for Derivatizing a Workhorse NSAID

Ibuprofen, while effective, possesses certain pharmacokinetic limitations that can impact its clinical utility. These include a relatively short half-life of approximately 2-4 hours, requiring frequent dosing to maintain therapeutic plasma concentrations, and a carboxylic acid moiety that is associated with gastrointestinal (GI) irritation.[1][2] The primary goals behind the synthesis of ibuprofen derivatives are, therefore, to:

  • Enhance the rate of absorption for a more rapid onset of analgesic action.

  • Prolong the duration of action to reduce dosing frequency, thereby improving patient compliance.

  • Mitigate GI toxicity by masking the free carboxylic acid group.

  • Improve the therapeutic index by leveraging stereoselectivity.

This guide will dissect how different chemical modifications—namely salt formation and prodrug strategies—alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule.

The Pharmacokinetic Profile of Ibuprofen: A Baseline for Comparison

Ibuprofen is administered as a racemic mixture of two enantiomers: S-(+)-ibuprofen (dexibuprofen) and R-(-)-ibuprofen. The S-enantiomer is predominantly responsible for the pharmacological activity.[3] Following oral administration, ibuprofen is rapidly absorbed, reaching peak serum concentrations in 1-2 hours.[4] It is extensively bound to plasma proteins (>98%) and undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form inactive metabolites that are excreted in the urine.[1][4] A crucial aspect of ibuprofen's pharmacokinetics is the unidirectional chiral inversion of the inactive R-enantiomer to the active S-enantiomer in vivo.[4][5]

Comparative Pharmacokinetic Parameters: A Data-Driven Overview

The modification of ibuprofen's chemical structure directly translates to altered pharmacokinetic behaviors. The following table summarizes key parameters for ibuprofen and several of its derivatives, providing a quantitative basis for comparison.

Compound/FormulationTypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Key Characteristics
Standard Ibuprofen Racemic Acid24.1 - 31.881.25 - 2.079.6 - 98.7~2.0Standard absorption and elimination profile.[2][6][7]
Ibuprofen Lysinate Salt~41.47~0.58Similar to standard~2.0Faster absorption due to increased solubility.[8]
Ibuprofen Arginine Salt30.2 ± 5.30.4280.1 ± 15.5~2.2Rapid absorption, achieving high plasma concentrations quickly.[6][7][9]
Dexibuprofen Active Enantiomer~184.6% of S-ibuprofen from racemate-~135% of S-ibuprofen from racemate-More potent, achieving therapeutic effect at a lower dose.[3]
IBMB-M (Prodrug) N-Mannich base15.35 (Ibuprofen)24 (Ibuprofen)784.91 (Ibuprofen)SustainedSlow release of ibuprofen over an extended period.[10][11]
IBMB-P (Prodrug) N-Mannich base->6 (Ibuprofen)608.82 (Ibuprofen)SustainedSlower and less complete release compared to IBMB-M.[10][11]

Data is compiled from various sources and may not be from direct head-to-head comparative studies. Cmax, Tmax, and AUC values can vary based on study design, dosage, and individual patient factors.

Mechanistic Insights into Derivative Performance

Salt Formulations: The "Need for Speed"

Ibuprofen salts, such as ibuprofen lysinate and ibuprofen arginine, are designed to enhance the dissolution rate and, consequently, the speed of absorption of ibuprofen.[8][9] The addition of the amino acids lysine or arginine increases the aqueous solubility of the ibuprofen molecule, leading to a more rapid presentation to the absorptive surfaces of the GI tract. This is reflected in the significantly shorter Tmax values observed for these formulations compared to standard ibuprofen acid.[6][7]

This rapid absorption is particularly advantageous for the management of acute pain where a fast onset of action is desired.[8][12] It is important to note that while the rate of absorption is increased, the overall extent of absorption (AUC) and the elimination half-life remain comparable to standard ibuprofen, indicating that these formulations provide a faster onset without compromising the duration of exposure.[9]

Prodrugs: A Strategy for Sustained Release and Reduced Toxicity

Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in vivo. For ibuprofen, this strategy is employed to mask the free carboxylic acid group, which is implicated in direct gastric irritation, and to potentially prolong the drug's duration of action.

Esterification or amidation of ibuprofen's carboxyl group can reduce its ulcerogenic potential.[13] These prodrugs are designed to be stable in the acidic environment of the stomach and undergo hydrolysis in the more neutral pH of the intestine or after absorption into systemic circulation to release the active ibuprofen.[14] For example, N-Mannich base derivatives of ibuprofenamide (IBMB-M and IBMB-P) have been shown to release ibuprofen slowly, with ibuprofen appearing in the plasma only after 2 hours and maintaining therapeutic concentrations for up to 48 hours in the case of IBMB-M.[10][11] This demonstrates the potential of prodrugs to provide a sustained-release profile.

The rate of hydrolysis is a critical factor in the design of these prodrugs. In vitro studies of PEGylated ibuprofen prodrugs have shown that the type of linkage (ester, amide, or thioester) significantly influences the rate of drug release, with the thioester linkage showing a higher rate of hydrolysis.

Experimental Protocols for Pharmacokinetic Characterization

To empower your research, this section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacokinetic properties of ibuprofen and its derivatives.

In Vitro Assay: Caco-2 Permeability for Intestinal Absorption

The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption. It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Preparation: Prepare a dosing solution of the test compound (ibuprofen or derivative) in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Assay (Apical to Basolateral):

    • Add the dosing solution to the apical (upper) chamber of the transwell.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value, which is an indicator of the compound's ability to permeate the cell monolayer.

Caption: Caco-2 permeability assay workflow.

In Vitro Assay: Liver Microsomal Stability

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (human or animal) in a suitable buffer (e.g., potassium phosphate buffer).

    • Prepare an NADPH-regenerating system to ensure the continuous activity of CYP enzymes.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal solution, the NADPH-regenerating system, and the test compound.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the metabolic half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in a Rat Model

Animal models are essential for understanding the complete ADME profile of a drug candidate in a living system.

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats for at least one week.

    • Administer the test compound (ibuprofen or derivative) orally via gavage at a predetermined dose.

  • Blood Sampling:

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing, collect blood samples from the tail vein into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).

G Oral Dosing Oral Dosing Absorption (GI Tract) Absorption (GI Tract) Oral Dosing->Absorption (GI Tract) Systemic Circulation (Plasma) Systemic Circulation (Plasma) Absorption (GI Tract)->Systemic Circulation (Plasma) Distribution (Tissues) Distribution (Tissues) Systemic Circulation (Plasma)->Distribution (Tissues) Metabolism (Liver) Metabolism (Liver) Systemic Circulation (Plasma)->Metabolism (Liver) Excretion (Kidney) Excretion (Kidney) Systemic Circulation (Plasma)->Excretion (Kidney) Distribution (Tissues)->Systemic Circulation (Plasma) Metabolism (Liver)->Systemic Circulation (Plasma)

Caption: In vivo pharmacokinetic workflow.

Ibuprofen Metabolism: A Visual Pathway

The metabolic fate of ibuprofen is a critical determinant of its duration of action and clearance. The primary pathway involves oxidation by CYP2C9 in the liver to form hydroxylated metabolites, which are subsequently oxidized to carboxy-ibuprofen. These inactive metabolites are then excreted in the urine.[1]

G Ibuprofen Ibuprofen Hydroxyibuprofen 2-Hydroxyibuprofen & 3-Hydroxyibuprofen Ibuprofen->Hydroxyibuprofen CYP2C9 Glucuronides Glucuronides Ibuprofen->Glucuronides UGTs Carboxyibuprofen Carboxyibuprofen Hydroxyibuprofen->Carboxyibuprofen Dehydrogenases Hydroxyibuprofen->Glucuronides UGTs Carboxyibuprofen->Glucuronides UGTs Excretion Excretion Glucuronides->Excretion

Caption: Simplified metabolic pathway of ibuprofen.

Conclusion and Future Directions

The derivatization of ibuprofen has proven to be a successful strategy for modulating its pharmacokinetic profile to enhance its therapeutic utility. Salt formations offer a rapid onset of action, ideal for acute pain management, while prodrug approaches show promise for sustained release and potentially reduced GI toxicity.

For researchers and drug development professionals, a thorough understanding of the relationship between chemical structure and pharmacokinetic properties is paramount. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel ibuprofen derivatives. Future research should focus on obtaining more direct, head-to-head comparative pharmacokinetic data for a wider array of derivatives, including various ester and amide prodrugs, to build a more comprehensive understanding of their relative advantages and disadvantages. Such data will be invaluable in guiding the rational design of the next generation of NSAIDs with optimized safety and efficacy profiles.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a hazardous chemical waste. All disposal procedures must strictly adhere to local, regional, and national regulations. This guide provides a detailed framework for its safe handling and disposal in a laboratory setting.

Researchers and drug development professionals handling this compound must prioritize safety and regulatory compliance throughout the chemical's lifecycle, culminating in its proper disposal. This compound, with its trifluoromethyl group and pyrrolopyridine core, warrants careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the known risks associated with related fluorinated and heterocyclic compounds necessitate a cautious approach.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on the toxicological profiles of analogous compounds, this compound should be presumed to be hazardous.[1][2][3]

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[4]
Skin Corrosion/Irritation May cause skin irritation.[2][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[2][4]
Respiratory Irritation May cause respiratory irritation.[4]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal activities.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles and a face shield.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][2][3]
Body Protection A laboratory coat is required. An apron or coveralls may be necessary for larger quantities.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, particularly if there is a risk of generating dust or aerosols. All handling of this substance for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is to engage a licensed and approved waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[2][3]

Waste Segregation and Collection:
  • Designate a Waste Container : Utilize a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; for instance, high-density polyethylene (HDPE) containers are generally suitable for organic waste.[6]

  • Labeling : The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Compatibility is Key : Do not mix this compound with other waste streams unless compatibility has been unequivocally verified. Halogenated organic compounds must be kept separate from non-halogenated waste streams.[7][8]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect any solid form of the compound or contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated solid hazardous waste container.[2]

    • Liquid Waste (Solutions) : Collect any solutions containing the compound in a designated liquid hazardous waste container. Ensure that aqueous and organic solvent waste streams are kept separate.

Storage of Chemical Waste:
  • Secure Storage : Store the sealed waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, heat, sparks, and open flames.[9]

  • Authorized Access : Access to the hazardous waste storage area should be restricted to authorized personnel only.[5]

Final Disposal:
  • Professional Collection : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][5]

  • Provide Information : Be prepared to provide the full chemical name and any other required information to the waste disposal personnel.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: 5-(Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde B Assess Hazards (Assume Hazardous) A->B C Don Appropriate PPE B->C D Is the waste solid or liquid? C->D E Collect in Labeled 'Solid Halogenated Organic Waste' Container D->E Solid F Collect in Labeled 'Liquid Halogenated Organic Waste' Container D->F Liquid G Seal Container Tightly E->G F->G H Store in Designated, Ventilated, & Secure Area G->H I Contact EHS or Licensed Waste Contractor H->I J Provide Waste Information I->J K Arrange for Pickup J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.